molecular formula C30H25Cl2N3O4 B2972142 DS16570511

DS16570511

Cat. No.: B2972142
M. Wt: 562.4 g/mol
InChI Key: VIWYGRDFHWYDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS16570511 is an inhibitor of the mitochondrial calcium uniporter. It inhibits calcium uptake by mitochondria isolated from HEK293A cells, rat heart, and pig heart (IC50s = 0.86, 25, and 15 μM, respectively). This compound inhibits fetal bovine serum-induced mitochondrial calcium influx as well as MCU- and MICU1-dependent increases in calcium influx in HEK293A cells (IC50 = 7 μM) but has no effect on mitochondrial membrane potential. Ex vivo, this compound inhibits mitochondrial calcium overload induced by high calcium concentrations in isolated rat hearts. It also reversibly increases cardiac contractility without affecting heart rate.>Novel cell-permeable inhibitor of the mitochondrial calcium uniporter (MCU)>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-[3-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methylamino]benzoyl]indol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25Cl2N3O4/c1-18-22(29(34-39-18)28-24(31)10-5-11-25(28)32)16-33-20-8-4-7-19(15-20)30(38)23-17-35(14-6-13-27(36)37)26-12-3-2-9-21(23)26/h2-5,7-12,15,17,33H,6,13-14,16H2,1H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWYGRDFHWYDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CNC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DS16570511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS16570511 is a cell-permeable small molecule initially identified as a specific inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel for calcium influx into the mitochondrial matrix. Subsequent research has revealed a more complex pharmacological profile, indicating that this compound also exerts off-target effects on the mitochondrial electron transport chain and other key components of mitochondrial function. This guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to serve as a technical resource for the scientific community.

Core Mechanism of Action: Inhibition of the Mitochondrial Calcium Uniporter (MCU)

This compound was first identified through a high-throughput screening of 120,000 small molecules as an inhibitor of mitochondrial Ca2+ influx.[1] The primary mechanism of action is the inhibition of the mitochondrial calcium uniporter (MCU), a protein complex located in the inner mitochondrial membrane responsible for the uptake of Ca2+ into the mitochondrial matrix. This process is crucial for regulating cellular signaling, bioenergetics, and cell death pathways.

The inhibitory effect of this compound on the MCU complex has been demonstrated in various experimental systems, including cultured cells and isolated mitochondria from different species.[1][2] The inhibition extends to Ca2+ influx driven by the overexpression of either the pore-forming subunit MCU or its regulatory subunit MICU1, suggesting that this compound targets the functional uniporter complex.[1][2][3][4]

Quantitative Data: Inhibitory Potency against MCU

The inhibitory activity of this compound against mitochondrial calcium uptake is dose-dependent. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system.

SystemParameter MeasuredIC50 ValueReference
HEK293A CellsSerum-induced mitochondrial Ca2+ influx7 µM[1]
Isolated Rat Liver MitochondriaMitochondrial Ca2+ uptake (succinate as substrate)9.2 µM[4]
Isolated Rat Liver MitochondriaMitochondrial Ca2+ uptake (F_oF_1-ATPase driven)57.7 µM[4]

Off-Target Effects and a More Complex Mechanism

While the inhibition of MCU is a primary action of this compound, several studies have highlighted its effects on other mitochondrial functions, challenging the notion of its specificity. These off-target effects are crucial for the interpretation of experimental results and for considering its therapeutic potential.

Effects on Mitochondrial Membrane Potential

There are conflicting reports regarding the effect of this compound on the mitochondrial membrane potential (ΔΨm), the driving force for mitochondrial Ca2+ uptake.

  • Initial findings: The initial report by Kon et al. suggested that this compound inhibits mitochondrial Ca2+ uptake without affecting the mitochondrial membrane potential.[3][4]

  • Contradictory evidence: Subsequent studies by Payne et al. and Belosludtsev et al. demonstrated that this compound can indeed affect the mitochondrial membrane potential, causing either depolarization or hyperpolarization depending on the concentration and cell type.[3][4][5][6] In isolated brain mitochondria, 30 µM this compound caused hyperpolarization in resting neurons, while 45 µM led to temporary depolarization.[5] High concentrations of this compound, particularly in the presence of Ca2+, have been shown to cause a collapse of the mitochondrial membrane potential.[5]

Inhibition of Respiratory Chain Complexes and F_oF_1-ATPase/ANT

A significant off-target effect of this compound is the inhibition of the mitochondrial electron transport chain (ETC).

  • Complex II Inhibition: Research indicates that this compound particularly inhibits Complex II (succinate dehydrogenase) of the respiratory chain.[3][4][5][6][7] The carboxyl group at the molecular terminus of this compound is believed to be crucial for this inhibitory action.[3][4][6][7]

  • Other Mitochondrial Targets: In addition to Complex II, this compound has been shown to inhibit F_oF_1-ATPase and the adenine (B156593) nucleotide translocator (ANT).[3][4][6][7]

Quantitative Data: Inhibitory Potency against Off-Target Molecules
SystemParameter MeasuredIC50 ValueReference
Isolated Rat Liver MitochondriaMembrane potential formation10.8 µM[3][4]
Isolated Rat Liver MitochondriaOxygen consumption (glutamate & malate (B86768) as substrates - Complex I)40.9 µM[3][4]
Isolated Rat Liver MitochondriaOxygen consumption (succinate as substrate - Complex II)9.5 µM[3]
Isolated Rat Liver MitochondriaF_oF_1-ATPase/ANT activity97.2 µM[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

DS16570511_Mechanism cluster_0 Mitochondrial Inner Membrane MCU MCU Complex (MCU, MICU1, etc.) Ca_out Mitochondrial Matrix Ca2+ MCU->Ca_out ETC Complex I Complex II Complex III Complex IV ATP_Synthase F_oF_1-ATPase/ANT ETC:c4->ATP_Synthase H+ pumping DeltaPsi Mitochondrial Membrane Potential (ΔΨm) ETC->DeltaPsi generates Respiration Mitochondrial Respiration ETC->Respiration ATP_Synthase->DeltaPsi maintains ATP_prod ATP Production ATP_Synthase->ATP_prod DeltaPsi->MCU Drives This compound This compound This compound->MCU Inhibits (Primary Target) This compound->ETC:c2 Inhibits This compound->ATP_Synthase Inhibits Ca_in Cytosolic Ca2+ Ca_in->MCU Ca2+ influx

Caption: Mechanism of action of this compound targeting the MCU complex and off-target mitochondrial proteins.

Experimental Workflow: Mitochondrial Calcium Uptake Assay

Calcium_Uptake_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition isolate_mito Isolate Mitochondria (from tissue or cells) resuspend Resuspend in Assay Buffer isolate_mito->resuspend add_dye Add Ca2+-sensitive dye (e.g., Fluo-5N) resuspend->add_dye add_inhibitor Add this compound (or vehicle control) add_dye->add_inhibitor add_substrate Add Respiratory Substrate (e.g., succinate) add_inhibitor->add_substrate initiate_uptake Add CaCl2 to initiate uptake add_substrate->initiate_uptake measure_fluorescence Measure Fluorescence (spectrofluorometer) initiate_uptake->measure_fluorescence calculate_rate Calculate Rate of Ca2+ Uptake measure_fluorescence->calculate_rate compare Compare rates between This compound and control calculate_rate->compare

Caption: A generalized workflow for measuring mitochondrial calcium uptake to assess the effect of this compound.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. For precise details, including buffer compositions and instrument settings, consulting the primary research articles is recommended.

Isolation of Mitochondria
  • Tissue/Cell Homogenization: Tissues (e.g., rat liver, heart) or cultured cells are homogenized in an ice-cold isolation buffer containing sucrose (B13894), a buffer (e.g., HEPES or Tris-HCl), and a chelating agent (e.g., EGTA) to bind excess Ca2+.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds. A low-speed spin pellets nuclei and unbroken cells. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed with the isolation buffer to remove contaminants.

  • Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays. Protein concentration is determined using a standard method like the Biuret assay.

Measurement of Mitochondrial Calcium Uptake
  • Assay Buffer: A reaction buffer is prepared, typically containing a buffer, osmotic support (e.g., sucrose or KCl), respiratory substrates (e.g., succinate (B1194679), glutamate/malate), and a phosphate (B84403) source.

  • Fluorescent Dye: A Ca2+-sensitive fluorescent dye (e.g., Fluo-5N) is added to the assay buffer. The fluorescence of this dye increases upon binding to Ca2+.

  • Addition of Mitochondria and Inhibitor: Isolated mitochondria and the desired concentration of this compound (or vehicle control) are added to the cuvette containing the assay buffer.

  • Initiation of Uptake: A known concentration of CaCl2 is added to the cuvette to initiate Ca2+ uptake by the mitochondria.

  • Fluorescence Measurement: The change in fluorescence over time is monitored using a spectrofluorometer. The rate of decrease in extra-mitochondrial Ca2+ (indicated by the change in fluorescence) reflects the rate of mitochondrial Ca2+ uptake.

Measurement of Mitochondrial Membrane Potential
  • Fluorescent Probe: A potentiometric fluorescent dye, such as DiSC3(5) or JC-1, is used. The fluorescence of these dyes is dependent on the mitochondrial membrane potential.

  • Assay Conditions: Isolated mitochondria are incubated in an assay buffer with the fluorescent probe and the desired concentration of this compound.

  • Energization: A respiratory substrate is added to energize the mitochondria and generate a membrane potential.

  • Fluorescence Monitoring: The change in fluorescence is monitored to assess the effect of this compound on the mitochondrial membrane potential.

Measurement of Oxygen Consumption
  • Oxygraphy: A high-resolution respirometer or a Clark-type oxygen electrode is used to measure the rate of oxygen consumption.

  • Reaction Chamber: Isolated mitochondria are placed in a sealed, temperature-controlled chamber with a respiration buffer.

  • Substrate and Inhibitor Addition: Desired respiratory substrates (e.g., succinate for Complex II, glutamate/malate for Complex I) and various concentrations of this compound are added.

  • Data Acquisition: The rate of oxygen consumption is recorded over time to determine the inhibitory effect of this compound on different parts of the electron transport chain.

Conclusion and Future Directions

This compound is a valuable research tool for studying the role of mitochondrial calcium signaling. However, its utility is nuanced by its off-target effects on mitochondrial respiration and membrane potential. For drug development professionals, these findings are critical, as the lack of specificity could lead to unintended biological consequences. Researchers using this compound should exercise caution in interpreting their data, and it is advisable to employ complementary approaches, such as genetic manipulation of MCU expression, to validate findings. The multifaceted mechanism of this compound underscores the intricate nature of mitochondrial pharmacology and highlights the ongoing need for the development of more specific inhibitors of the mitochondrial calcium uniporter.

References

Unraveling the Multifaceted Role of DS16570511: A Technical Guide to its Function as a Mitochondrial Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the function and complex mechanisms of DS16570511, a potent small-molecule inhibitor of the mitochondrial calcium uniporter (MCU). This document provides a comprehensive overview of its on-target and off-target effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Abstract

This compound has emerged as a critical tool for studying the intricate role of mitochondrial calcium signaling in cellular physiology and pathophysiology. Initially identified as a specific inhibitor of the mitochondrial calcium uniporter (MCU), subsequent research has revealed a more complex pharmacological profile.[1][2] While it effectively blocks mitochondrial calcium influx, this compound also exerts off-target effects on the mitochondrial respiratory chain, particularly complex II, and the FOF1-ATPase/adenine nucleotide translocator (ANT).[3][4] This guide synthesizes the current understanding of this compound, presenting its dual role as both a specific inhibitor and a broader mitochondrial modulator. The provided data and protocols aim to facilitate further investigation into its therapeutic potential and its application as a research probe.

Core Function: Inhibition of the Mitochondrial Calcium Uniporter (MCU)

This compound was first identified through high-throughput screening as a cell-permeable small molecule that inhibits the mitochondrial calcium uniporter (MCU), a key channel responsible for calcium ion uptake into the mitochondrial matrix.[5][6] This inhibitory action has been demonstrated across various experimental models, including isolated mitochondria and intact cells.[1][5][6]

Quantitative Analysis of MCU Inhibition

The inhibitory potency of this compound on mitochondrial calcium uptake has been quantified in several studies, with IC50 values varying depending on the experimental system.

Experimental ModelIC50 Value (µM)Reference
Serum-induced mitochondrial Ca2+ influx in HEK293A cells7[1][5]
Ca2+ uptake in isolated mitochondria from HEK293A cells0.86[5]
Ca2+ uptake in isolated mitochondria from rat heart25[5]
Ca2+ uptake in isolated mitochondria from pig heart15[5]
Ca2+ uptake in isolated rat liver mitochondria (respiratory chain-dependent)9.2
Ca2+ uptake in isolated rat liver mitochondria (FoF1-ATPase-driven)57.7[3]
Signaling Pathway of Mitochondrial Calcium Uptake

The following diagram illustrates the central role of the MCU complex in mediating calcium entry into the mitochondrial matrix, the primary target of this compound.

Mitochondrial Calcium Uniporter (MCU) Complex cluster_IMM Inner Mitochondrial Membrane MCU MCU Matrix_Ca Mitochondrial Matrix Ca²⁺ MCU->Matrix_Ca EMRE EMRE EMRE->MCU Regulates MICU1 MICU1 MICU1->MCU Gatekeeping MICU2 MICU2 MICU2->MCU Gatekeeping Cytosolic_Ca Cytosolic Ca²⁺ Cytosolic_Ca->MCU Enters via MCU channel

MCU complex mediating calcium influx.

Off-Target Effects: Modulation of Mitochondrial Respiration

Beyond its action on the MCU, this compound has been shown to impact other critical mitochondrial functions, primarily by inhibiting components of the electron transport chain.[3][4] This off-target activity is crucial to consider when interpreting experimental results.

Quantitative Analysis of Off-Target Effects

The following table summarizes the inhibitory concentrations of this compound on various mitochondrial parameters beyond direct MCU blockade.

ParameterExperimental ModelIC50 Value (µM)Reference
Mitochondrial Membrane Potential FormationIsolated rat liver mitochondria10.8[3]
Oxygen Consumption (Succinate-driven)Isolated rat liver mitochondria9.5
Oxygen Consumption (Glutamate/Malate-driven)Isolated rat liver mitochondria40.9[3]
FoF1-ATPase/ANT ActivityIsolated rat liver mitochondria97.2[3]
Signaling Pathway of Off-Target Effects

The diagram below illustrates the multiple sites within the mitochondria that are affected by this compound, leading to a broader impact on cellular energy metabolism.

This compound Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane This compound This compound MCU MCU This compound->MCU Inhibits Complex_II Complex II (Succinate Dehydrogenase) This compound->Complex_II Inhibits FoF1_ATPase FoF1-ATPase/ANT This compound->FoF1_ATPase Inhibits Matrix_Ca Mitochondrial Matrix Ca²⁺ MCU->Matrix_Ca Decreases Ca²⁺ influx Membrane_Potential Membrane Potential (ΔΨm) Complex_II->Membrane_Potential Reduces Oxygen_Consumption Oxygen Consumption Complex_II->Oxygen_Consumption Reduces FoF1_ATPase->Membrane_Potential Reduces

This compound's on-target and off-target effects.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of this compound's effects. The following sections provide protocols for key experiments cited in the literature.

Measurement of Mitochondrial Calcium Influx in Intact Cells (HEK293A)

This protocol describes a cell-based assay to measure the effect of this compound on mitochondrial calcium influx using a fluorescent indicator.

Materials:

  • HEK293A cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Mitochondria-targeted calcium indicator (e.g., Rhod-2/AM or a genetically encoded indicator like mt-aequorin)

  • This compound

  • Fluorescence plate reader or microscope

Procedure:

  • Seed HEK293A cells in a suitable plate (e.g., 96-well black, clear-bottom plate) and culture overnight.

  • Load the cells with the mitochondria-targeted calcium indicator according to the manufacturer's instructions.

  • Wash the cells with an appropriate buffer (e.g., Hanks' Balanced Salt Solution).

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

  • Induce mitochondrial calcium influx by adding a stimulant, such as 10% FBS.[5]

  • Immediately measure the change in fluorescence over time using a plate reader or microscope.

  • Calculate the rate of calcium influx and determine the IC50 value of this compound.

Measurement of Calcium Uptake in Isolated Mitochondria

This protocol details the measurement of this compound's direct effect on calcium uptake in isolated mitochondria.

Materials:

  • Isolated mitochondria (from cells or tissue)

  • Mitochondrial respiration buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-5N or Calcium Green-5N)[3]

  • Respiratory substrates (e.g., succinate (B1194679) and rotenone)

  • This compound

  • CaCl2 solution

  • Spectrofluorometer or fluorescence plate reader

Procedure:

  • Isolate mitochondria from the desired source using standard differential centrifugation methods.

  • Resuspend the isolated mitochondria in the respiration buffer containing the calcium-sensitive dye and respiratory substrates.

  • Add varying concentrations of this compound (or vehicle control) to the mitochondrial suspension.

  • Initiate calcium uptake by adding a bolus of CaCl2.

  • Monitor the decrease in extra-mitochondrial calcium concentration by measuring the change in fluorescence over time.[3]

  • Calculate the initial rate of calcium uptake and determine the IC50 value of this compound.

Assessment of Mitochondrial Membrane Potential

This protocol outlines the use of a potentiometric dye to assess the impact of this compound on the mitochondrial membrane potential.

Materials:

  • Cells or isolated mitochondria

  • Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM)[2][7]

  • This compound

  • FCCP (a mitochondrial uncoupler, as a positive control)

  • Flow cytometer, fluorescence microscope, or plate reader

Procedure:

  • Prepare cells or isolated mitochondria as in the previous protocols.

  • Incubate with varying concentrations of this compound.

  • Load the cells or mitochondria with the JC-1 or TMRM dye according to the manufacturer's protocol.

  • Measure the fluorescence. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is determined.[2][7][8] For TMRM, a decrease in fluorescence intensity indicates depolarization.

  • Compare the results to the vehicle control and the FCCP-treated positive control to quantify the effect of this compound on mitochondrial membrane potential.

Langendorff Perfused Heart Model

This ex vivo model is used to study the effects of this compound on cardiac function and mitochondrial calcium handling in a whole-heart context.

Materials:

  • Isolated rodent heart

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)

  • This compound

  • High calcium concentration buffer (for inducing calcium overload)

  • Intraventricular balloon and pressure transducer

Procedure:

  • Excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.[9]

  • Insert a balloon into the left ventricle to measure cardiac contractile function (e.g., left ventricular developed pressure, dP/dt).

  • Allow the heart to stabilize.

  • Perfuse the heart with buffer containing this compound for a designated period (e.g., 10 minutes).[5]

  • To assess the effect on calcium overload, switch to a perfusion buffer with a higher calcium concentration (e.g., 5 mM or 7.5 mM) and measure mitochondrial calcium levels or functional recovery.[5]

  • Record and analyze cardiac function parameters throughout the experiment.

Langendorff Perfusion Experimental Workflow Start Heart Isolation and Cannulation Stabilization Stabilization with Krebs-Henseleit Buffer Start->Stabilization DS16570511_Treatment Perfusion with This compound Stabilization->DS16570511_Treatment Ca_Overload Induction of Ca²⁺ Overload (High Ca²⁺ Buffer) DS16570511_Treatment->Ca_Overload Data_Acquisition Measurement of Cardiac Function and Mitochondrial Ca²⁺ Ca_Overload->Data_Acquisition End Data Analysis Data_Acquisition->End

Workflow for Langendorff heart perfusion experiment.

Conclusion

This compound is a valuable pharmacological tool for investigating mitochondrial calcium homeostasis and its implications in health and disease. While its primary function is the inhibition of the mitochondrial calcium uniporter, its off-target effects on the respiratory chain and other mitochondrial components necessitate careful experimental design and data interpretation. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the multifaceted roles of mitochondrial calcium signaling.

References

DS16570511: A Technical Whitepaper on a Putative Mitochondrial Calcium Uniporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS16570511 has been identified as a cell-permeable small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel in the inner mitochondrial membrane responsible for calcium ion uptake into the mitochondrial matrix.[1] Dysregulation of mitochondrial calcium homeostasis is implicated in a variety of pathological conditions, making the MCU a compelling therapeutic target.[1] This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing its mechanism of action, and discussing its off-target effects. The information is intended to guide researchers and drug development professionals in the potential application and further investigation of this compound.

Introduction to the Mitochondrial Calcium Uniporter (MCU)

The mitochondrial calcium uniporter (MCU) is a highly selective ion channel that facilitates the uptake of Ca²⁺ into the mitochondrial matrix, driven by the substantial negative membrane potential across the inner mitochondrial membrane.[2] This process is fundamental for regulating intracellular Ca²⁺ signaling, cellular metabolism, and bioenergetics.[3] The MCU complex is a multiprotein structure, with the MCU protein forming the pore and regulatory subunits such as MICU1 modulating its activity.[2][4] Given its central role, pharmacological modulation of the MCU complex presents a promising avenue for therapeutic intervention in diseases associated with mitochondrial dysfunction.[1]

This compound: An Identified MCU Inhibitor

This compound emerged from a high-throughput screening of approximately 120,000 small molecules as a novel, cell-permeable inhibitor of the MCU.[4] Initial studies demonstrated its ability to dose-dependently inhibit mitochondrial Ca²⁺ influx in various cell lines and isolated mitochondria.[4][5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the mitochondrial calcium uniporter has been evaluated in several models. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Model System Assay Condition IC₅₀ (µM) Reference
HEK293A CellsSerum-induced mitochondrial Ca²⁺ influx7[4]
Isolated HEK293A MitochondriaCa²⁺ uptake0.86[5]
Isolated Rat Heart MitochondriaCa²⁺ uptake25[5]
Isolated Pig Heart MitochondriaCa²⁺ uptake15[5]
Isolated Rat Liver MitochondriaCa²⁺ uptake10.8[6]

Mechanism of Action and Off-Target Effects

While initially reported as a specific MCU inhibitor, subsequent research has revealed a more complex mechanism of action for this compound, including significant off-target effects.[6][7]

Direct MCU Inhibition

This compound has been shown to suppress the increased mitochondrial Ca²⁺ influx resulting from the overexpression of either the MCU pore-forming subunit or its regulator, MICU1.[4] This suggests a direct interaction with the MCU complex.

Off-Target Effects on Mitochondrial Respiration and Membrane Potential

Contrary to initial findings, several studies have demonstrated that this compound can impact the mitochondrial membrane potential, which is the driving force for Ca²⁺ uptake.[6][7] The compound has been shown to inhibit components of the electron transport chain, particularly Complex II, and also affects the FₒF₁-ATP synthase/adenine nucleotide translocator.[6][8] These off-target activities can confound the interpretation of its effects as a specific MCU inhibitor.[8]

The following table summarizes the reported IC₅₀ values for the off-target effects of this compound.

Target Assay Condition IC₅₀ (µM) Reference
Mitochondrial Membrane PotentialRat liver mitochondria10.8[6]
Respiratory Chain (Glutamate/Malate substrates - Complex I)Rat liver mitochondria40.9[6]
Respiratory Chain (Succinate substrate - Complex II)Rat liver mitochondria9.5[6]
FₒF₁-ATPase/ANTRat liver mitochondria97.2[6]

The multifaceted inhibitory profile of this compound is depicted in the following signaling pathway diagram.

DS16570511_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane MCU MCU Complex Ca_Matrix Ca²⁺ MCU->Ca_Matrix ETC_II Complex II H_plus H⁺ ETC_II->H_plus ETC_I Complex I, III, IV ETC_I->H_plus Pumping ATP_Synthase FₒF₁-ATP Synthase/ ANT ATP ATP ATP_Synthase->ATP Matrix Mitochondrial Matrix H_plus->ATP_Synthase Gradient Membrane_Potential ΔΨm ADP ADP ADP->ATP_Synthase This compound This compound This compound->MCU Inhibition This compound->ETC_II Inhibition This compound->ATP_Synthase Inhibition Ca_Cytosol Cytosolic Ca²⁺ Ca_Cytosol->MCU Uptake

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Measurement of Mitochondrial Ca²⁺ Influx in Intact Cells
  • Cell Culture and Transfection: HEK293A cells are cultured in standard media. For overexpression studies, cells are transfected with plasmids encoding human MCU or MICU1.

  • Aequorin Loading: Cells are incubated with aequorin, a Ca²⁺-sensitive luminescent protein targeted to the mitochondria.

  • Stimulation and Measurement: Baseline luminescence is recorded, followed by stimulation with a Ca²⁺-mobilizing agent (e.g., serum). The resulting luminescence, corresponding to mitochondrial Ca²⁺ uptake, is measured using a luminometer.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation.

  • Data Analysis: The area under the curve of the luminescence signal is calculated to quantify mitochondrial Ca²⁺ uptake.[9]

Ca²⁺ Uptake Assay in Isolated Mitochondria
  • Mitochondrial Isolation: Mitochondria are isolated from cells or tissues (e.g., rat heart, liver) by differential centrifugation.

  • Assay Buffer: Isolated mitochondria are suspended in a respiration buffer containing a fluorescent Ca²⁺ indicator (e.g., Calcium Green 5N).

  • Initiation of Ca²⁺ Uptake: A bolus of CaCl₂ is added to the mitochondrial suspension to initiate Ca²⁺ uptake.

  • Fluorescence Measurement: The decrease in extra-mitochondrial Ca²⁺ concentration is monitored by measuring the fluorescence of the Ca²⁺ indicator.

  • Inhibitor Assessment: this compound is added to the mitochondrial suspension prior to the addition of CaCl₂.[9]

Measurement of Mitochondrial Membrane Potential
  • Fluorescent Dyes: Mitochondrial membrane potential (ΔΨm) is assessed using potentiometric fluorescent dyes such as JC-10 or Safranin O.

  • Assay Procedure: Isolated mitochondria are incubated with the fluorescent dye in a respiration buffer. The fluorescence is monitored using a spectrophotometer or plate reader.

  • Depolarization/Hyperpolarization: Changes in fluorescence intensity upon addition of this compound indicate alterations in ΔΨm.[6]

Assessment of Respiratory Chain Activity
  • Oxygen Consumption Measurement: The activity of the electron transport chain complexes is determined by measuring the rate of oxygen consumption using a high-resolution respirometer (e.g., Oroboros Oxygraph).

  • Substrate-Specific Respiration: Specific substrates are used to assess the activity of different complexes (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II).

  • Inhibitor Titration: The inhibitory effect of this compound is determined by titrating the compound into the respiration chamber and measuring the change in oxygen consumption rate.[6]

An illustrative workflow for screening and characterizing a putative MCU inhibitor is presented below.

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation In Vitro Validation cluster_Specificity Specificity & Off-Target Profiling cluster_Cellular Cellular & In Vivo Models Screen High-Throughput Screen (e.g., Aequorin-based cell assay) Validation Isolated Mitochondria Ca²⁺ Uptake Assay Screen->Validation Membrane_Potential Mitochondrial Membrane Potential Assay Validation->Membrane_Potential Respiration Respiratory Chain Activity Assay Validation->Respiration Other_Channels Other Ion Channel Activity Assays Validation->Other_Channels Cell_Models Disease-Relevant Cellular Models Membrane_Potential->Cell_Models Respiration->Cell_Models Other_Channels->Cell_Models In_Vivo In Vivo / Ex Vivo Efficacy Studies Cell_Models->In_Vivo

Caption: Workflow for MCU inhibitor characterization.

Applications and Future Directions

This compound has been utilized as a pharmacological tool to probe the role of mitochondrial Ca²⁺ uptake in various physiological and pathological processes. For instance, in perfused rat hearts, this compound was shown to block mitochondrial Ca²⁺ overload and interestingly, to increase cardiac contractility without affecting the heart rate.[4] In cultured cortical neurons, it demonstrated a protective effect against glutamate-induced delayed calcium deregulation and cell death.[8]

However, the significant off-target effects of this compound necessitate cautious interpretation of experimental results.[8] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To develop analogs of this compound with improved specificity for the MCU complex and reduced off-target activity.

  • Elucidation of Binding Site: Identifying the precise binding site of this compound on the MCU complex or its associated proteins.

  • Comparative Studies: Direct comparison of this compound with other reported MCU inhibitors, such as Ru360 and MCU-i4, in a standardized panel of assays.

Conclusion

This compound is a valuable small-molecule probe for studying mitochondrial Ca²⁺ dynamics. While its initial characterization as a specific MCU inhibitor has been challenged by the discovery of significant off-target effects on mitochondrial respiration and membrane potential, it remains a useful tool when these limitations are considered. The findings summarized in this whitepaper underscore the importance of comprehensive off-target profiling in the development of pharmacological inhibitors and provide a foundation for the future design of more specific and potent modulators of the mitochondrial calcium uniporter.

References

The Early Discovery and Development of DS16570511: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS16570511 is a novel, cell-permeable small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel regulating mitochondrial calcium homeostasis. Its discovery through high-throughput screening of an extensive compound library marked a significant advancement in the pharmacological toolkit for studying mitochondrial function. Preclinical investigations have revealed a multifaceted mechanism of action, primarily targeting the MCU complex to inhibit mitochondrial Ca2+ influx. However, subsequent studies have demonstrated that this compound also exerts off-target effects, notably on the mitochondrial membrane potential and the activity of respiratory chain complexes, particularly complex II. This technical guide provides a comprehensive overview of the early discovery, mechanism of action, and key preclinical findings for this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows. Publicly available information regarding the clinical development of this compound is limited, and as of now, no clinical trials have been publicly registered.

Discovery

This compound was identified from a high-throughput screening of 120,000 small-molecule compounds.[1][2] The primary screening assay was a cell-based system utilizing HEK293A cells engineered to express a mitochondria-targeted aequorin, a Ca2+-sensitive luminescent protein.[2] This allowed for the specific measurement of mitochondrial Ca2+ influx. Compounds that inhibited serum-induced mitochondrial Ca2+ uptake without significantly affecting cytosolic Ca2+ levels were selected for further investigation.[2] this compound emerged as a lead compound from this screening campaign.[2]

Mechanism of Action

This compound was initially characterized as a selective inhibitor of the mitochondrial calcium uniporter (MCU).[1][3] The MCU is a multi-protein complex located in the inner mitochondrial membrane responsible for the uptake of Ca2+ from the cytosol into the mitochondrial matrix. This process is crucial for regulating cellular signaling, energy production, and cell death pathways.

Subsequent research has revealed a more complex pharmacological profile for this compound. While it does inhibit the MCU complex, it also impacts other mitochondrial functions:

  • Inhibition of Mitochondrial Calcium Uniporter (MCU): this compound directly or indirectly inhibits the MCU channel, reducing the influx of Ca2+ into the mitochondria.[1][3] This effect has been demonstrated in various cell types and isolated mitochondria.[1]

  • Effect on Mitochondrial Membrane Potential: Contrary to initial reports, later studies have shown that this compound can affect the mitochondrial membrane potential (ΔΨm), a key driving force for Ca2+ uptake.[3][4] The compound has been observed to cause both depolarization and hyperpolarization depending on the experimental conditions and cell type.[3][4]

  • Inhibition of Respiratory Chain Complex II: this compound has been shown to inhibit the activity of complex II (succinate dehydrogenase) of the electron transport chain.[4] This inhibition can contribute to the observed effects on mitochondrial membrane potential and overall mitochondrial function.

The multifaceted activity of this compound underscores the importance of careful experimental design and data interpretation when using this compound as a pharmacological tool.

cluster_0 This compound Primary and Off-Target Effects cluster_1 Downstream Consequences This compound This compound MCU Mitochondrial Calcium Uniporter (MCU) This compound->MCU Inhibits MembranePotential Mitochondrial Membrane Potential This compound->MembranePotential Modulates ComplexII Respiratory Chain Complex II This compound->ComplexII Inhibits CaUptake Mitochondrial Ca2+ Uptake MCU->CaUptake Decreased MembranePotential->CaUptake Affected ATP_Production ATP Production ComplexII->ATP_Production Decreased ROS_Production ROS Production ComplexII->ROS_Production Altered CellSignaling Cell Signaling CaUptake->CellSignaling Modulated

Figure 1: Mechanism of Action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterAssay SystemValue (IC50)Reference
Mitochondrial Ca2+ InfluxHEK293A cells7 µM[2]
Mitochondrial Ca2+ UptakeRat liver mitochondria9.2 µM[3]
Mitochondrial Membrane PotentialRat liver mitochondria10.8 µM[3]
Oxygen Consumption (Succinate)Rat liver mitochondria9.5 µM[3]
FoF1-ATPase/ANT ActivityRat liver mitochondria97.2 µM[3]

Experimental Protocols

High-Throughput Screening for MCU Inhibitors

cluster_workflow High-Throughput Screening Workflow A 1. Cell Line Generation HEK293A cells stably expressing mitochondria-targeted aequorin B 2. Compound Library Screening 120,000 small molecules A->B C 3. Primary Assay Measure serum-induced mitochondrial Ca2+ influx (luminescence) B->C D 4. Counter Screen Measure cytosolic Ca2+ levels to exclude non-specific inhibitors C->D E 5. Hit Identification Select compounds with specific inhibition of mitochondrial Ca2+ uptake D->E F 6. Lead Compound This compound E->F

Figure 2: High-Throughput Screening Workflow for this compound Discovery.

Protocol:

  • Cell Line: HEK293A cells were stably transfected with a vector expressing mitochondria-targeted aequorin.[2]

  • Assay Principle: Aequorin is a photoprotein that emits light in the presence of Ca2+. By targeting it to the mitochondria, changes in mitochondrial Ca2+ concentration can be quantified by measuring luminescence.

  • Screening: 120,000 small-molecule compounds were screened in a 96-well plate format.[2]

  • Stimulation: Serum was used to induce a rapid increase in mitochondrial Ca2+ influx.[2]

  • Measurement: Luminescence was measured to quantify the inhibitory effect of the compounds on mitochondrial Ca2+ uptake.[2]

  • Counter-screening: A counter-assay using HEK293A cells expressing cytosolic aequorin was performed to eliminate compounds that broadly inhibited Ca2+ channels or interfered with the aequorin detection system.[2]

Mitochondrial Calcium Uptake Assay in Isolated Mitochondria

Protocol:

  • Mitochondria Isolation: Mitochondria were isolated from rat liver or other tissues by differential centrifugation.

  • Assay Buffer: A buffer containing a fluorescent Ca2+ indicator (e.g., Fluo-4) was used.

  • Measurement: The fluorescence of the Ca2+ indicator was monitored over time using a fluorometer.

  • Initiation of Uptake: A bolus of CaCl2 was added to the mitochondrial suspension to initiate Ca2+ uptake.

  • Inhibition: this compound was pre-incubated with the mitochondria to assess its inhibitory effect on the rate of Ca2+ uptake, which is observed as a decrease in the rate of fluorescence quenching.

Measurement of Mitochondrial Membrane Potential

Protocol:

  • Fluorescent Dye: A potentiometric fluorescent dye, such as JC-1 or TMRM, was used. These dyes accumulate in the mitochondria in a membrane potential-dependent manner.

  • Cell Loading: Cells or isolated mitochondria were incubated with the fluorescent dye.

  • Measurement: The fluorescence intensity was measured using a fluorescence microscope or a plate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Treatment: The effect of this compound on the mitochondrial membrane potential was assessed by treating the cells or mitochondria with the compound and monitoring the change in fluorescence.

Preclinical Pharmacokinetics and Development Status

As of the latest available public information, detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively published. Furthermore, there is no public record of this compound entering IND-enabling studies or clinical trials. A search of clinical trial registries, such as ClinicalTrials.gov, does not yield any results for this compound.

Conclusion

This compound is a valuable research tool for investigating the role of mitochondrial calcium signaling in health and disease. Its discovery through a rigorous high-throughput screening process provided a much-needed cell-permeable inhibitor of the MCU. However, its off-target effects on mitochondrial membrane potential and respiratory complex II necessitate careful experimental design and interpretation of results. While the preclinical characterization of this compound has provided significant insights into its mechanism of action, the lack of publicly available data on its further development suggests that it may not have progressed to clinical evaluation. Future studies are warranted to fully elucidate its complex pharmacology and potential therapeutic applications.

References

Unraveling the Molecular Interactions of DS16570511: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DS16570511 has emerged as a significant small-molecule inhibitor used in the study of mitochondrial calcium (Ca2+) signaling. Initially identified as a specific inhibitor of the mitochondrial calcium uniporter (MCU) complex, subsequent research has revealed a more complex pharmacological profile.[1][2] This technical guide provides a comprehensive analysis of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to aid researchers in their investigations.

Primary and Secondary Molecular Targets

This compound was first identified through a high-throughput screening of 120,000 small-molecule compounds as a cell-permeable inhibitor of the mitochondrial calcium uniporter.[3] The MCU complex is a crucial channel in the inner mitochondrial membrane responsible for the uptake of Ca2+ into the mitochondrial matrix, a process vital for regulating cellular metabolism and signaling.[1][4]

While the MCU complex is considered its primary target, further studies have demonstrated that this compound also exerts inhibitory effects on other key components of mitochondrial function. These off-target effects are crucial to consider when interpreting experimental results. The compound has been shown to inhibit mitochondrial respiratory chain complexes, with a particular potency against complex II, and also affects the FoF1-adenosine triphosphatase (ATPase)/adenine nucleotide translocator (ANT) system.[1][2][5] This multifaceted inhibition profile suggests that the effects of this compound on mitochondrial Ca2+ uptake may be a composite of direct MCU blockade and indirect effects on the mitochondrial membrane potential, which is the driving force for Ca2+ entry.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound varies depending on the specific molecular target and the experimental system. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values across different studies and conditions.

Target/ProcessExperimental SystemIC50 (µM)Reference
Serum-induced mitochondrial Ca2+ influxHEK293A cells7[3][6]
Mitochondrial Ca2+ uptakeIsolated HEK293A cell mitochondria0.86[7]
Mitochondrial Ca2+ uptakeIsolated rat heart mitochondria25[7]
Mitochondrial Ca2+ uptakeIsolated pig heart mitochondria15[7]
Mitochondrial Ca2+ uptake (succinate substrate)Isolated rat liver mitochondria9.2[1]
Oxygen consumption (succinate substrate)Isolated rat liver mitochondria9.5[1]
Mitochondrial membrane potential formationIsolated rat liver mitochondria10.8[1]
FoF1-ATPase/ANT activityIsolated rat liver mitochondria97.2[1]
Ca2+ uptake (FoF1-ATPase-driven membrane potential)Isolated rat liver mitochondria57.7[1]

Signaling and Inhibition Pathways

The following diagrams illustrate the known molecular interactions of this compound within the mitochondrion.

DS16570511_Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane MCU MCU Complex Ca2_out Ca2+ (Matrix) MCU->Ca2_out ETC Electron Transport Chain (Complexes I-IV) Proton_Gradient H+ Gradient ETC->Proton_Gradient Pumping ComplexII Complex II ATP_Synthase FoF1-ATPase/ANT This compound This compound This compound->MCU Inhibition This compound->ComplexII Inhibition This compound->ATP_Synthase Inhibition Ca2_in Ca2+ (Cytosol) Ca2_in->MCU Uptake Membrane_Potential ΔΨm Membrane_Potential->MCU Driving Force Proton_Gradient->ATP_Synthase Drives Proton_Gradient->Membrane_Potential Mitochondrial_Isolation_Workflow start Start: Tissue/Cell Homogenization centrifuge1 Low-Speed Centrifugation (e.g., 600 x g, 10 min) start->centrifuge1 supernatant1 Collect Supernatant (contains mitochondria) centrifuge1->supernatant1 pellet1 Discard Pellet (nuclei, unbroken cells) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (e.g., 10,000 x g, 10 min) supernatant1->centrifuge2 supernatant2 Discard Supernatant (cytosol) centrifuge2->supernatant2 pellet2 Resuspend Pellet (crude mitochondria) centrifuge2->pellet2 wash Washing Steps (repeat centrifugation) pellet2->wash final_pellet Final Mitochondrial Pellet wash->final_pellet end End: Isolated Mitochondria final_pellet->end

References

The Impact of DS16570511 on Cellular Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS16570511 has emerged as a valuable pharmacological tool for investigating the role of mitochondrial calcium signaling in cellular physiology and pathology. Initially identified as a selective, cell-permeable inhibitor of the mitochondrial calcium uniporter (MCU), subsequent research has revealed a more complex bioenergetic profile. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on cellular bioenergetics. It consolidates quantitative data from key studies, details the experimental protocols used to assess its effects, and presents visual representations of the underlying molecular pathways and experimental workflows. The evidence indicates that this compound not only inhibits mitochondrial calcium uptake but also exerts off-target effects on the electron transport chain and mitochondrial membrane potential, necessitating careful interpretation of experimental outcomes.

Introduction

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. The mitochondrial calcium uniporter (MCU) complex is the primary channel responsible for Ca2+ uptake into the mitochondrial matrix, a process driven by the electrochemical gradient across the inner mitochondrial membrane. Dysregulation of mitochondrial Ca2+ is implicated in a range of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.

This compound was first described as a novel, cell-permeable small-molecule inhibitor of the MCU, offering a means to pharmacologically modulate mitochondrial Ca2+ influx in intact cells and tissues.[1][2] While its inhibitory effect on the MCU is well-documented, a growing body of evidence suggests that this compound also impacts other components of the mitochondrial bioenergetic machinery. This guide aims to provide a comprehensive overview of these effects to aid researchers in the design and interpretation of studies utilizing this compound.

Quantitative Impact of this compound on Bioenergetic Parameters

The following tables summarize the quantitative data on the inhibitory effects of this compound across various bioenergetic parameters and experimental models.

ParameterCell/Tissue TypeIC50Reference
Mitochondrial Ca2+ InfluxHEK293A Cells7 µM[1][2]
Mitochondrial Ca2+ UptakeIsolated Rat Liver Mitochondria9.2 µM[3]
Oxygen Consumption (Succinate-driven)Isolated Rat Liver Mitochondria9.5 µM[3]
Mitochondrial Membrane Potential FormationIsolated Rat Liver Mitochondria10.8 µM[3]

Table 1: Inhibitory Concentrations (IC50) of this compound on Mitochondrial Functions.

ConcentrationCell TypeEffectReference
30 µMCultured Cortical NeuronsHyperpolarization of mitochondrial membrane[4]
45 µMCultured Cortical NeuronsTemporary depolarization of mitochondrial membrane[4]
30-60 µMCultured Cortical NeuronsStimulation of cellular respiration[4]

Table 2: Dose-Dependent Effects of this compound on Neuronal Bioenergetics.

Key Signaling Pathways and Molecular Targets

This compound's primary target is the MCU complex, but it also affects other key components of cellular bioenergetics.

The Mitochondrial Calcium Uniporter (MCU) Complex

This compound directly or indirectly inhibits the MCU, preventing the influx of Ca2+ into the mitochondrial matrix. This has significant implications for Ca2+-dependent dehydrogenases in the tricarboxylic acid (TCA) cycle and, consequently, the production of NADH and FADH2 for the electron transport chain.

cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space MCU MCU Ca_matrix Ca²⁺ MCU->Ca_matrix MICU1 MICU1 MICU1->MCU regulates EMRE EMRE EMRE->MCU component of Ca_IMS Ca²⁺ Ca_IMS->MCU This compound This compound This compound->MCU inhibits

Caption: this compound inhibits the Mitochondrial Calcium Uniporter (MCU) complex.

Off-Target Effects on the Electron Transport Chain

Recent studies have demonstrated that this compound also inhibits Complex II (Succinate Dehydrogenase) of the electron transport chain.[3][4] This inhibition curtails the supply of electrons to Coenzyme Q, thereby reducing the overall rate of oxidative phosphorylation and contributing to the observed decrease in oxygen consumption.

cluster_ETC Electron Transport Chain C1 Complex I CoQ CoQ C1->CoQ C2 Complex II (Succinate Dehydrogenase) C2->CoQ C3 Complex III CytC Cyt c C3->CytC C4 Complex IV CoQ->C3 CytC->C4 This compound This compound This compound->C2 inhibits Succinate Succinate Succinate->C2

Caption: Off-target inhibition of Complex II by this compound.

Detailed Experimental Protocols

Measurement of Mitochondrial Calcium Uptake

Objective: To quantify the rate of Ca2+ influx into isolated mitochondria.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from tissues (e.g., rat liver, heart, or brain) using differential centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., containing KCl, Tris-HCl, and a respiratory substrate like succinate).

  • Fluorescent Ca2+ Indicator: Utilize a fluorescent Ca2+ indicator that remains in the extramitochondrial space (e.g., Fluo-5N).

  • Instrumentation: Employ a fluorescence spectrophotometer or plate reader to monitor changes in fluorescence over time.

  • Procedure: a. Add isolated mitochondria to the assay buffer containing the Ca2+ indicator and various concentrations of this compound. b. Initiate the assay by adding a known concentration of CaCl2. c. Monitor the decrease in extra-mitochondrial Ca2+ fluorescence as it is taken up by the mitochondria. d. Calculate the rate of Ca2+ uptake from the fluorescence traces.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the effect of this compound on the mitochondrial membrane potential.

Methodology:

  • Cell Culture or Mitochondrial Isolation: Use either cultured cells or isolated mitochondria.

  • Potentiometric Dyes: Employ potentiometric fluorescent dyes such as JC-10, TMRM (Tetramethylrhodamine, Methyl Ester), or DiSC3(5).

  • Instrumentation: Use a fluorescence microscope, flow cytometer, or fluorescence plate reader.

  • Procedure (for cultured cells with JC-10): a. Plate cells in a suitable format (e.g., 96-well plate). b. Treat cells with varying concentrations of this compound for the desired duration. c. Load the cells with JC-10 dye according to the manufacturer's protocol. d. Measure the fluorescence at two wavelengths (typically ~525 nm for green monomers and ~590 nm for red J-aggregates). e. Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Analysis of Cellular Respiration

Objective: To determine the impact of this compound on mitochondrial oxygen consumption rates (OCR).

Methodology:

  • Instrumentation: Utilize an extracellular flux analyzer, such as the Seahorse XF24 or a Clark-type oxygen electrode.

  • Cell Culture: Seed cells in a Seahorse XF microplate and allow them to adhere.

  • Assay Medium: Replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Procedure (Seahorse XF Assay): a. Equilibrate the cells in the assay medium in a CO2-free incubator. b. Pre-load the injector ports of the sensor cartridge with this compound and other mitochondrial modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A). c. Place the microplate in the XF analyzer and perform baseline OCR measurements. d. Inject this compound and measure the subsequent change in OCR. e. Inject other modulators sequentially to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

cluster_workflow Seahorse XF Assay Workflow start Seed Cells in XF Microplate equilibrate Equilibrate in Assay Medium start->equilibrate baseline Measure Baseline OCR equilibrate->baseline inject_ds Inject this compound baseline->inject_ds measure_ds Measure OCR Post-DS16570511 inject_ds->measure_ds inject_modulators Inject Mitochondrial Modulators measure_ds->inject_modulators measure_final Measure Final OCR Parameters inject_modulators->measure_final analyze Analyze Data measure_final->analyze

Caption: Experimental workflow for assessing cellular respiration using a Seahorse XF analyzer.

Conclusion and Future Directions

This compound is a potent modulator of mitochondrial function with significant effects on cellular bioenergetics. While it remains a valuable tool for studying mitochondrial Ca2+ dynamics, its off-target effects on the electron transport chain and mitochondrial membrane potential must be carefully considered.[3][5] The inhibitory concentration for these off-target effects is in a similar range to that for MCU inhibition, suggesting that at commonly used concentrations, multiple mitochondrial processes are likely affected.

For drug development professionals, the multifaceted activity of this compound highlights the importance of comprehensive target validation and off-target screening. For researchers, it underscores the necessity of employing multiple, complementary assays to dissect the specific contributions of MCU inhibition versus other bioenergetic effects in their experimental models. Future research should aim to develop more specific MCU inhibitors and to further characterize the precise molecular interactions of this compound with its various targets.

References

The chemical structure and properties of DS16570511

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DS16570511

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a small-molecule inhibitor of the mitochondrial calcium uniporter. It is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a cell-permeable small molecule identified through high-throughput screening as an inhibitor of mitochondrial Ca2+ influx.[1][2] Its chemical identity and properties are summarized below.

PropertyValueReference
Formal Name 3-[3-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl]amino]benzoyl]-1H-indole-1-butanoic acid[3]
CAS Number 2446154-84-1[3]
Molecular Formula C₃₀H₂₅Cl₂N₃O₄[3]
Molecular Weight 562.4 g/mol [3]
SMILES O=C(C1=CN(CCCC(O)=O)C2=C1C=CC=C2)C3=CC(NCC4=C(C)ON=C4C5=C(Cl)C=CC=C5Cl)=CC=C3[3]
InChI Key VIWYGRDFHWYDRW-UHFFFAOYSA-N[3][4]
Purity ≥95%[3]
Formulation A crystalline solid[3]
Solubility DMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[3]

Mechanism of Action and Pharmacological Properties

This compound was initially identified as a specific inhibitor of the mitochondrial calcium uniporter (MCU) complex.[1] However, subsequent research has revealed a more complex mechanism of action, including significant off-target effects on mitochondrial respiration.[5][6][7]

Primary Target: Mitochondrial Calcium Uniporter (MCU)

The primary reported function of this compound is the inhibition of the MCU, a protein complex located in the inner mitochondrial membrane responsible for transporting Ca²+ ions from the cytosol into the mitochondrial matrix.[2][3][8] This process is driven by the substantial negative mitochondrial membrane potential.[5][9] The MCU complex consists of the pore-forming subunit MCU and several regulatory subunits, including MICU1.[1][2][10] this compound has been shown to suppress Ca²+ influx promoted by the overexpression of either MCU or MICU1, suggesting these are its potential molecular targets.[1][9] By blocking the MCU, this compound can prevent mitochondrial Ca²+ overload, a condition implicated in cellular damage, particularly during ischemia-reperfusion injury.[1]

G cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix MCU MCU Complex (MCU, MICU1, etc.) Ca_matrix Ca²⁺ MCU->Ca_matrix DS This compound DS->MCU Inhibition Ca_cyto Ca²⁺ Ca_cyto->MCU ΔΨm-driven influx

Caption: this compound inhibits the MCU complex on the inner mitochondrial membrane.

Off-Target Effects on the Electron Transport Chain (ETC)

More recent studies have demonstrated that this compound also inhibits components of the electron transport chain (ETC), affecting mitochondrial respiration and membrane potential.[5][7][9] The most potent off-target effect is the inhibition of Respiratory Chain Complex II (Succinate Dehydrogenase).[5][6] It also inhibits Complex I, though to a lesser extent.[5] This inhibition of respiration can lead to a decrease in the mitochondrial membrane potential, which itself would reduce the driving force for Ca²+ uptake, complicating the interpretation of its effects.[5][9] The terminal carboxyl group on the this compound molecule has been identified as critical for its inhibitory action on Complex II.[5]

G cluster_membrane Inner Mitochondrial Membrane C1 Complex I C3 Complex III e_flow Electron Flow C1->e_flow H_flow H⁺ Pumping C1->H_flow C2 Complex II C2->e_flow C4 Complex IV C3->C4 C3->H_flow C4->H_flow C5 Complex V (ATP Synthase) ATP ATP Production C5->ATP DS This compound DS->C1 Weaker Inhibition DS->C2 Potent Inhibition e_flow->C3 H_flow->C5

Caption: Off-target inhibition of ETC complexes by this compound.

Summary of Inhibitory Activity

The inhibitory potency of this compound varies significantly depending on the target and the biological system under investigation.

Target / AssaySystem / ModelIC₅₀ Value (μM)Reference
MCU-Mediated Ca²⁺ Uptake
Serum-induced mitochondrial Ca²⁺ influxHEK293A Cells7[1][3]
Mitochondrial Ca²⁺ uptakeIsolated HEK293A Mitochondria0.86[3]
Mitochondrial Ca²⁺ uptakeIsolated Rat Heart Mitochondria25[3]
Mitochondrial Ca²⁺ uptakeIsolated Pig Heart Mitochondria15[3]
MCU complex (respiratory chain non-functional)Isolated Rat Liver Mitochondria57.7[9]
Off-Target Effects
Oxygen consumption via Complex II (succinate)Isolated Rat Liver Mitochondria9.5[5]
Oxygen consumption via Complex I (glutamate/malate)Isolated Rat Liver Mitochondria40.9[5][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of data generated using this compound. Given its dual mechanism of action, it is imperative to design experiments that can distinguish between direct MCU inhibition and secondary effects from respiratory chain disruption.

Mitochondrial Calcium Uptake Assay in Permeabilized Cells

This protocol is designed to measure the rate of Ca²+ uptake into mitochondria within cells whose plasma membranes have been selectively permeabilized, allowing direct access to the mitochondria.

1. Cell Preparation:

  • Culture cells (e.g., HEK293T) to 80-90% confluency on an appropriate plate.

  • Harvest and wash cells with a buffer lacking Ca²⁺ (e.g., PBS without Ca²⁺/Mg²⁺).

  • Resuspend cells at a concentration of 1x10⁷ cells/mL in an intracellular-like medium (e.g., 125 mM KCl, 25 mM NaCl, 2 mM K₂HPO₄, 0.5 mM EGTA, 10 mM HEPES, pH 7.0).

2. Assay Execution:

  • Add the cell suspension to a cuvette with a magnetic stirrer in a fluorometer.

  • Add a fluorescent Ca²+ indicator dye that remains in the extramitochondrial space (e.g., Fluo-5N at 1 µM).[9]

  • Add mitochondrial substrates to energize the mitochondria (e.g., 5 mM glutamate (B1630785) and 5 mM malate).

  • Selectively permeabilize the plasma membrane with a mild detergent (e.g., digitonin, 50 µg/mL), leaving mitochondrial membranes intact.

  • Add the desired concentration of this compound (or vehicle control, e.g., DMSO). Incubate for 2-3 minutes.

  • Initiate Ca²+ uptake by adding a pulse of CaCl₂ (e.g., 20-50 µM).

  • Record the decrease in fluorescence as Ca²+ is taken up by the mitochondria. The rate of fluorescence decrease is proportional to the rate of Ca²+ uptake.

3. Data Analysis:

  • Calculate the initial rate of Ca²+ uptake from the slope of the fluorescence trace immediately after CaCl₂ addition.

  • Normalize the rates of this compound-treated samples to the vehicle control.

  • A positive control for maximal inhibition, such as Ruthenium Red (2 µM) or Ru360, should be used.[9]

G A Prepare Cell Suspension in Ca²⁺-free buffer B Add to Fluorometer Cuvette with Ca²⁺ Indicator (Fluo-5N) A->B C Energize Mitochondria (add Substrates) B->C D Permeabilize Plasma Membrane (Digitonin) C->D E Add this compound or Vehicle Control D->E F Initiate Uptake (add CaCl₂ pulse) E->F G Record Fluorescence Decrease (Measure Uptake Rate) F->G H Analyze Data (Calculate IC₅₀) G->H

Caption: Experimental workflow for mitochondrial Ca²⁺ uptake assay.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol measures the effect of this compound on the oxygen consumption rate (OCR) to assess its impact on the ETC. This is commonly performed using high-resolution respirometry.

1. Mitochondria Isolation:

  • Isolate mitochondria from tissue (e.g., rat liver or heart) using differential centrifugation methods as previously described.[9]

  • Determine mitochondrial protein concentration using a standard method like the Biuret method.[9]

2. Respirometry:

  • Calibrate the respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

  • Add respiration buffer (e.g., MiR05) to the chambers, followed by the isolated mitochondria (approx. 0.05-0.1 mg/mL).

  • Add the desired concentration of this compound or vehicle control.

  • To assess Complex I-linked respiration, add substrates such as glutamate (10 mM) and malate (B86768) (5 mM).[7][9]

  • To assess Complex II-linked respiration, first add a Complex I inhibitor (e.g., rotenone, 0.5 µM), followed by the Complex II substrate succinate (B1194679) (10 mM).[5]

  • Measure the steady-state oxygen consumption rate.

  • Induce State 3 respiration by adding a saturating amount of ADP (e.g., 1-2 mM) and measure the maximal OCR.

3. Data Analysis:

  • Calculate the OCR as the negative time derivative of the oxygen concentration.

  • Compare the OCR in the presence of this compound to the vehicle control for both Complex I and Complex II-driven respiration.

  • Determine the IC₅₀ for inhibition of respiration for each substrate condition.

Conclusion and Research Implications

This compound is a valuable pharmacological tool for studying the role of mitochondrial calcium homeostasis. However, its characterization as a multi-target inhibitor necessitates careful experimental design and interpretation. While it effectively blocks the MCU, its concurrent inhibition of the electron transport chain, particularly Complex II, can confound results by altering the mitochondrial membrane potential.[7] Researchers using this compound should perform necessary control experiments, such as measuring oxygen consumption and membrane potential, to dissect the direct effects of MCU inhibition from the off-target effects on cellular bioenergetics.[7] This consideration is crucial for accurately attributing observed physiological outcomes to the specific inhibition of the mitochondrial calcium uniporter.

References

Methodological & Application

Application Notes and Protocols for DS16570511 with Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of DS16570511, a known inhibitor of the mitochondrial calcium uniporter (MCU), on isolated mitochondria. The compound also exhibits off-target effects on other mitochondrial components, making it a critical tool for investigating mitochondrial physiology and pathology.

Overview of this compound Action

This compound is a cell-permeable small molecule initially identified as an inhibitor of the mitochondrial calcium uniporter (MCU) complex, thereby blocking mitochondrial calcium (Ca²⁺) uptake.[1][2][3] Subsequent research has revealed a more complex inhibitory profile, demonstrating that this compound also affects other key mitochondrial functions.[1][4][5]

Primary and Secondary Targets of this compound:

  • Mitochondrial Calcium Uniporter (MCU): The primary target, leading to inhibition of mitochondrial Ca²⁺ influx.[1][2]

  • Respiratory Chain Complex II (Succinate Dehydrogenase): A significant off-target effect, leading to inhibition of substrate oxidation.[1][4]

  • FₒF₁-ATP Synthase/Adenine Nucleotide Translocator (ANT): Inhibition of these components affects ATP synthesis and the mitochondrial membrane potential.[1][4]

The multifaceted inhibitory action of this compound necessitates careful experimental design and interpretation of results. These protocols are designed to assess the compound's effects on distinct aspects of mitochondrial function.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound on various mitochondrial functions, providing a reference for dose-response studies.

Mitochondrial FunctionIC₅₀ (µM)Tissue/Cell SourceReference
Mitochondrial Ca²⁺ Influx7HEK293A Cells[2]
Mitochondrial Ca²⁺ Uptake0.86Isolated Mitochondria (HEK293A)[6]
Membrane Potential Formation10.8Rat Liver Mitochondria[1][3]
Respiratory Chain Complex IIPotent InhibitionRat Liver Mitochondria[1]
FₒF₁-ATPase/ANT Activity97.2Rat Liver Mitochondria[1]

Experimental Protocols

Isolation of Mitochondria

3.1.1. From Rat Liver

This protocol is adapted for the isolation of functional mitochondria from fresh rat liver tissue.

Materials:

  • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Excise the liver from a euthanized rat and immediately place it in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

  • Add 10 volumes of ice-cold Isolation Buffer I containing 0.1% BSA.

  • Homogenize the tissue with 5-7 strokes of a loose-fitting Dounce homogenizer.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3.1.2. From HEK293A Cells

This protocol is suitable for isolating mitochondria from cultured HEK293A cells.

Materials:

  • Mitochondria Isolation Kit (Commercial kits are recommended for consistency).

  • Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Dounce homogenizer with a tight-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Harvest cultured HEK293A cells by scraping and pellet them by centrifugation at 600 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in the lysis buffer provided in the mitochondria isolation kit.

  • Incubate on ice for the recommended time to allow for cell swelling.

  • Homogenize the cells with a tight-fitting Dounce homogenizer until approximately 80-90% of cells are lysed (monitor with a microscope).

  • Follow the differential centrifugation steps outlined in the manufacturer's protocol to separate the mitochondrial fraction.

  • Resuspend the final mitochondrial pellet in the provided storage buffer.

  • Determine the protein concentration.

Measurement of Mitochondrial Calcium Uptake

This assay measures the ability of isolated mitochondria to take up Ca²⁺ from the surrounding medium.

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-5N, Calcium Green™ 5N).

  • Assay Buffer: 125 mM KCl, 10 mM Tris-MOPS, 10 µM EGTA-Tris, 5 mM glutamate, 2.5 mM malate, 1 mM KPi, pH 7.4.

  • This compound stock solution (in DMSO).

  • CaCl₂ solution.

  • Fluorometric plate reader or spectrofluorometer.

Procedure:

  • Add isolated mitochondria (0.5 mg/mL) to the Assay Buffer containing the calcium-sensitive dye.

  • Add various concentrations of this compound or vehicle (DMSO) and incubate for 5 minutes at 30°C.

  • Initiate the measurement of fluorescence.

  • Add a pulse of CaCl₂ (e.g., 10 µM final concentration) to initiate Ca²⁺ uptake.

  • Monitor the decrease in extra-mitochondrial Ca²⁺ fluorescence over time. The rate of fluorescence decrease reflects the rate of mitochondrial Ca²⁺ uptake.

  • Calculate the initial rate of Ca²⁺ uptake for each concentration of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of this compound on the mitochondrial membrane potential using a potentiometric fluorescent dye.

Materials:

  • Fluorescent potentiometric dye (e.g., JC-1, TMRM, TMRE).

  • Assay Buffer: Same as for the calcium uptake assay.

  • This compound stock solution.

  • FCCP (a protonophore, used as a positive control for depolarization).

  • Fluorometric plate reader or fluorescence microscope.

Procedure:

  • Incubate isolated mitochondria (0.5 mg/mL) with the fluorescent potentiometric dye in the Assay Buffer until a stable fluorescence signal is achieved.

  • Add various concentrations of this compound or vehicle and record the fluorescence signal over time.

  • A decrease in the fluorescence ratio (for JC-1) or fluorescence intensity (for TMRM/TMRE) indicates mitochondrial depolarization.

  • At the end of each experiment, add FCCP (e.g., 1 µM) to induce complete depolarization and establish the baseline fluorescence.

  • Quantify the change in fluorescence relative to the vehicle control.

Measurement of Mitochondrial Oxygen Consumption

This assay determines the effect of this compound on the mitochondrial respiratory chain activity.

Materials:

  • High-resolution respirometry system (e.g., Oroboros Oxygraph-2k, Seahorse XF Analyzer).

  • Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, 0.3% BSA, pH 7.2.

  • Respiratory substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II).

  • ADP.

  • This compound stock solution.

  • Respiratory chain inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III).

Procedure:

  • Add isolated mitochondria (0.2-0.5 mg/mL) to the respiration chamber containing the Respiration Buffer.

  • Add the desired respiratory substrates and allow the basal respiration rate (State 2) to stabilize.

  • Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

  • Introduce various concentrations of this compound and monitor the oxygen consumption rate. Inhibition of respiration will be observed as a decrease in the rate of oxygen consumption.

  • By using specific substrate combinations, the inhibitory effect on different respiratory complexes can be pinpointed. For example, using succinate in the presence of rotenone will specifically assess the effect on Complex II.

Visualizations

The following diagrams illustrate the key mechanisms of this compound action and a general experimental workflow for its characterization.

DS16570511_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix MCU MCU Complex Ca_uptake Ca2+ Uptake MCU->Ca_uptake Mediates C2 Complex II Respiration Respiration C2->Respiration Drives ATPsynthase FoF1-ATPase/ANT ATP_prod ATP Production ATPsynthase->ATP_prod Produces This compound This compound This compound->MCU Inhibits This compound->C2 Inhibits This compound->ATPsynthase Inhibits Membrane_potential ΔΨm Ca_uptake->Membrane_potential Depends on Respiration->Membrane_potential Maintains

Caption: Mechanism of action of this compound on isolated mitochondria.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria (e.g., Rat Liver, HEK293A) Ca_Assay Calcium Uptake Assay Mito_Isolation->Ca_Assay MMP_Assay Membrane Potential Assay Mito_Isolation->MMP_Assay O2_Assay Oxygen Consumption Assay Mito_Isolation->O2_Assay Data_Quant Quantify Rates & Potentials Ca_Assay->Data_Quant MMP_Assay->Data_Quant O2_Assay->Data_Quant IC50_Calc Calculate IC50 Values Data_Quant->IC50_Calc

Caption: General experimental workflow for characterizing this compound effects.

References

Application Notes and Protocols for DS16570511 in Cultured Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS16570511 is a cell-permeable small molecule initially identified as a selective inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel responsible for calcium ion uptake into the mitochondrial matrix.[1][2] This modulation of mitochondrial calcium levels has significant implications for cellular signaling, bioenergetics, and cell death pathways, making this compound a valuable tool for studying these processes.[3][4] However, recent studies have revealed a more complex pharmacological profile, indicating that this compound also exhibits off-target effects on other mitochondrial components, including the respiratory chain complexes and the FoF1-ATPase/adenine nucleotide translocator (ANT).[5][6][7][8]

These application notes provide detailed protocols for the use of this compound in cultured cell experiments, guidance on data interpretation in light of its multiple inhibitory mechanisms, and a summary of its reported biochemical activities.

Data Presentation

The inhibitory activities of this compound on various mitochondrial functions are summarized below. These values, primarily derived from studies on isolated mitochondria, should be considered when designing and interpreting cell-based experiments, as the effective concentration in a cellular context may vary depending on cell type, metabolic state, and experimental conditions.

Target/ProcessIC50 (µM)Tissue/Cell TypeNotesReference
Mitochondrial Ca2+ Influx (Serum-induced) 7HEK293A cells[1][2]
Mitochondrial Ca2+ Uptake 9.2Rat liver mitochondriaSuccinate as respiratory substrate.[5]
Mitochondrial Membrane Potential Formation 10.8Rat liver mitochondriaSuccinate as respiratory substrate.[5][8]
Respiratory Chain Complex II 9.5Rat liver mitochondria[5][6]
Respiratory Chain Complexes I, III, IV 40.9Rat liver mitochondriaGlutamate and malate (B86768) as respiratory substrates.[8]
MCU Complex (in non-functional respiratory chain) 57.7Rat liver mitochondria[8]
FoF1-ATPase/ANT 97.2Rat liver mitochondria[5]

Signaling Pathways and Mechanism of Action

This compound primarily targets mitochondrial calcium homeostasis, which has widespread downstream consequences. The following diagram illustrates the key signaling pathways affected by this compound.

DS16570511_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion MCU MCU Complex Ca_Matrix Mitochondrial Ca²⁺ MCU->Ca_Matrix ETC Electron Transport Chain (Complexes I, II, III, IV) Membrane_Potential ΔΨm ETC->Membrane_Potential Maintains ATP_Synthase FoF1-ATPase/ANT ATP ATP Production ATP_Synthase->ATP Ca_Matrix->ATP Stimulates Dehydrogenases ROS ROS Production Ca_Matrix->ROS Increases Cell_Death Cell Death Ca_Matrix->Cell_Death Overload Induces mPTP Membrane_Potential->MCU Drives Membrane_Potential->ATP_Synthase Drives Cell_Signaling Cellular Signaling ATP->Cell_Signaling ROS->Cell_Death Induces Ca_Cytosol Cytosolic Ca²⁺ Ca_Cytosol->MCU Uptake This compound This compound This compound->MCU Inhibits This compound->ETC Inhibits (esp. C-II) This compound->ATP_Synthase Inhibits

Caption: Mechanism of action of this compound on mitochondrial signaling pathways.

Experimental Protocols

General Considerations
  • Solubility and Storage: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C, protected from light. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific biological question. Based on the available data, a concentration range of 1-50 µM is a reasonable starting point for most cell-based assays.[1][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Controls: Always include appropriate controls in your experiments:

    • Vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • Untreated control to establish a baseline.

    • Positive controls, if available for the specific pathway being investigated.

Experimental Workflow for a Typical Cell-Based Assay

The following diagram outlines a general workflow for experiments involving the treatment of cultured cells with this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293A, Neurons) start->cell_culture seeding 2. Seed Cells in Assay Plate cell_culture->seeding treatment 3. Treat with this compound (and controls) seeding->treatment incubation 4. Incubate for Desired Time treatment->incubation assay 5. Perform Cellular Assay incubation->assay data_analysis 6. Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for using this compound in cultured cells.

Protocol 1: Measurement of Mitochondrial Calcium Influx using a Fluorescent Indicator

This protocol is adapted from methodologies used to assess mitochondrial calcium levels.[2][10]

Materials:

  • Cultured cells of interest (e.g., HEK293A)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Mitochondrial calcium indicator (e.g., Rhod-2 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Balanced salt solution (e.g., HBSS)

  • Agonist to induce calcium influx (e.g., ATP, ionomycin, or serum)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution containing the mitochondrial calcium indicator (e.g., 5 µM Rhod-2 AM) and Pluronic F-127 (0.02%) in a balanced salt solution.

    • Remove the culture medium from the wells and wash the cells once with the balanced salt solution.

    • Add the loading solution to each well and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing: After incubation, gently wash the cells twice with the balanced salt solution to remove excess dye.

  • This compound Treatment:

    • Prepare dilutions of this compound in the balanced salt solution at the desired final concentrations. Include a vehicle control.

    • Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

    • Set the excitation and emission wavelengths appropriate for the chosen indicator (e.g., for Rhod-2: Ex/Em ~552/581 nm).

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the agonist to induce calcium influx and continue recording the fluorescence signal over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time.

    • The peak fluorescence or the area under the curve can be used as a measure of mitochondrial calcium uptake.

    • Compare the response in this compound-treated cells to the vehicle control to determine the inhibitory effect.

Protocol 2: Assessment of Mitochondrial Membrane Potential

Given that this compound can affect the mitochondrial membrane potential, it is important to assess this parameter.[5][8]

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound stock solution

  • Mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1)

  • Positive control for depolarization (e.g., FCCP)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an appropriate culture vessel (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry).

    • Treat the cells with various concentrations of this compound and controls for the desired duration.

  • Dye Staining:

    • Prepare a working solution of the membrane potential dye in pre-warmed culture medium (e.g., 20-200 nM TMRE or 2 µM JC-1).

    • Remove the treatment medium and add the dye-containing medium to the cells.

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Measurement:

    • For Plate Reader/Microscope (using TMRE): Wash the cells with a balanced salt solution and measure the fluorescence (Ex/Em ~549/575 nm). A decrease in fluorescence indicates depolarization.

    • For Plate Reader/Microscope (using JC-1): Measure fluorescence at two wavelength pairs: ~514/529 nm for green fluorescence (monomers, indicating depolarization) and ~585/590 nm for red fluorescence (J-aggregates, indicating polarized mitochondria). A decrease in the red/green fluorescence ratio signifies depolarization.

    • For Flow Cytometry: Harvest the cells, resuspend them in a balanced salt solution, and analyze them on a flow cytometer. For JC-1, detect changes in both the green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

  • Data Analysis:

    • Quantify the fluorescence intensity or the ratio of red to green fluorescence.

    • Compare the results from this compound-treated cells to the vehicle control and the positive control for depolarization.

Interpretation of Results and Off-Target Considerations

When using this compound, it is imperative to consider its multiple inhibitory effects.[5][7][8][9] A reduction in mitochondrial calcium uptake may not solely be due to direct inhibition of the MCU complex but could also be a consequence of a decrease in the mitochondrial membrane potential caused by the inhibition of respiratory chain complexes.[5] Therefore, it is highly recommended to perform complementary assays, such as measuring mitochondrial membrane potential and oxygen consumption, to gain a comprehensive understanding of the effects of this compound in your specific cellular model. The finding that the carboxyl group of this compound is crucial for its inhibitory effect on respiratory chain complex II may open avenues for the development of more specific analogs.[5]

Disclaimer: These protocols provide a general framework. Optimization of cell densities, dye concentrations, and incubation times may be necessary for specific cell types and experimental conditions. Always refer to the manufacturer's instructions for specific reagents.

References

Application Notes and Protocols for DS16570511 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DS16570511, a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), for in vitro research. This document details its mechanism of action, effective concentrations, and protocols for key experimental setups.

Mechanism of Action

This compound is a cell-permeable compound initially identified as a direct inhibitor of the mitochondrial calcium uniporter (MCU) complex, which is responsible for calcium ion uptake into the mitochondrial matrix.[1][2] It has been shown to block the increase in mitochondrial Ca2+ influx that is dependent on both the MCU and its regulatory subunit, MICU1.[1][3]

However, subsequent research has revealed that this compound possesses a more complex pharmacological profile with multiple off-target effects on mitochondrial functions.[4][5][6] At various concentrations, it can also inhibit the activity of respiratory chain complexes (particularly Complex II), FoF1-ATPase, and the adenine (B156593) nucleotide translocator (ANT).[3][5][7] Furthermore, this compound has been observed to directly impact the mitochondrial membrane potential, causing either hyperpolarization or depolarization depending on the concentration and cell type.[3][4][7] These additional mechanisms should be carefully considered when designing experiments and interpreting data.

cluster_0 Mitochondrial Inner Membrane MCU MCU Complex Ca_uptake Mitochondrial Ca2+ Uptake MCU->Ca_uptake Mediates ETC Electron Transport Chain (e.g., Complex II) MMP Membrane Potential ETC->MMP Generates ATPase FoF1-ATPase/ANT ATPase->MMP Maintains MMP->Ca_uptake Drives This compound This compound This compound->MCU Inhibits This compound->ETC Inhibits This compound->ATPase Inhibits This compound->MMP Modulates

Figure 1: Multifaceted inhibitory mechanisms of this compound on mitochondrial function.

Dosage and Concentration for In Vitro Assays

The effective concentration of this compound varies significantly depending on the experimental system (isolated mitochondria vs. intact cells) and the specific mitochondrial function being investigated. The following tables summarize the reported IC₅₀ values and effective concentrations from various studies.

Table 1: IC₅₀ Values of this compound on Mitochondrial Functions
Target/AssaySystemIC₅₀ ValueReference
Serum-Induced Mitochondrial Ca²⁺ InfluxHEK293A Cells7 µM[2][8]
Ca²⁺ UptakeIsolated HEK293A Cell Mitochondria0.86 µM[9]
Ca²⁺ UptakeIsolated Rat Heart Mitochondria25 µM[9]
Ca²⁺ UptakeIsolated Pig Heart Mitochondria15 µM[9]
Membrane Potential FormationIsolated Rat Liver Mitochondria10.8 µM[3][4]
Oxygen Consumption (Complex I Substrates)Isolated Rat Liver Mitochondria40.9 µM[3]
FoF1-ATPase/ANT ActivityIsolated Rat Liver Mitochondria97.2 µM[3]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
EffectSystemConcentrationReference
Neuroprotection (Anti-excitotoxicity)Cultured Rat Cortical Neurons30 - 45 µM[7]
Mitochondrial HyperpolarizationResting Rat Cortical Neurons30 µM[7]
Transient Mitochondrial DepolarizationRat Cortical Neurons45 µM[7]
Stimulation of Cellular RespirationCultured Rat Cortical Neurons30 - 60 µM[7]
Pretreatment for Macrophage StimulationBone Marrow-Derived Macrophages50 µM[10]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Measurement of Mitochondrial Calcium Uptake in Isolated Mitochondria

This protocol is adapted from studies measuring the direct effect of this compound on calcium sequestration by isolated mitochondria.

1. Isolation of Mitochondria:

  • Isolate mitochondria from tissue (e.g., rat liver, heart) or cultured cells using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, EGTA, and a buffering agent like Tris-HCl or HEPES).

  • Determine mitochondrial protein concentration using a standard assay (e.g., Bradford or BCA).

2. Assay Buffer Preparation:

  • Prepare a calcium uptake buffer (e.g., KCl, HEPES, succinate (B1194679) as a respiratory substrate, and a calcium-sensitive fluorescent dye like Fluo-5N).

3. Measurement Procedure:

  • Add the assay buffer to the wells of a microplate or a cuvette for a fluorometer.

  • Add the desired concentrations of this compound (or vehicle control, typically DMSO) and incubate for a few minutes at the appropriate temperature (e.g., 37°C).

  • Add a standardized amount of isolated mitochondria (e.g., 0.5 mg/mL) to the buffer.

  • Initiate the measurement of fluorescence.

  • After a baseline is established, add a pulse of CaCl₂ to the buffer to initiate mitochondrial calcium uptake.

  • Monitor the change in fluorescence over time, which corresponds to the sequestration of Ca²⁺ from the medium into the mitochondria.

  • Calculate the rate of calcium uptake from the slope of the fluorescence trace.

cluster_workflow Experimental Workflow A Prepare Assay Buffer with Fluo-5N Dye B Add this compound (or Vehicle) A->B C Add Isolated Mitochondria B->C D Establish Baseline Fluorescence C->D E Inject CaCl₂ Pulse D->E F Monitor Fluorescence Change (Ca²+ Uptake) E->F G Calculate Uptake Rate F->G

Figure 2: Workflow for measuring mitochondrial calcium uptake with this compound.

Protocol 2: Assessment of Mitochondrial Membrane Potential in Intact Cells

This protocol describes how to assess the off-target effects of this compound on mitochondrial membrane potential (ΔΨm) in living cells.

1. Cell Culture and Plating:

  • Culture cells of interest (e.g., HEK293A, primary neurons) to a suitable confluency.

  • Plate the cells in a format suitable for fluorescence microscopy or microplate reading (e.g., glass-bottom dishes or black-walled, clear-bottom microplates).

2. Staining with a ΔΨm-Sensitive Dye:

  • Prepare a working solution of a potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or TMRE (Tetramethylrhodamine, Ethyl Ester) in an appropriate physiological buffer (e.g., HBSS or DMEM without phenol (B47542) red).

  • Incubate the cells with the dye according to the manufacturer's instructions (e.g., 20-100 nM TMRM for 30 minutes at 37°C).

3. Treatment and Imaging/Reading:

  • After staining, replace the dye-containing medium with fresh buffer.

  • Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader.

  • Add various concentrations of this compound to the cells.

  • Monitor the fluorescence intensity over time. A decrease in fluorescence indicates depolarization, while an increase suggests hyperpolarization.

  • As a control, at the end of the experiment, add a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) to induce complete depolarization and establish the minimum fluorescence signal.

4. Data Analysis:

  • Normalize the fluorescence signals to the baseline reading for each condition.

  • Compare the effects of different this compound concentrations to the vehicle control.

Concluding Remarks

This compound is a valuable tool for investigating the role of mitochondrial calcium homeostasis in cellular physiology and pathology. However, due to its effects on other mitochondrial functions beyond the MCU, researchers must use this compound with care.[7] It is crucial to perform appropriate control experiments to dissect the on-target effects (MCU inhibition) from the off-target effects (e.g., changes in membrane potential and respiration). The choice of concentration should be guided by the specific biological question and the experimental system being used.

References

Application Notes and Protocols: Measuring the Inhibitory Effect of DS16570511 on Mitochondrial Calcium Uptake Using Fluo-5N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including neurotransmission, muscle contraction, and apoptosis.[1][2] The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is critical for normal cell function. Mitochondria play a crucial role in cellular Ca²⁺ homeostasis by sequestering and releasing the ion, thereby buffering cytosolic Ca²⁺ levels and shaping Ca²⁺ signaling events.[3][4] The primary mechanism for mitochondrial Ca²⁺ uptake is the mitochondrial calcium uniporter (MCU), a highly selective ion channel located in the inner mitochondrial membrane.[5][6][7]

DS16570511 has been identified as a cell-permeable inhibitor of the MCU complex, making it a valuable tool for studying the role of mitochondrial Ca²⁺ uptake in various physiological and pathological processes.[5][7][8][9] However, it is important to note that this compound has also been reported to have off-target effects, including altering the mitochondrial membrane potential and inhibiting respiratory chain complexes.[3][5][8]

This document provides detailed application notes and protocols for utilizing the low-affinity fluorescent Ca²⁺ indicator, Fluo-5N, to measure the inhibitory effect of this compound on mitochondrial Ca²⁺ uptake. Fluo-5N is particularly well-suited for measuring the high Ca²⁺ concentrations found within mitochondria.[10][11]

Signaling Pathway

The following diagram illustrates the key components of mitochondrial calcium signaling and the proposed target of this compound.

cluster_0 Cytosol cluster_1 Mitochondrion Ca_cytosol Cytosolic Ca²⁺ MCU MCU Complex Ca_cytosol->MCU Uptake Ca_matrix Mitochondrial Matrix Ca²⁺ MCU->Ca_matrix This compound This compound This compound->MCU Inhibition

Mitochondrial calcium uptake and its inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory effect of this compound on mitochondrial Ca²⁺ uptake using Fluo-5N AM.

1. Materials and Reagents

  • Cell Line: A suitable cell line with robust mitochondrial activity (e.g., HeLa, SH-SY5Y, or primary neurons).

  • This compound: Prepare a stock solution in DMSO.

  • Fluo-5N AM: Prepare a stock solution in anhydrous DMSO.[12]

  • Pluronic F-127: To aid in the dispersion of the AM ester in aqueous media.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.

  • Reagents for inducing Ca²⁺ influx: (e.g., ionomycin (B1663694), ATP, or other relevant agonists).

  • Probenecid (optional): To inhibit organic anion transporters and reduce dye leakage.

  • Mitochondrial uncoupler (e.g., FCCP): For control experiments.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader or confocal microscope.

2. Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

A 1. Cell Seeding B 2. This compound Pre-incubation A->B C 3. Fluo-5N AM Loading B->C D 4. Wash and De-esterification C->D E 5. Baseline Fluorescence Measurement D->E F 6. Stimulation of Ca²⁺ Influx E->F G 7. Post-stimulation Fluorescence Measurement F->G H 8. Data Analysis G->H

Workflow for measuring this compound's inhibitory effect.

3. Detailed Protocol

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS or cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for 30-60 minutes at 37°C.

  • Fluo-5N AM Loading:

    • Prepare a Fluo-5N AM loading solution. A final concentration of 2-10 µM is a good starting point.[10] The loading solution should be prepared in HBSS and may contain Pluronic F-127 (0.02-0.04%) to aid dye solubilization.[13] Probenecid (1-2.5 mM) can also be included to reduce dye leakage.

    • Remove the this compound solution and add the Fluo-5N AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.[14]

  • Wash and De-esterification:

    • Gently wash the cells twice with warm HBSS to remove excess dye.

    • Add fresh HBSS (containing the respective concentrations of this compound) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-5N AM by intracellular esterases.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence using a fluorescence plate reader or confocal microscope. For Fluo-5N, the excitation and emission wavelengths are approximately 494 nm and 516 nm, respectively.[12]

    • Induce a rise in intracellular Ca²⁺ by adding a stimulating agent (e.g., a Ca²⁺ ionophore like ionomycin or a relevant agonist).

    • Immediately begin kinetic measurements of fluorescence intensity over a period of several minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F). The data is often expressed as the ratio F/F₀.

    • To determine the IC₅₀ of this compound, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Logical Relationship of the Experiment

The following diagram illustrates the logical flow of the experiment to determine the inhibitory effect of this compound.

Start Start Hypothesis Hypothesis: This compound inhibits mitochondrial Ca²⁺ uptake Start->Hypothesis Experiment Experiment: Measure mitochondrial Ca²⁺ with Fluo-5N in the presence of varying this compound concentrations Hypothesis->Experiment Data Data: Fluorescence intensity changes over time Experiment->Data Analysis Analysis: Calculate % inhibition and determine IC₅₀ Data->Analysis Conclusion Conclusion: Quantify the inhibitory potency of this compound Analysis->Conclusion End End Conclusion->End

Logical flow of the experimental design.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Response of this compound on Mitochondrial Ca²⁺ Uptake

This compound Conc. (µM)Mean ΔF/F₀ (± SEM)% Inhibition
0 (Vehicle)2.5 ± 0.20
0.12.3 ± 0.18
11.8 ± 0.1528
101.0 ± 0.160
300.6 ± 0.0876
1000.3 ± 0.0588

Table 2: Summary of Inhibitory Potency

CompoundTargetIC₅₀ (µM)
This compoundMitochondrial Ca²⁺ UptakeCalculated from dose-response curve

Considerations and Troubleshooting

  • Off-Target Effects: Given that this compound can affect mitochondrial membrane potential, it is advisable to perform control experiments using a mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1) to assess the impact of this compound at the concentrations used in the Ca²⁺ assay.[5][8]

  • Dye Compartmentalization: Incomplete de-esterification or active transport can lead to the sequestration of Fluo-5N in organelles other than the mitochondria. Lowering the loading temperature may help to minimize this.[14]

  • Phototoxicity and Photobleaching: Minimize exposure of the cells to excitation light to avoid phototoxicity and photobleaching of the fluorescent dye.

  • Signal-to-Noise Ratio: Optimize dye concentration and instrument settings to achieve an adequate signal-to-noise ratio.

By following these detailed protocols and considering the potential confounding factors, researchers can effectively utilize Fluo-5N to quantify the inhibitory effect of this compound on mitochondrial calcium uptake. This will provide valuable insights into the role of mitochondrial Ca²⁺ in cellular signaling and the mechanism of action of this important pharmacological tool.

References

Application of DS16570511 in the Study of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. This process is central to the pathophysiology of numerous clinical conditions, including myocardial infarction, stroke, and organ transplantation. A key event in the progression of IRI is the dysregulation of intracellular calcium (Ca²⁺) homeostasis, leading to mitochondrial Ca²⁺ overload. This overload triggers a cascade of detrimental events, including the opening of the mitochondrial permeability transition pore (mPTP), increased production of reactive oxygen species (ROS), and ultimately, cell death.

DS16570511 has been identified as a novel, cell-permeable small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), the primary channel responsible for Ca²⁺ uptake into the mitochondrial matrix.[1][2] By blocking the MCU, this compound offers a targeted approach to prevent mitochondrial Ca²⁺ overload, making it a valuable pharmacological tool for investigating the mechanisms of IRI and for the development of potential therapeutic interventions.[1]

These application notes provide an overview of the use of this compound in studying IRI, along with detailed protocols for its application in established experimental models.

Mechanism of Action

This compound directly inhibits the mitochondrial calcium uniporter, thereby reducing the influx of Ca²⁺ into the mitochondrial matrix.[1] Studies have shown that it effectively inhibits Ca²⁺ uptake in isolated mitochondria from various species, including human, rat, and pig.[1][2] The inhibitory effect of this compound is independent of the mitochondrial membrane potential.[1] While this compound is a potent inhibitor of the MCU, researchers should be aware of potential off-target effects, particularly at higher concentrations, which may include modulation of mitochondrial respiration.[3][4]

Data Presentation

The following tables summarize the quantitative data available for this compound in various experimental systems.

Table 1: In Vitro Efficacy of this compound

Experimental SystemParameter MeasuredIC₅₀ ValueReference
HEK293A Cells (serum-induced)Mitochondrial Ca²⁺ Influx7 µM[1]
Isolated HEK293A Cell MitochondriaCa²⁺ Uptake0.86 µM[1]
Isolated Pig Heart MitochondriaCa²⁺ Uptake~1 µM[1]
Isolated Rat Heart MitochondriaCa²⁺ Uptake~1 µM[1]

Table 2: Investigated Concentrations in Cellular and Ex Vivo Models

ModelApplicationInvestigated ConcentrationsReference
Cultured Cortical NeuronsNeuroprotection30-60 µM[3]
Langendorff Perfused Rat HeartEffect on Cardiac Contractility10 µM, 30 µM[1]

Experimental Protocols

The following are detailed protocols for the application of this compound in common ischemia-reperfusion injury models.

Protocol 1: Ex Vivo Langendorff Perfused Heart Model of Ischemia-Reperfusion Injury

This protocol describes the use of this compound in an isolated rodent heart model to assess its cardioprotective effects against IRI.

1. Heart Isolation and Perfusion:

  • Anesthetize the animal (e.g., Sprague-Dawley rat) following approved institutional animal care and use committee protocols.

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit (KH) buffer.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Insert a balloon into the left ventricle to measure cardiac function (e.g., left ventricular developed pressure, heart rate).[5]

2. Stabilization and Baseline Measurements:

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Record baseline hemodynamic parameters.

3. Ischemia and Reperfusion:

  • Control Group: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).[6] Following ischemia, restore perfusion with standard KH buffer for a reperfusion period (e.g., 60-120 minutes).

  • This compound Treatment Group: Prior to inducing ischemia, or at the onset of reperfusion, perfuse the heart with KH buffer containing this compound at the desired concentration (e.g., 1-30 µM). The timing of administration will depend on whether the goal is to investigate pre-conditioning or post-conditioning effects.

4. Assessment of Cardioprotection:

  • Functional Recovery: Continuously monitor hemodynamic parameters throughout the experiment to assess the recovery of cardiac function during reperfusion.

  • Infarct Size Measurement: At the end of the reperfusion period, perfuse the heart with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue. Slice the heart and quantify the infarct size as a percentage of the total ventricular area.

  • Biochemical Assays: Collect the coronary effluent during reperfusion to measure biomarkers of cardiac injury, such as lactate (B86563) dehydrogenase (LDH) or creatine (B1669601) kinase.

G cluster_protocol Langendorff I/R Protocol with this compound cluster_control A Heart Isolation & Cannulation B Stabilization (20-30 min) A->B C Baseline Measurement B->C D This compound Perfusion (Pre- or Post-Ischemia) C->D Branch E_Control Global Ischemia (Control) C->E_Control Branch E Global Ischemia (e.g., 30 min) D->E Treatment F Reperfusion (e.g., 60-120 min) E->F G Functional Assessment F->G H Infarct Size (TTC) F->H I Biochemical Analysis (LDH) F->I F_Control Reperfusion (Control) E_Control->F_Control F_Control->G F_Control->H F_Control->I

Experimental workflow for the Langendorff perfused heart I/R model.
Protocol 2: In Vivo Murine Model of Myocardial Infarction

This protocol outlines the use of this compound in a mouse model of myocardial infarction to evaluate its therapeutic potential in a more physiologically relevant setting.

1. Animal Preparation and Surgical Procedure:

  • Anesthetize the mouse (e.g., C57BL/6) and provide mechanical ventilation.

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

2. Ischemia and Reperfusion:

  • Maintain the LAD occlusion for a specific duration (e.g., 30-45 minutes).

  • Release the suture to allow for reperfusion of the myocardium.

3. Administration of this compound:

  • This compound can be administered via various routes, such as intravenous (IV) or intraperitoneal (IP) injection.

  • The timing of administration can be before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion. The optimal dose and timing should be determined empirically.

4. Post-Operative Care and Monitoring:

  • Close the chest and allow the animal to recover.

  • Monitor the animal for a defined period (e.g., 24 hours to several weeks) to assess both acute and chronic effects.

5. Assessment of Cardioprotection:

  • Echocardiography: Perform echocardiography at different time points post-infarction to evaluate cardiac function (e.g., ejection fraction, fractional shortening).

  • Infarct Size Measurement: At the end of the study period, euthanize the animal, excise the heart, and perform TTC staining to determine the infarct size.

  • Histological Analysis: Process heart tissue for histological analysis to assess inflammation, apoptosis, and fibrosis.

G cluster_protocol In Vivo Myocardial Infarction Model with this compound A Anesthesia & Ventilation B Thoracotomy & LAD Ligation A->B C Ischemia (e.g., 30-45 min) B->C D This compound Administration (IV or IP) C->D Timing Varies E Reperfusion (Release Suture) C->E Control D->E F Post-Operative Recovery E->F G Functional Assessment (Echocardiography) F->G H Infarct Size & Histology G->H

Workflow for the in vivo murine myocardial infarction model.

Signaling Pathways

This compound's mechanism of action is centered on mitigating the pathological consequences of mitochondrial Ca²⁺ overload in the context of ischemia-reperfusion.

G cluster_pathway Signaling Pathway of this compound in IRI IR Ischemia-Reperfusion Ca_Influx Cytosolic Ca²⁺ Influx IR->Ca_Influx MCU Mitochondrial Ca²⁺ Uniporter (MCU) Ca_Influx->MCU Mito_Ca_Overload Mitochondrial Ca²⁺ Overload MCU->Mito_Ca_Overload mPTP mPTP Opening Mito_Ca_Overload->mPTP ROS ROS Production Mito_Ca_Overload->ROS Cell_Death Cell Death mPTP->Cell_Death ROS->Cell_Death This compound This compound This compound->MCU

This compound inhibits the MCU, preventing mitochondrial Ca²⁺ overload.

Conclusion

This compound is a valuable research tool for elucidating the role of mitochondrial calcium overload in ischemia-reperfusion injury. The protocols provided herein offer a framework for its application in established and relevant experimental models. Further research utilizing this compound will likely contribute to a deeper understanding of IRI pathophysiology and may pave the way for novel therapeutic strategies.

References

Application Notes and Protocols for Assessing the Effect of DS16570511 on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS16570511 is a cell-permeable small molecule identified as an inhibitor of the mitochondrial calcium uniporter (MCU) complex.[1][2] The MCU complex plays a crucial role in regulating mitochondrial calcium uptake, a process vital for cellular signaling and energy metabolism, particularly in cardiomyocytes.[1][3] Dysregulation of mitochondrial calcium homeostasis is implicated in various cardiovascular diseases.

Initial studies have shown that this compound can inhibit mitochondrial Ca2+ uptake in various cell lines and isolated rat heart mitochondria.[1][2] Notably, in a Langendorff perfused rat heart model, this compound was observed to increase cardiac contractility without altering the heart rate, suggesting a potential positive inotropic effect.[1][3] However, the precise mechanism of action of this compound is still under investigation, with some reports suggesting potential off-target effects on other mitochondrial functions, such as the respiratory chain complexes and mitochondrial membrane potential.[2][4][5][6]

These application notes provide a detailed protocol for a multi-tiered approach to comprehensively assess the effects of this compound on cardiac contractility, encompassing in vitro and ex vivo methodologies. The protocols are designed to elucidate the compound's direct effects on cardiomyocyte function and its broader impact on integrated cardiac tissue.

Signaling Pathway of Cardiac Contraction and Potential Modulation by this compound

Cardiac muscle contraction is a tightly regulated process initiated by an action potential that leads to an increase in intracellular calcium concentration.[7][8][9] This process, known as excitation-contraction coupling, involves the influx of calcium through L-type calcium channels, which in turn triggers a larger release of calcium from the sarcoplasmic reticulum via ryanodine (B192298) receptors.[10] The resulting surge in cytosolic calcium binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and leading to muscle contraction.[7]

Mitochondria are key regulators of intracellular calcium dynamics. The mitochondrial calcium uniporter (MCU) facilitates the uptake of calcium into the mitochondrial matrix, a process driven by the mitochondrial membrane potential. By sequestering calcium, mitochondria can shape the spatiotemporal characteristics of intracellular calcium transients and influence contractility.

This compound, as an MCU inhibitor, is hypothesized to increase cytosolic calcium availability for the contractile machinery by reducing its uptake into mitochondria. This could lead to an enhanced contractile force. The following diagram illustrates this proposed mechanism.

cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Sarcoplasm Sarcoplasm cluster_SR Sarcoplasmic Reticulum cluster_Mitochondrion Mitochondrion Ca_ext Ca²⁺ LTCC L-type Ca²⁺ Channel Ca_ext->LTCC Action Potential Ca_cyto Ca²⁺ LTCC->Ca_cyto Influx Troponin Troponin C Ca_cyto->Troponin Binds RyR Ryanodine Receptor Ca_cyto->RyR Triggers MCU Mitochondrial Ca²⁺ Uniporter (MCU) Ca_cyto->MCU Uptake ActinMyosin Actin-Myosin Cross-Bridging Troponin->ActinMyosin Initiates Contraction Muscle Contraction ActinMyosin->Contraction RyR->Ca_cyto Ca_SR Ca²⁺ Ca_SR->RyR Release Ca_mito Ca²⁺ MCU->Ca_mito This compound This compound This compound->MCU Inhibits

Figure 1: Proposed mechanism of this compound's effect on cardiac contractility.

Experimental Protocols

A tiered approach is recommended to evaluate the effects of this compound on cardiac contractility, progressing from single-cell in vitro assays to ex vivo organ-level assessments.

In Vitro Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

Objective: To determine the direct effect of this compound on the contractility and calcium handling of human cardiomyocytes.

Methodology:

  • Cell Culture: Culture hiPSC-CMs on appropriate substrates (e.g., Matrigel-coated plates or micro-post arrays) until they form a spontaneously beating syncytium.[11][12]

  • Compound Treatment: Prepare a dose-response curve for this compound (e.g., 0.1, 1, 10, 30, 100 µM). A vehicle control (e.g., DMSO) should be included. Incubate the cells with the compound for a predetermined time (e.g., 30 minutes).

  • Contractility Measurement:

    • Video Microscopy and Motion Vector Analysis: Record high-speed videos of the contracting cardiomyocytes before and after compound addition. Analyze the videos to quantify parameters such as contraction and relaxation velocity, amplitude of motion, and beat rate.

    • Traction Force Microscopy: For cells cultured on deformable substrates, measure the displacement of fluorescent beads embedded in the substrate to calculate the contractile forces generated by the cells.[12]

  • Calcium Transient Measurement:

    • Load the hiPSC-CMs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Record the fluorescence intensity changes during contraction to measure the amplitude and kinetics of the intracellular calcium transients.

  • Data Analysis: Compare the contractility and calcium transient parameters between the vehicle-treated and this compound-treated groups.

Experimental Workflow:

cluster_Measurements Concurrent Measurements Culture Culture hiPSC-CMs Treatment Treat with this compound (Dose-Response) Culture->Treatment Contractility Contractility Assessment (Video Microscopy / TFM) Treatment->Contractility Calcium Calcium Transient Measurement Treatment->Calcium Analysis Data Analysis and Comparison Contractility->Analysis Calcium->Analysis

Figure 2: In vitro experimental workflow for hiPSC-CMs.

Ex Vivo Assessment using Langendorff Perfused Heart

Objective: To evaluate the effect of this compound on the contractility of an intact, isolated heart.

Methodology:

  • Heart Isolation: Isolate the heart from a suitable animal model (e.g., rat or rabbit) and mount it on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart through the aorta with Krebs-Henseleit buffer, oxygenated and maintained at a physiological temperature.

  • Instrumentation:

    • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure left ventricular pressure (LVP).

    • Place electrodes on the epicardial surface to record an electrocardiogram (ECG).

  • Baseline Recording: Allow the heart to stabilize and record baseline parameters, including left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dt_max), the maximum rate of pressure decay (-dP/dt_max), and heart rate (HR).[13][14]

  • Compound Administration: Infuse this compound into the perfusion buffer at various concentrations.

  • Data Acquisition and Analysis: Continuously record the hemodynamic parameters throughout the experiment. Compare the values before and after the administration of this compound.

Experimental Workflow:

Isolate Isolate Heart Mount Mount on Langendorff Apparatus Isolate->Mount Instrument Instrument for Pressure & ECG Mount->Instrument Baseline Record Baseline Parameters Instrument->Baseline Administer Administer this compound Baseline->Administer Record Continuously Record Data Administer->Record Analysis Analyze Hemodynamic Changes Record->Analysis

Figure 3: Ex vivo Langendorff perfused heart experimental workflow.

Data Presentation

The quantitative data obtained from these protocols should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Effects of this compound on hiPSC-CMs

ParameterVehicle ControlThis compound (0.1 µM)This compound (1 µM)This compound (10 µM)This compound (30 µM)This compound (100 µM)
Contractility
Contraction Velocity (% of baseline)100 ± 5
Relaxation Velocity (% of baseline)100 ± 6
Contraction Amplitude (µm)5.2 ± 0.4
Beat Rate (beats/min)60 ± 5
Traction Force (nN)250 ± 30
Calcium Transients
Ca²⁺ Transient Amplitude (ΔF/F₀)1.5 ± 0.2
Ca²⁺ Transient Duration (ms)450 ± 25
Ca²⁺ Decay Tau (ms)200 ± 20

Table 2: Ex Vivo Effects of this compound on Langendorff Perfused Rat Heart

ParameterBaselineThis compound (1 µM)This compound (10 µM)This compound (30 µM)
Left Ventricular Developed Pressure (LVDP, mmHg)85 ± 7
+dP/dt_max (mmHg/s)2500 ± 200
-dP/dt_max (mmHg/s)-2000 ± 150
Heart Rate (beats/min)300 ± 20
Coronary Flow (mL/min)12 ± 1.5

Conclusion

The described protocols provide a comprehensive framework for assessing the effects of this compound on cardiac contractility. By combining in vitro single-cell analysis with ex vivo whole-organ studies, researchers can gain a detailed understanding of the compound's mechanism of action and its potential as a modulator of cardiac function. The data generated will be crucial for further preclinical development and for elucidating the therapeutic potential of targeting the mitochondrial calcium uniporter in cardiovascular diseases.

References

DS16570511: A Potent Modulator of Mitochondrial Calcium Signaling for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DS16570511 is a cell-permeable small molecule identified as a potent inhibitor of the mitochondrial calcium uniporter (MCU) complex, a critical channel responsible for calcium ion (Ca²⁺) uptake into the mitochondrial matrix.[1][2] Dysregulation of mitochondrial Ca²⁺ homeostasis is increasingly implicated in the pathophysiology of various neurodegenerative diseases, where it can trigger pathways leading to synaptic dysfunction and neuronal cell death.[3] By modulating mitochondrial Ca²⁺ influx, this compound serves as a valuable chemical tool to investigate the role of mitochondrial calcium signaling in neuronal health and disease, and to explore potential therapeutic strategies aimed at mitigating neurodegeneration. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in neurodegenerative disease research.

Mechanism of Action

This compound primarily exerts its effect by inhibiting the mitochondrial calcium uniporter (MCU) complex. This inhibition prevents the influx of Ca²⁺ from the cytoplasm into the mitochondrial matrix, a process driven by the mitochondrial membrane potential.[2][4] Evidence suggests that this compound may target both the pore-forming subunit MCU and the regulatory subunit MICU1.[4][5]

However, it is crucial for researchers to be aware of potential off-target effects. Studies have indicated that this compound can also impact the mitochondrial membrane potential and inhibit components of the electron transport chain, particularly respiratory chain complex II.[6][7] Therefore, careful experimental design and appropriate controls are essential to dissect the specific effects of MCU inhibition from other mitochondrial perturbations.

Data Presentation

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: In Vitro Inhibition of Mitochondrial Calcium Influx

Cell/Mitochondria TypeAssay ConditionIC₅₀ ValueReference
HEK293A CellsSerum-induced mitochondrial Ca²⁺ influx7 µM[4][8]
Isolated HEK293A MitochondriaCa²⁺ uptake0.86 µM[9]
Isolated Rat Liver MitochondriaCa²⁺ uptake (Succinate as substrate)9.2 µM[2]
Isolated Rat Liver MitochondriaCa²⁺ uptake (ATP-driven)57.7 µM[3]

Table 2: Off-Target Inhibitory Effects

TargetMitochondria SourceIC₅₀ ValueReference
Mitochondrial Membrane Potential FormationRat Liver Mitochondria10.8 µM[2]
Oxygen Consumption (Complex I substrates)Rat Liver Mitochondria40.9 µM[3]
Oxygen Consumption (Complex II substrate)Rat Liver Mitochondria9.5 µM[2][3]

Experimental Protocols

Here, we provide detailed methodologies for key experiments utilizing this compound in the context of neurodegenerative disease research.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound (stock solution in DMSO)

  • L-glutamic acid

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or Calcein-AM)

  • Lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Plating: Plate primary cortical neurons at a density of 1 x 10⁵ cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: a. Prepare a stock solution of this compound in sterile DMSO. b. Dilute this compound in culture medium to final concentrations (e.g., 1, 10, 30, 45 µM). A vehicle control (DMSO) should be included.[6] c. Pre-treat the neurons with the this compound working solutions for 1 to 24 hours at 37°C.[1][10]

  • Induction of Excitotoxicity: a. Prepare a stock solution of L-glutamic acid in sterile water or culture medium. b. Add L-glutamic acid to each well to a final concentration of 25-100 µM (the optimal concentration should be determined empirically for your specific culture conditions).[11] Do not add glutamate (B1630785) to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Assessment of Neuroprotection: a. Cell Viability: Measure cell viability using a preferred assay kit according to the manufacturer's instructions. b. LDH Release: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit.

Protocol 2: Isolation of Mitochondria from Cultured Neurons

This protocol describes the isolation of mitochondria from cultured neurons for subsequent functional assays.

Materials:

  • Cultured neurons (e.g., primary cortical neurons or neuronal cell lines)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4), ice-cold

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Scrape the cells in ice-cold PBS and transfer to a pre-chilled centrifuge tube. c. Pellet the cells by centrifugation at 600 x g for 10 minutes at 4°C.

  • Homogenization: a. Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer. b. Homogenize the cells using a pre-chilled Dounce homogenizer with 15-20 gentle strokes.

  • Differential Centrifugation: a. Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. b. Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria. c. Discard the supernatant (cytosolic fraction).

  • Mitochondrial Pellet Wash: a. Resuspend the mitochondrial pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer. b. Centrifuge at 10,000 x g for 10 minutes at 4°C. c. Discard the supernatant.

  • Final Preparation: a. Resuspend the final mitochondrial pellet in a minimal volume of a suitable respiration buffer for subsequent assays. b. Determine the protein concentration using a standard protein assay (e.g., BCA).

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol outlines the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm following treatment with this compound.

Materials:

  • Cultured neurons in a 96-well plate

  • This compound

  • TMRM (stock solution in DMSO)

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: a. Plate and culture neurons as described in Protocol 1. b. Treat the cells with desired concentrations of this compound or vehicle for the desired duration.

  • TMRM Staining: a. Prepare a TMRM working solution (e.g., 20-100 nM) in pre-warmed culture medium. b. Remove the treatment medium and add the TMRM working solution to the cells. c. Incubate for 20-30 minutes at 37°C, protected from light.

  • Analysis: a. For a plate reader, measure the fluorescence at an excitation/emission of approximately 548/574 nm. b. For microscopy, image the cells using a red fluorescent filter set. c. As a positive control, add FCCP (e.g., 10 µM) to a set of wells to induce complete mitochondrial depolarization and measure the minimal fluorescence. d. The change in TMRM fluorescence intensity reflects the change in mitochondrial membrane potential.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_cyt Ca²⁺ NMDA_R->Ca_cyt Influx MCU_complex MCU Complex (MCU/MICU1) Ca_cyt->MCU_complex Uptake Ca_mit Ca²⁺ MCU_complex->Ca_mit Influx Mem_pot ΔΨm ROS ROS Ca_mit->ROS Increases ETC Electron Transport Chain ETC->Mem_pot Maintains Apoptosis Apoptosis ROS->Apoptosis Induces This compound This compound This compound->MCU_complex Inhibits This compound->ETC Inhibits (off-target)

Caption: Signaling pathway of this compound in neuroprotection.

G start Start plate_neurons Plate primary neurons in 96-well plate start->plate_neurons culture_neurons Culture for 7-10 days plate_neurons->culture_neurons pretreat Pre-treat with this compound or vehicle culture_neurons->pretreat induce_excitotoxicity Add L-glutamic acid pretreat->induce_excitotoxicity incubate Incubate for 24 hours induce_excitotoxicity->incubate assess_viability Assess cell viability (e.g., MTT assay) incubate->assess_viability assess_cytotoxicity Assess cytotoxicity (e.g., LDH assay) incubate->assess_cytotoxicity end End assess_viability->end assess_cytotoxicity->end

Caption: Workflow for in vitro glutamate excitotoxicity assay.

G cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Assessment Select_model Select animal model of neurodegenerative disease Acclimatize Acclimatize animals Select_model->Acclimatize Prepare_this compound Prepare this compound formulation Acclimatize->Prepare_this compound Administer_this compound Administer this compound (e.g., i.p. injection) Prepare_this compound->Administer_this compound Administer_vehicle Administer vehicle control Prepare_this compound->Administer_vehicle Behavioral_tests Perform behavioral tests Administer_this compound->Behavioral_tests Administer_vehicle->Behavioral_tests Tissue_collection Collect brain tissue Behavioral_tests->Tissue_collection Histological_analysis Histological analysis Tissue_collection->Histological_analysis Biochemical_analysis Biochemical analysis Tissue_collection->Biochemical_analysis

Caption: General workflow for in vivo studies.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing DS16570511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS16570511 is a cell-permeable small molecule identified through high-throughput screening (HTS) as a potent inhibitor of the mitochondrial calcium uniporter (MCU).[1][2] The MCU is a critical channel in the inner mitochondrial membrane responsible for the uptake of calcium (Ca²⁺) into the mitochondrial matrix. This process plays a key role in cellular signaling, bioenergetics, and cell death pathways.[3][4] Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including cardiovascular diseases and neurological disorders.[3][5]

These application notes provide detailed protocols for high-throughput screening assays to identify and characterize modulators of mitochondrial Ca²⁺ uptake, using this compound as a reference inhibitor. The described methodologies are tailored for researchers in drug discovery and chemical biology.

Mechanism of Action of this compound

This compound primarily functions by directly inhibiting the mitochondrial calcium uniporter complex.[1][6] However, studies have revealed that it also exerts off-target effects, particularly at higher concentrations. These include the inhibition of respiratory chain complex II, modulation of the mitochondrial membrane potential, and effects on FₒF₁-ATPase and the adenine (B156593) nucleotide translocator (ANT).[5][7][8] It is crucial for researchers to consider these additional activities when interpreting experimental results.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC₅₀) of this compound across various experimental setups.

Cell-Based AssayCell TypeIC₅₀ (µM)Reference
Serum-induced Mitochondrial Ca²⁺ InfluxHEK293A7[1]
Glutamate-induced Delayed Calcium DeregulationCortical Neurons30 - 45[5]
Isolated Mitochondria AssaysSourceIC₅₀ (µM)Reference
Mitochondrial Ca²⁺ UptakeRat Liver9.2[8]
Oxygen Consumption (Succinate Substrate)Rat Liver9.5[8]
Membrane Potential FormationRat Liver10.8[8]
Oxygen Consumption (Glutamate/Malate Substrate)Rat Liver40.9[8]
FₒF₁-ATPase/ANT ActivityRat Liver97.2[8]

Signaling Pathway and Experimental Workflow Diagrams

Mitochondrial Calcium Uniporter Signaling Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane Cytosolic Ca2+ Cytosolic Ca2+ MCU MCU Complex Cytosolic Ca2+->MCU Influx Mitochondrial Ca2+ Mitochondrial Ca2+ ATP Production ATP Production Mitochondrial Ca2+->ATP Production Stimulates ROS Production ROS Production Mitochondrial Ca2+->ROS Production Stimulates Cell Signaling Cell Signaling Mitochondrial Ca2+->Cell Signaling MCU->Mitochondrial Ca2+ This compound This compound This compound->MCU Inhibits

Caption: Mitochondrial Calcium Uniporter Signaling Pathway.

High-Throughput Screening Workflow for MCU Inhibitors cluster_workflow start Start assay_dev Assay Development: HEK293A cells with mitochondria-targeted aequorin start->assay_dev plate_cells Plate Cells in 384-well plates assay_dev->plate_cells add_compounds Add Library Compounds & this compound (Control) plate_cells->add_compounds stimulate Stimulate with Serum to induce Ca2+ influx add_compounds->stimulate measure Measure Luminescence stimulate->measure data_analysis Data Analysis: Identify Hits measure->data_analysis confirmation Hit Confirmation & Dose-Response data_analysis->confirmation secondary_assays Secondary Assays: Isolated Mitochondria confirmation->secondary_assays end End secondary_assays->end

Caption: High-Throughput Screening Workflow for MCU Inhibitors.

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening for MCU Inhibitors

This protocol is based on the methodology used for the initial discovery of this compound, employing a cell-based assay with a genetically encoded Ca²⁺ indicator targeted to the mitochondria.[2]

1. Materials and Reagents:

  • HEK293A cells stably expressing mitochondria-targeted aequorin.

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin (B12071052) solution.

  • Trypsin-EDTA.

  • Phosphate-Buffered Saline (PBS).

  • Coelenterazine (B1669285) h.

  • This compound (positive control).

  • DMSO (vehicle control).

  • Compound library.

  • 384-well clear-bottom white plates.

2. Cell Culture and Plating:

  • Culture HEK293A cells expressing mitochondria-targeted aequorin in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

  • Seed cells into 384-well plates at a density of 10,000-20,000 cells per well in 50 µL of culture medium.

  • Incubate the plates for 24 hours.

3. Compound Addition:

  • Prepare a stock solution of this compound in DMSO. Serially dilute to create a dose-response curve (e.g., from 0.1 µM to 100 µM).

  • Dilute library compounds to the desired screening concentration (e.g., 10 µM) in assay buffer.

  • Add 100 nL of compound solutions, this compound, or DMSO to the appropriate wells.

  • Incubate for 1 hour at 37°C.

4. Aequorin Reconstitution and Measurement:

  • Prepare a 5 µM coelenterazine h solution in assay buffer.

  • Add 10 µL of the coelenterazine h solution to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours to allow for aequorin reconstitution.

  • Place the plate in a luminometer equipped with an injector.

  • Inject 20 µL of 20% FBS solution (or another suitable agonist like histamine) into each well to induce mitochondrial Ca²⁺ influx.

  • Measure the luminescence signal immediately for 30-60 seconds.

5. Data Analysis:

  • Calculate the area under the curve (AUC) for the luminescence reading of each well.

  • Normalize the data using the vehicle control (0% inhibition) and a known inhibitor like this compound or a positive control that completely blocks the signal (100% inhibition).

  • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[9]

  • Identify hits based on a predefined threshold (e.g., >50% inhibition).

Protocol 2: Mitochondrial Ca²⁺ Uptake Assay in Isolated Mitochondria

This protocol describes a secondary assay to confirm the direct effect of compounds on mitochondrial Ca²⁺ uptake.[8][10]

1. Materials and Reagents:

  • Freshly isolated mitochondria (e.g., from rat liver or cultured cells).

  • Mitochondrial isolation buffer.

  • Pi medium (e.g., 250 mM sucrose, 10 mM Tris-MOPS, 10 µM EGTA-Tris, 0.5 mg/mL BSA, 10 mM KPi, pH 7.4).[8]

  • Fluo-5N or a similar low-affinity Ca²⁺ indicator.

  • Respiratory substrates (e.g., 10 mM succinate).

  • Rotenone.

  • Cyclosporin A (CsA).

  • CaCl₂ solution.

  • This compound.

  • 96-well black plates.

2. Isolation of Mitochondria:

  • Homogenize tissue or cells in ice-cold mitochondrial isolation buffer.

  • Perform differential centrifugation to pellet and wash the mitochondria.

  • Determine the protein concentration of the mitochondrial suspension using a standard method like the Biuret method.[8]

3. Ca²⁺ Uptake Measurement:

  • Prepare the assay buffer in a 96-well plate containing Pi medium, 1 µM Fluo-5N, 2.5 µM CsA, 0.68 µg/mL rotenone, and 10 mM succinate.[8]

  • Add test compounds or this compound at various concentrations.

  • Initiate the reaction by adding 100 µM CaCl₂.

  • Add isolated mitochondria to a final concentration of 0.42 mg protein/mL.[8]

  • Immediately measure the fluorescence intensity using a plate reader (excitation ~494 nm, emission ~516 nm) in kinetic mode for 5-10 minutes.

4. Data Analysis:

  • The rate of decrease in extra-mitochondrial Ca²⁺ (decrease in fluorescence) corresponds to the rate of mitochondrial Ca²⁺ uptake.

  • Calculate the initial rate of Ca²⁺ uptake for each condition.

  • Determine the IC₅₀ values for the inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

Conclusion

The protocols and data presented provide a comprehensive guide for utilizing this compound in high-throughput screening assays to discover and characterize novel modulators of the mitochondrial calcium uniporter. The primary cell-based assay is suitable for large-scale screening, while the secondary assay using isolated mitochondria allows for the confirmation of direct effects on the organelle. Understanding the multifaceted mechanism of action of this compound is essential for the accurate interpretation of screening results and the advancement of research into mitochondrial Ca²⁺ signaling.

References

Application Notes and Protocols for Langendorff Perfusion with DS16570511 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a cornerstone ex vivo technique in cardiovascular research. It allows for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences. This application note provides a detailed protocol for utilizing the Langendorff apparatus to investigate the cardiac effects of DS16570511, a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU).

This compound has been identified as a cell-permeable inhibitor of the MCU, preventing mitochondrial Ca2+ influx and overload.[1] Notably, studies have shown that this compound can increase cardiac contractility without altering the heart rate in Langendorff-perfused rat hearts, suggesting its potential as a modulator of cardiac function.[2][3] However, it is also important to consider potential off-target effects, including the inhibition of respiratory chain complexes and alterations in the mitochondrial membrane potential.[3][4][5][6]

These protocols will guide researchers through the setup of the Langendorff system, the administration of this compound, and the subsequent measurement and analysis of key cardiac functional parameters.

Data Presentation

Table 1: Summary of Quantitative Data on the Effects of this compound on Cardiac Function in Langendorff Perfused Rat Heart

ParameterVehicle (Control)10 µM this compound30 µM this compound
Change in Contractility (%) Baseline↑ ~15%↑ ~25%
Heart Rate (bpm) No significant changeNo significant changeNo significant change
Mitochondrial Ca2+ Overload Induced by high Ca2+Significantly inhibitedSignificantly inhibited

Note: The data presented are approximations based on published findings and should be confirmed in independent experiments.[3]

Experimental Protocols

Preparation of Langendorff Perfusion System and Solutions
  • Apparatus Setup: Assemble the Langendorff apparatus, ensuring all glassware and tubing are clean and autoclaved. Prime the system with Krebs-Henseleit buffer to remove any air bubbles. Maintain a constant perfusion pressure (typically 70-80 mmHg for a rat heart) and temperature (37°C).

  • Krebs-Henseleit Buffer (pH 7.4):

    • 118 mM NaCl

    • 4.7 mM KCl

    • 1.2 mM KH₂PO₄

    • 1.2 mM MgSO₄

    • 2.5 mM CaCl₂

    • 25 mM NaHCO₃

    • 11 mM Glucose

    • Bubble the buffer continuously with 95% O₂ / 5% CO₂ to maintain pH and oxygenation.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM). Ensure the final DMSO concentration is consistent across all groups and does not exceed a level that affects cardiac function (typically <0.1%).

Animal Preparation and Heart Excision
  • Animal Model: A male Sprague-Dawley rat (250-300g) is a commonly used model.

  • Anesthesia and Heparinization: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital). Once deeply anesthetized, administer heparin (e.g., 500 IU, intraperitoneally or intravenously) to prevent blood clotting.

  • Thoracotomy and Heart Excision: Perform a thoracotomy to expose the heart. Carefully dissect the aorta, ensuring a sufficient length for cannulation. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.

Aortic Cannulation and Perfusion
  • Cannulation: Mount the aorta onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a surgical suture.

  • Initiation of Perfusion: Begin retrograde perfusion with the oxygenated Krebs-Henseleit buffer. The heart should resume spontaneous contractions.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor and record baseline cardiac parameters.

This compound Administration and Data Acquisition
  • Drug Perfusion: After the stabilization period, switch the perfusion to the Krebs-Henseleit buffer containing the desired concentration of this compound.

  • Experimental Protocol:

    • Perfuse with the lowest concentration of this compound for a defined period (e.g., 10-15 minutes) or until a stable response is observed.

    • Continuously record cardiac parameters throughout the experiment.

    • After the treatment period, switch back to the drug-free Krebs-Henseleit buffer for a washout period (e.g., 15-20 minutes) to observe the reversibility of the effects.

    • Repeat the process for each subsequent concentration of this compound.

  • Data Acquisition: Utilize a data acquisition system to continuously record:

    • Left Ventricular Developed Pressure (LVDP): Measured by inserting a balloon-tipped catheter into the left ventricle.

    • Heart Rate (HR): Derived from the LVDP signal or ECG electrodes.

    • Coronary Flow (CF): Measured by collecting the effluent from the heart.

    • +dP/dt and -dP/dt: The maximum rates of pressure development and relaxation, respectively.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_heart Heart Isolation cluster_perfusion Experiment cluster_analysis Analysis prep_apparatus Prepare Langendorff Apparatus anesthesia Anesthetize & Heparinize Rat prep_apparatus->anesthesia prep_solutions Prepare Krebs-Henseleit & this compound Solutions drug_admin This compound Administration (10-15 min) prep_solutions->drug_admin excision Excise Heart anesthesia->excision cannulation Cannulate Aorta excision->cannulation stabilization Stabilization (20-30 min) cannulation->stabilization stabilization->drug_admin data_acquisition Continuous Data Acquisition stabilization->data_acquisition washout Washout (15-20 min) drug_admin->washout drug_admin->data_acquisition washout->data_acquisition data_analysis Analyze Cardiac Parameters data_acquisition->data_analysis

Caption: Experimental Workflow for Langendorff Perfusion with this compound.

signaling_pathway cluster_membrane Cellular Environment cluster_mitochondrion Mitochondrion cluster_effect Cardiac Function cytosolic_ca Cytosolic Ca2+ mcu Mitochondrial Calcium Uniporter (MCU) cytosolic_ca->mcu Influx contractility Increased Cardiac Contractility cytosolic_ca->contractility Directly drives mito_ca Mitochondrial Matrix Ca2+ mcu->mito_ca atp ATP Production mito_ca->atp Stimulates atp->contractility Powers This compound This compound This compound->mcu

Caption: Proposed Signaling Pathway of this compound in Cardiomyocytes.

References

Troubleshooting & Optimization

Troubleshooting DS16570511 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DS16570511. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges arising from the known off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended target of this compound?

This compound was initially identified as a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel for calcium ion uptake into the mitochondrial matrix.[1] Its intended use is to study the role of mitochondrial calcium signaling in various cellular processes and disease models.

Q2: What are the known off-target effects of this compound?

Subsequent studies have revealed that this compound exerts several off-target effects, primarily impacting mitochondrial function. These include:

  • Alteration of Mitochondrial Membrane Potential (ΔΨm): this compound has been reported to affect the mitochondrial membrane potential, with some studies showing depolarization and others hyperpolarization.[2][3]

  • Inhibition of Respiratory Chain Complex II (Succinate Dehydrogenase): The compound has been shown to directly inhibit the activity of Complex II of the electron transport chain.[2][3][4]

  • Inhibition of FₒF₁-ATPase/Adenine (B156593) Nucleotide Translocator (ANT): this compound can also inhibit the activity of the FₒF₁-ATPase (also known as Complex V) and the adenine nucleotide translocator.[2][4]

It is crucial for researchers to consider these off-target effects when interpreting experimental data.

Troubleshooting Guides

This section provides guidance on how to identify and mitigate potential issues arising from the off-target effects of this compound.

Issue 1: Unexpected Changes in Cellular Respiration or ATP Levels

Possible Cause: Your observations may be a consequence of the off-target inhibition of respiratory chain complex II and/or FₒF₁-ATPase by this compound, rather than a direct result of MCU inhibition.

Troubleshooting Steps:

  • Measure Mitochondrial Respiration: Perform cellular respirometry experiments (e.g., using a Seahorse XF Analyzer) to assess the effect of this compound on key parameters like basal respiration, ATP-linked respiration, and maximal respiration. A decrease in these parameters could indicate off-target effects.

  • Assess Complex II Activity: Directly measure the enzymatic activity of respiratory chain complex II in isolated mitochondria or cell lysates in the presence and absence of this compound. A reduction in activity will confirm this off-target effect.

  • Measure FₒF₁-ATPase Activity: Similarly, perform an assay to measure the ATP hydrolysis or synthesis activity of FₒF₁-ATPase to determine if it is being inhibited by the compound.

  • Control Experiments: Include control compounds that specifically inhibit Complex II (e.g., TTFA, malonate) or FₒF₁-ATPase (e.g., oligomycin) to compare the effects with those of this compound.

Issue 2: Alterations in Mitochondrial Membrane Potential Unrelated to Calcium Uptake

Possible Cause: this compound can directly impact the mitochondrial membrane potential, independent of its effect on MCU-mediated calcium influx.

Troubleshooting Steps:

  • Measure Mitochondrial Membrane Potential: Utilize a fluorescent dye (e.g., TMRM, TMRE, or JC-1) to measure the mitochondrial membrane potential in cells treated with this compound. Observe whether the compound causes depolarization or hyperpolarization.

  • Use a Panel of Controls:

    • FCCP (a protonophore): Use as a positive control for mitochondrial depolarization.

    • Oligomycin (an FₒF₁-ATPase inhibitor): Can cause hyperpolarization by blocking proton flow through the ATPase.

    • Rotenone (B1679576) (a Complex I inhibitor) and Antimycin A (a Complex III inhibitor): Can induce depolarization by disrupting the electron transport chain.

  • Dose-Response Analysis: Perform a dose-response study to understand the concentration at which this compound affects the membrane potential and compare it to the concentration required for MCU inhibition.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound for its intended and off-target activities. These values can vary depending on the experimental system and conditions.

Target/ProcessReported IC₅₀Cell/Tissue TypeReference
Mitochondrial Ca²⁺ Uptake (MCU) 0.86 µMHEK293A cell mitochondria[1]
57.7 µM (FₒF₁-ATPase-driven)Rat liver mitochondria[2]
Mitochondrial Membrane Potential 10.8 µMRat liver mitochondria[2]
Respiratory Chain Complex II Not explicitly reported as IC₅₀Brain mitochondria[3]
FₒF₁-ATPase/ANT 97.2 µMRat liver mitochondria[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in troubleshooting and confirming off-target effects.

Measurement of Mitochondrial Calcium Uptake

This protocol is adapted from plate reader-based assays using a calcium-sensitive fluorescent dye.

Materials:

  • Isolated mitochondria

  • Calcium Green-5N dye

  • Assay Buffer (e.g., KCl-based buffer with respiratory substrates like pyruvate (B1213749) and malate)

  • CaCl₂ solution

  • 96-well black microplate

  • Plate reader with fluorescence detection and injection capabilities

Procedure:

  • Prepare a mitochondrial suspension in the assay buffer.

  • Add Calcium Green-5N to the mitochondrial suspension in the microplate wells.

  • Place the plate in the reader and begin kinetic fluorescence measurements (Excitation: ~485 nm, Emission: ~530 nm).

  • After a baseline reading, inject a known concentration of CaCl₂ and monitor the change in fluorescence as mitochondria take up the calcium.

  • To test the effect of this compound, pre-incubate the mitochondria with the compound before adding CaCl₂.

  • A potent MCU inhibitor will reduce the rate of decrease in extra-mitochondrial calcium fluorescence.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the potentiometric dye TMRM (Tetramethylrhodamine, methyl ester).

Materials:

  • Cultured cells

  • TMRM stock solution (in DMSO)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

  • FCCP (positive control for depolarization)

Procedure:

  • Culture cells to the desired confluency.

  • Load the cells with a low nanomolar concentration of TMRM in cell culture medium for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Treat the cells with this compound at the desired concentrations.

  • Image the cells using a fluorescence microscope (Excitation: ~548 nm, Emission: ~573 nm) or analyze by flow cytometry.

  • A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, while an increase may suggest hyperpolarization.

  • Use FCCP as a control to induce complete depolarization and establish the baseline fluorescence.

Measurement of Respiratory Chain Complex II Activity

This spectrophotometric assay measures the reduction of DCPIP (2,6-dichlorophenolindophenol).

Materials:

  • Isolated mitochondria or cell lysate

  • Assay Buffer (e.g., phosphate (B84403) buffer with succinate)

  • DCPIP solution

  • Decylubiquinone

  • Rotenone and Antimycin A (to inhibit other complexes)

  • Spectrophotometer

Procedure:

  • Resuspend mitochondria or cell lysate in the assay buffer containing rotenone and antimycin A.

  • Add DCPIP to the suspension.

  • Initiate the reaction by adding succinate.

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP by Complex II activity.

  • To test the effect of this compound, pre-incubate the mitochondrial preparation with the compound before adding succinate.

Visualizations

Signaling and Off-Target Pathways

DS16570511_Effects cluster_mcu Intended Target cluster_off_target Off-Target Effects This compound This compound MCU Mitochondrial Calcium Uniporter (MCU) This compound->MCU Inhibits Ca_uptake Mitochondrial Ca²⁺ Uptake MCU->Ca_uptake ComplexII Respiratory Chain Complex II Membrane_Potential Mitochondrial Membrane Potential (ΔΨm) ComplexII->Membrane_Potential Maintains FoF1_ATPase FₒF₁-ATPase / ANT FoF1_ATPase->Membrane_Potential Maintains DS16570511_off->ComplexII Inhibits DS16570511_off->FoF1_ATPase Inhibits

Caption: Intended and off-target effects of this compound on mitochondrial function.

Experimental Workflow for Troubleshooting Off-Target Effects

Troubleshooting_Workflow start Unexpected Experimental Outcome with this compound q1 Are cellular respiration or ATP levels affected? start->q1 a1_yes Measure Complex II & FₒF₁-ATPase Activity q1->a1_yes Yes q2 Is mitochondrial membrane potential altered independently of Ca²⁺ uptake? q1->q2 No a1_yes->q2 a2_yes Measure ΔΨm with Potentiometric Dyes q2->a2_yes Yes end Attribute effects to specific on/off-target activities q2->end No a2_yes->end

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

How to control for DS16570511's effect on mitochondrial membrane potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of DS16570511 on mitochondrial membrane potential during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable small molecule inhibitor of the mitochondrial calcium uniporter (MCU) complex.[1][2][3] The MCU is an ion channel located in the inner mitochondrial membrane responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is crucial for regulating cellular signaling, bioenergetics, and cell death pathways.[1][4]

Q2: I'm observing changes in mitochondrial membrane potential in my experiments with this compound. Is this expected?

Yes, this is a well-documented off-target effect of this compound.[4][5][6] While its primary target is the MCU, this compound has been shown to directly impact the mitochondrial membrane potential, causing either hyperpolarization or depolarization depending on the concentration and cell type.[2][3][5]

Q3: What are the known off-target effects of this compound on mitochondria?

This compound has several known off-target effects that can confound experimental results. These include:

  • Inhibition of Respiratory Chain Complexes: this compound can inhibit the activity of the electron transport chain, with a particularly strong inhibitory effect on respiratory chain complex II.[2][5][6][7]

  • Inhibition of F_oF_1-ATPase/ANT: The compound can also inhibit the F_oF_1-ATP synthase and the adenine (B156593) nucleotide translocator (ANT).[5][6][7]

  • Alteration of Mitochondrial Membrane Potential: As a consequence of its effects on the respiratory chain and ATP synthase, this compound directly influences the mitochondrial membrane potential.[5][6]

These off-target effects are critical to consider when interpreting data from experiments using this inhibitor.

Troubleshooting Guide

Issue: How can I differentiate between the on-target (MCU inhibition) and off-target (membrane potential) effects of this compound?

To dissect the specific effects of this compound, a carefully designed set of control experiments is essential.

Solution: Implement a Multi-faceted Experimental Approach

  • Use a Structurally Unrelated MCU Inhibitor: Compare the effects of this compound with a more specific MCU inhibitor that has a different chemical structure and mechanism of action. Good alternatives include:

    • Ru360/Ru265: These are potent and selective inhibitors of the MCU.[4][8] However, Ru360 is not cell-permeable, making it suitable for experiments with isolated mitochondria or permeabilized cells, while Ru265 is a cell-permeable analog.[4][8]

    • MCU-i11: A cell-permeable MCU inhibitor that has been shown to have minimal effects on mitochondrial membrane potential.[4]

  • Measure Oxygen Consumption Rate (OCR): Use techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer) to directly assess the impact of this compound on mitochondrial respiration. This will help quantify the extent of respiratory chain inhibition.

  • Assess Mitochondrial Membrane Potential Independently: Use fluorescent probes like TMRE or JC-1 to directly measure changes in mitochondrial membrane potential in the presence of this compound and control inhibitors.

  • Titrate this compound Concentration: Perform dose-response experiments to identify a concentration at which MCU inhibition is achieved with minimal impact on mitochondrial membrane potential. However, be aware that the IC₅₀ for complex II inhibition is comparable to that of mitochondrial Ca²⁺ uptake, which may make complete separation of these effects challenging.[5]

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values of this compound for its various mitochondrial targets in isolated rat liver mitochondria. This data highlights the compound's promiscuity.

Mitochondrial TargetIC₅₀ (µM)
Respiratory Chain Complex II9.5[5][7]
Mitochondrial Ca²⁺ Uptake9.2[5]
Mitochondrial Membrane Potential Formation10.8[5]
Respiratory Chain Complexes I-III-IV40.9[5]
MCU Complex (ATP-driven)57.7[5]
F_oF_1-ATPase/ANT97.2[5]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRE

Objective: To quantify changes in mitochondrial membrane potential in live cells following treatment with this compound.

Materials:

  • Tetramethylrhodamine, Ethyl Ester (TMRE)

  • Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) (positive control for depolarization)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a near-confluent monolayer at the time of the assay.

  • Compound Treatment: Treat cells with the desired concentrations of this compound and control compounds for the appropriate duration. Include a vehicle-only control.

  • Positive Control: For a positive control for depolarization, treat a set of wells with 20 µM FCCP for 10-30 minutes before TMRE staining.[9][10][11]

  • TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 50-200 nM (for microscopy and flow cytometry) or 200-1000 nM (for microplate assays).[10] The optimal concentration should be determined empirically for your cell line.

  • Incubation: Incubate the cells with TMRE for 15-30 minutes at 37°C, protected from light.[9][10]

  • Washing: Gently aspirate the TMRE-containing medium and wash the cells once with pre-warmed PBS or assay buffer.[10]

  • Fluorescence Measurement: Immediately measure the fluorescence using a suitable instrument. For TMRE, the excitation/emission maxima are approximately 549/575 nm.[10]

Protocol 2: Ratiometric Measurement of Mitochondrial Membrane Potential using JC-1

Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential using the ratiometric dye JC-1.

Materials:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (positive control for depolarization)

  • Cell culture medium

  • Assay Buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Culture cells on coverslips or in appropriate culture plates.

  • Compound Treatment: Treat cells with this compound and controls as described in the TMRE protocol.

  • Positive Control: Treat a set of cells with a final concentration of 50 µM CCCP for 5-10 minutes prior to JC-1 staining.[12]

  • JC-1 Staining: Prepare a working solution of JC-1 in cell culture medium at a final concentration of 1-10 µM.[13] The optimal concentration should be determined for your specific cell type.

  • Incubation: Replace the culture medium with the JC-1 staining solution and incubate for 15-30 minutes at 37°C in the dark.[13][14]

  • Washing: Aspirate the staining solution and wash the cells with pre-warmed assay buffer.[13][14]

  • Imaging/Measurement:

    • Fluorescence Microscopy: In healthy, non-apoptotic cells, JC-1 forms J-aggregates in the mitochondria, which fluoresce red. In cells with depolarized mitochondria, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[12] Capture images using appropriate filter sets for red (Ex/Em ~585/590 nm) and green (Ex/Em ~510/527 nm) fluorescence.

    • Plate Reader: Measure the fluorescence intensity for both red and green channels. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.[12]

Visualizations

DS16570511_Signaling_Pathway cluster_mitochondrion Mitochondrion This compound This compound MCU MCU Complex This compound->MCU Inhibits (On-Target) Complex_II Respiratory Complex II This compound->Complex_II Inhibits (Off-Target) FoF1_ANT FoF1-ATPase/ANT This compound->FoF1_ANT Inhibits (Off-Target) MMP Mitochondrial Membrane Potential Complex_II->MMP Maintains FoF1_ANT->MMP Consumes

Caption: Signaling pathway of this compound's on-target and off-target mitochondrial effects.

Experimental_Workflow start Start Experiment treat Treat cells with: - Vehicle - this compound - Control Inhibitor (e.g., MCU-i11) - Depolarizing Agent (e.g., FCCP) start->treat measure_mmp Measure Mitochondrial Membrane Potential (TMRE or JC-1 Assay) treat->measure_mmp measure_ocr Measure Oxygen Consumption Rate (e.g., Seahorse) treat->measure_ocr analyze Analyze Data: - Compare this compound to controls - Correlate MMP and OCR changes measure_mmp->analyze measure_ocr->analyze interpret Interpret Results: Differentiate on-target vs. off-target effects analyze->interpret

Caption: Experimental workflow to control for this compound's off-target effects.

References

Optimizing DS16570511 concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of DS16570511 to avoid cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is known as an inhibitor of the mitochondrial calcium uniporter (MCU), a channel responsible for calcium ion uptake into the mitochondria.[1][2][3][4] By blocking this channel, this compound can modulate mitochondrial calcium levels, which play a crucial role in cellular signaling and energy production.[5]

Q2: What are the known off-target effects of this compound that can contribute to cytotoxicity?

While this compound targets the MCU, it is not entirely specific. At certain concentrations, it can exhibit off-target effects that may lead to cytotoxicity. These include:

  • Inhibition of Respiratory Chain Complexes: this compound has been shown to inhibit respiratory chain complex II.[1][4]

  • Inhibition of FoF1-ATPase/ANT: The compound can also inhibit the FoF1-adenosine triphosphatase/adenine nucleotide translocator.[1][2]

  • Alteration of Mitochondrial Membrane Potential: Depending on the concentration and cellular context, this compound can cause either hyperpolarization or depolarization of the mitochondrial membrane.[2][4] High concentrations, particularly in the presence of calcium, can lead to a collapse of the mitochondrial membrane potential.[4]

Q3: What is a typical effective concentration range for this compound in in vitro studies?

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. Based on published studies, a common starting point for observing effects on mitochondrial calcium uptake is in the low micromolar range. For instance, an IC50 of 7 µM was reported for the inhibition of mitochondrial Ca2+ influx in HEK293A cells.[6] Neuroprotective effects have been observed at concentrations of 30 and 45 µM in cultured cortical neurons.[4] However, it is crucial to determine the optimal, non-toxic concentration for your specific experimental system.

Troubleshooting Guide: Avoiding Cytotoxicity

Issue: I am observing significant cell death in my experiments with this compound.

This is a common issue that can arise from using a concentration of this compound that is too high for your specific cell type or experimental conditions. Here are steps to troubleshoot and optimize the concentration:

Step 1: Determine the Cytotoxic Profile using a Dose-Response Curve. It is essential to perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells. The MTT assay is a widely used method for this purpose.

Step 2: Select a Concentration Below the Cytotoxic Threshold. Based on the dose-response curve, select a concentration for your experiments that shows minimal to no cytotoxicity while still being effective for inhibiting the MCU. This often involves a trade-off between efficacy and toxicity.

Step 3: Monitor Mitochondrial Health. Given the off-target effects of this compound on mitochondria, it is advisable to monitor mitochondrial health. This can be done by measuring the mitochondrial membrane potential using fluorescent dyes like TMRE or JC-1. A significant drop in membrane potential can be an early indicator of cytotoxicity.

Step 4: Consider the Experimental Duration. The duration of exposure to this compound can also influence its cytotoxic effects. Shorter incubation times may be sufficient to observe the desired effect on mitochondrial calcium signaling without causing significant cell death.

Data Summary Tables

Table 1: Reported IC50 Values for this compound

ParameterCell/System TypeIC50 ValueReference
Mitochondrial Ca2+ Influx InhibitionHEK293A cells7 µM[6]
Decrease in Serum-Induced Cytosolic Ca2+HEK293A cells~50 µM[6]
Inhibition of Mitochondrial Membrane Potential FormationRat Liver Mitochondria10.8 µM[7]
Inhibition of Oxygen Consumption (Glutamate/Malate)Rat Liver Mitochondria40.9 µM[7]
Inhibition of FoF1-ATPase/ANT ActivityRat Liver Mitochondria97.2 µM[7]

Table 2: Observed Effects of this compound at Different Concentrations

ConcentrationCell/System TypeObserved EffectReference
30 µMCultured Cortical NeuronsHyperpolarization of mitochondria in resting neurons; slowed onset of glutamate-induced delayed calcium deregulation and suppressed cell death.[4]
45 µMCultured Cortical NeuronsTemporary depolarization of neuronal mitochondria; slowed onset of glutamate-induced delayed calcium deregulation and suppressed cell death.[4]
30-60 µMCultured Cortical NeuronsStimulated cellular respiration.[4]
High Concentrations (in the presence of Ca2+)Isolated Brain MitochondriaCollapse of the mitochondrial membrane potential.[4]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound and determine its IC50 value in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound MCU Mitochondrial Calcium Uniporter (MCU) This compound->MCU Inhibits Resp_Complex_II Respiratory Chain Complex II This compound->Resp_Complex_II Inhibits (Off-target) FoF1_ATPase FoF1-ATPase/ANT This compound->FoF1_ATPase Inhibits (Off-target) Mito_Mem_Pot Mitochondrial Membrane Potential This compound->Mito_Mem_Pot Alters (Off-target) Ca_uptake Mitochondrial Ca2+ Uptake MCU->Ca_uptake Mediates Cytotoxicity Cytotoxicity Ca_uptake->Cytotoxicity Dysregulation leads to Resp_Complex_II->Mito_Mem_Pot Maintains FoF1_ATPase->Mito_Mem_Pot Maintains Mito_Mem_Pot->Cytotoxicity Collapse leads to

Caption: Signaling pathway of this compound and its off-target effects leading to cytotoxicity.

G cluster_1 Experimental Workflow: Optimizing this compound Concentration Start Start: Define Experimental Goals & Cell Model Dose_Response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) Start->Dose_Response Determine_IC50 Determine IC50 for Cytotoxicity Dose_Response->Determine_IC50 Select_Concentration Select Working Concentrations Below Cytotoxic Threshold Determine_IC50->Select_Concentration Validate_Efficacy Validate Efficacy: Measure MCU Inhibition Select_Concentration->Validate_Efficacy Validate_Efficacy->Select_Concentration If not effective Monitor_Mitochondria Monitor Mitochondrial Health (e.g., Membrane Potential) Validate_Efficacy->Monitor_Mitochondria Proceed Proceed with Optimized Experiment Validate_Efficacy->Proceed If effective Refine_Concentration Refine Concentration and Exposure Time Monitor_Mitochondria->Refine_Concentration If cytotoxicity observed Monitor_Mitochondria->Proceed If no cytotoxicity Refine_Concentration->Validate_Efficacy

Caption: Workflow for determining the optimal, non-toxic concentration of this compound.

G cluster_2 Troubleshooting Logic: High Cell Death Problem Problem: High Cell Death Observed Check_Concentration Is this compound Concentration Too High? Problem->Check_Concentration Check_Duration Is Exposure Duration Too Long? Check_Concentration->Check_Duration No Solution_Lower_Conc Solution: Lower this compound Concentration Check_Concentration->Solution_Lower_Conc Yes Check_Cell_Health Is the Cell Line Particularly Sensitive? Check_Duration->Check_Cell_Health No Solution_Shorter_Time Solution: Reduce Incubation Time Check_Duration->Solution_Shorter_Time Yes Solution_Dose_Response Solution: Perform a Detailed Dose-Response Curve Check_Cell_Health->Solution_Dose_Response Yes

Caption: A logical flow for troubleshooting unexpected cytotoxicity with this compound.

References

Addressing variability in DS16570511 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DS16570511. Our aim is to help you understand and address the variability observed in experimental results with this compound.

Understanding the Variability of this compound

Initial reports described this compound as a specific inhibitor of the mitochondrial calcium uniporter (MCU). However, subsequent research has revealed that this compound has multiple mitochondrial targets, which is the primary source of experimental variability. In addition to the MCU, this compound also inhibits respiratory chain complexes, particularly Complex II, and the FoF1-ATP synthase/adenine nucleotide translocator.[1][2][3]

The observed effect of this compound in any given experiment will therefore depend on the specific experimental conditions, including the cell type, the primary energy source (respiratory substrate), and the concentration of the compound used. This multi-target nature can lead to seemingly contradictory results if not properly understood and controlled.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during experiments with this compound.

Observation Potential Cause Recommended Action
Unexpected decrease in mitochondrial membrane potential. This compound is inhibiting the electron transport chain (ETC), particularly when succinate (B1194679) is the substrate (feeding into Complex II).[1][2][3]Consider the respiratory substrate being used. The effect will be more pronounced with succinate compared to substrates for Complex I (e.g., pyruvate (B1213749), glutamate/malate).Perform control experiments with known inhibitors of the ETC to contextualize the effect of this compound.Use the lowest effective concentration of this compound for MCU inhibition to minimize off-target effects.
Variability in results between different cell lines. Cell lines have different metabolic phenotypes (e.g., reliance on glycolysis vs. oxidative phosphorylation) and may have varying expression levels of the MCU and ETC complexes.Characterize the metabolic profile of your cell line.Be consistent with cell culture conditions, as these can influence metabolism.Compare results in the context of the known metabolic characteristics of each cell line.
Low or inconsistent oxygen consumption rates (OCR) in Seahorse assays. This can be due to a variety of factors, including inconsistent cell seeding, suboptimal concentrations of mitochondrial inhibitors, or the off-target effects of this compound.[4][5]Ensure a homogenous single-cell suspension for seeding and allow adequate time for cell attachment.[6]Titrate FCCP concentrations to determine the optimal concentration for maximal respiration in your specific cell type.[4]If using this compound, be aware that it can directly inhibit the ETC, which will affect OCR measurements independently of its effect on the MCU.[1][2][3]
Discrepancy between results from isolated mitochondria and whole-cell assays. In whole cells, the metabolic state is more complex and can be influenced by factors not present in isolated mitochondria preparations (e.g., cytosolic calcium signaling, substrate availability).Acknowledge the inherent differences between the two systems.When possible, use complementary assays in both isolated mitochondria and whole cells to build a more complete picture of the compound's effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific inhibitor of the mitochondrial calcium uniporter (MCU)?

A1: While this compound does inhibit the MCU, it is not strictly specific. It has been shown to have off-target effects on other mitochondrial components, most notably the electron transport chain's Complex II.[1][2][3] This lack of specificity is a key factor in the variability of experimental results.

Q2: Why do my results with this compound differ when I use different respiratory substrates?

A2: The off-target effects of this compound are more pronounced when mitochondria are energized with succinate, a substrate for Complex II. This is because this compound directly inhibits Complex II. When using substrates for Complex I (like pyruvate or glutamate/malate), the inhibitory effect on respiration is less potent.

Q3: What is the recommended concentration range for this compound?

A3: The effective concentration can vary between cell types and experimental systems. It is crucial to perform a dose-response curve for your specific assay to determine the optimal concentration that inhibits the MCU with minimal off-target effects. IC50 values for different mitochondrial functions have been reported (see table below), which can serve as a starting point.

Q4: Can I use this compound to study the role of the MCU in cellular processes?

A4: Yes, but with caution. Due to its off-target effects, it is essential to include appropriate controls to dissect the effects of MCU inhibition from the effects on mitochondrial respiration and membrane potential. Consider using complementary approaches, such as genetic knockdown or knockout of MCU components, to validate your findings.

Data Presentation

The following table summarizes the reported IC50 values of this compound for various mitochondrial processes. This data highlights the compound's differential potency towards its various targets.

Process Experimental System IC50 (µM)
Mitochondrial Ca2+ Uptake Rat Liver Mitochondria (with succinate)9.2
Oxygen Consumption (Complex II substrate) Rat Liver Mitochondria (with succinate)9.5
Mitochondrial Membrane Potential Rat Liver Mitochondria (with succinate)10.8
Oxygen Consumption (Complex I substrates) Rat Liver Mitochondria (with glutamate/malate)40.9
Serum-Induced Mitochondrial Ca2+ Influx HEK293A cells7

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Calcium Uptake in Isolated Mitochondria using a Fluorescent Plate Reader

This protocol is adapted from methods using calcium-sensitive dyes like Fluo-5N to measure the uptake of calcium by isolated mitochondria.

Materials:

  • Isolated mitochondria

  • MSK buffer (or similar mitochondrial assay buffer)

  • Respiratory substrates (e.g., 10 mM succinate and 1 µM rotenone)

  • Fluo-5N (or other suitable calcium indicator)

  • CaCl2 solution (100 µM)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Prepare the assay buffer containing the respiratory substrates (e.g., 10 mM succinate and 1 µM rotenone) to energize the mitochondria. Add Fluo-5N to a final concentration of 1 µM.

  • Prepare a 0.5 mg/ml mitochondrial suspension in the assay buffer.

  • Add 100 µL of the mitochondrial suspension to each well of the 96-well plate. Include wells for control (vehicle) and different concentrations of this compound.

  • Incubate the plate at 30°C for a few minutes to allow the compound to interact with the mitochondria.

  • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for your chosen dye.

  • Program the plate reader to inject a bolus of CaCl2 (to a final concentration of 10 µM) into each well and immediately begin recording the fluorescence signal every 10 seconds.

  • The addition of CaCl2 will cause an initial sharp increase in fluorescence, followed by a decrease as the mitochondria take up the calcium. The rate of this decrease is indicative of the rate of mitochondrial calcium uptake.

  • Analyze the data by calculating the slope of the fluorescence decay. Compare the rates between control and this compound-treated wells to determine the extent of inhibition.

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol provides a general workflow for assessing mitochondrial respiration in whole cells using the Agilent Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Your cell line of interest

Procedure:

  • Day 1: Cell Seeding

    • Seed your cells in the Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Allow cells to attach and grow overnight in a standard CO2 incubator.

  • Day 2: Assay Preparation

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • Prepare the assay medium by supplementing Seahorse XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C.

  • Day 3: Assay Execution

    • Remove the cell culture medium from the microplate and wash with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) and this compound (or vehicle) at the desired concentrations.

    • Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will first calibrate and then measure the basal oxygen consumption rate (OCR).

    • The instrument will then sequentially inject the compounds and measure the OCR after each injection.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Compare these parameters between control and this compound-treated cells.

Visualizations

Signaling Pathway: this compound's Impact on Mitochondria

DS16570511_Mechanism cluster_etc Mitochondrial Electron Transport Chain cluster_mcu Mitochondrial Calcium Uniporter ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient MCU MCU This compound This compound This compound->ComplexII Inhibits This compound->MCU Inhibits

Caption: this compound's dual inhibitory action on the MCU and Complex II.

Experimental Workflow: Investigating this compound Effects

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture / Mitochondria Isolation start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment seahorse Seahorse XF Mito Stress Test (Measure OCR) treatment->seahorse ca_uptake Mitochondrial Ca2+ Uptake Assay (Fluorescence Measurement) treatment->ca_uptake data_analysis Data Analysis and Interpretation seahorse->data_analysis ca_uptake->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for characterizing the effects of this compound.

References

Mitigating the impact of DS16570511 on respiratory chain complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DS16570511, a potent modulator of mitochondrial function. This guide addresses common issues and questions that may arise during experiments, with a focus on mitigating the impact of its multifaceted activity on respiratory chain complexes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound was initially identified as a cell-permeable small-molecule inhibitor of the mitochondrial calcium uniporter (MCU).[1][2][3][4] It directly blocks the MCU, thereby inhibiting mitochondrial calcium uptake.[1][2]

Q2: I'm observing effects on mitochondrial respiration in my experiments with this compound that are independent of calcium. Why is this happening?

While this compound is a known MCU inhibitor, recent studies have revealed that it also has off-target effects on the mitochondrial respiratory chain.[5][6][7] Notably, it inhibits the activity of respiratory chain complexes, with a particularly strong effect on Complex II (succinate dehydrogenase).[5][6][8] Therefore, it is crucial to consider these multifaceted effects when interpreting experimental results.

Q3: At what concentrations does this compound inhibit the MCU versus the respiratory chain complexes?

The inhibitory potency of this compound varies between its targets. The IC50 values for inhibition of mitochondrial calcium uptake and respiratory chain complexes have been reported in studies on rat liver mitochondria. These values should be used as a guide, and it is recommended to perform dose-response experiments in your specific model system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected decrease in cellular oxygen consumption rate (OCR) after this compound treatment, even in the absence of a calcium stimulus. Inhibition of respiratory chain complexes, particularly Complex II, by this compound.[5][6][8]- Perform a mitochondrial stress test to assess the specific impact on different respiratory chain complexes.- Titrate this compound to the lowest effective concentration for MCU inhibition to minimize off-target effects.- Use specific substrates for different complexes to pinpoint the site of inhibition. For example, use pyruvate/malate for Complex I and succinate (B1194679) for Complex II.
Alterations in mitochondrial membrane potential (ΔΨm) upon this compound treatment. This compound has been shown to affect the mitochondrial membrane potential.[5][9] This can be a consequence of respiratory chain inhibition.- Measure ΔΨm using a fluorescent probe (e.g., TMRE, JC-1) at various concentrations of this compound.- Compare the effects of this compound with a known uncoupler (e.g., FCCP) to understand the nature of the membrane potential change.
Inconsistent results in mitochondrial calcium uptake assays. - Off-target effects on respiration affecting the driving force for calcium uptake.- Suboptimal assay conditions.- Normalize calcium uptake measurements to the mitochondrial membrane potential to account for respiratory effects.- Ensure proper permeabilization of cells if using whole-cell assays.- Optimize substrate concentrations and the timing of this compound addition.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound on various mitochondrial functions in rat liver mitochondria.

Mitochondrial Function Substrate(s) IC50 (µM)
Mitochondrial Ca2+ Uptake Succinate9.2[1]
Respiratory Chain Complex II Succinate9.5[1]
Mitochondrial Membrane Potential Succinate10.8[1][5]
Respiratory Chain Complexes I-III-IV Glutamate + Malate40.9[1]
MCU Complex 57.7[1]
FoF1-ATPase/ANT 97.2[1]

Experimental Protocols

Mitochondrial Calcium Uptake Assay in Permeabilized Cells

This protocol is adapted from established methods to measure mitochondrial calcium uptake using a fluorescent calcium indicator.[2][3][10]

Materials:

  • HEK293T cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Wash Buffer (WB): 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, 40 µM EGTA, pH 7.2

  • Respiration Buffer (RB): WB supplemented with 5 mM succinate and 1 µM rotenone

  • Digitonin

  • Calcium Green-5N (or other suitable calcium indicator)

  • This compound

  • CaCl2 solution

Procedure:

  • Cell Preparation:

    • Culture HEK293T cells to confluency.

    • Gently detach cells and resuspend in WB.

    • Centrifuge and resuspend the cell pellet in RB.

  • Fluorometric Measurement:

    • Place the cell suspension in a fluorometer cuvette with a stirrer.

    • Add Calcium Green-5N to the desired final concentration.

    • Permeabilize the cells by adding a titrated concentration of digitonin.

    • Record baseline fluorescence.

    • Add this compound (or vehicle control) and incubate for the desired time.

    • Initiate calcium uptake by adding a bolus of CaCl2.

    • Monitor the change in fluorescence over time. A decrease in extra-mitochondrial calcium fluorescence indicates mitochondrial uptake.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure ΔΨm.[11][12]

Materials:

  • Cultured cells of interest

  • Culture medium

  • TMRE stock solution (in DMSO)

  • FCCP (protonophore, for control)

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate cells in a suitable format for microscopy or plate reader analysis.

  • Dye Loading:

    • Incubate cells with a working concentration of TMRE (typically 25-100 nM) in culture medium for 20-30 minutes at 37°C.

  • Treatment:

    • Add this compound at various concentrations to the TMRE-loaded cells.

    • Include a positive control for depolarization by adding FCCP (e.g., 10 µM).

  • Imaging/Measurement:

    • Wash the cells with pre-warmed buffer.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader (Ex/Em ~549/575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Respiratory Chain Complex Activity Assays

Spectrophotometric assays are commonly used to measure the activity of individual respiratory chain complexes.[13][14][15][16] The following provides a general overview for a Complex II assay.

Materials:

  • Isolated mitochondria or cell homogenates

  • Assay Buffer: e.g., potassium phosphate (B84403) buffer, pH 7.4

  • Succinate (substrate for Complex II)

  • Decylubiquinone (electron acceptor)

  • DCPIP (2,6-dichlorophenolindophenol) (indicator dye)

  • Antimycin A (Complex III inhibitor)

  • Rotenone (Complex I inhibitor)

  • This compound

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare isolated mitochondria or cell homogenates.

  • Assay Reaction:

    • In a cuvette, combine the assay buffer, antimycin A, and rotenone.

    • Add the mitochondrial/cell sample.

    • Add DCPIP and succinate.

    • Add this compound at the desired concentration.

    • Initiate the reaction by adding decylubiquinone.

  • Measurement:

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of absorbance change is proportional to Complex II activity.

Visualizations

signaling_pathway cluster_this compound This compound cluster_mitochondrion Mitochondrion This compound This compound MCU Mitochondrial Calcium Uniporter (MCU) This compound->MCU Inhibits Complex_II Respiratory Complex II This compound->Complex_II Inhibits Ca_Uptake Mitochondrial Ca2+ Uptake MCU->Ca_Uptake Mediates Resp_Chain Other Respiratory Chain Complexes Complex_II->Resp_Chain Donates electrons to DeltaPsi Mitochondrial Membrane Potential (ΔΨm) Resp_Chain->DeltaPsi Generates OCR Oxygen Consumption Rate Resp_Chain->OCR Drives DeltaPsi->Ca_Uptake Drives experimental_workflow cluster_experiment Experimental Plan cluster_validation Validation Assays start Start Experiment with this compound observe_phenotype Observe Unexpected Phenotype (e.g., altered respiration) start->observe_phenotype hypothesis Hypothesize Off-Target Effects observe_phenotype->hypothesis ca_assay Mitochondrial Ca2+ Uptake Assay hypothesis->ca_assay mmp_assay Mitochondrial Membrane Potential Assay hypothesis->mmp_assay resp_assay Respiratory Chain Complex Activity Assay hypothesis->resp_assay analyze Analyze Data & Re-evaluate Primary Findings ca_assay->analyze mmp_assay->analyze resp_assay->analyze conclusion Draw Conclusion Considering Dual Mechanism analyze->conclusion

References

Technical Support Center: Best Practices for Using DS16570511 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the mitochondrial calcium uniporter (MCU) inhibitor, DS16570511, in long-term cell culture experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful application of this compound.

Troubleshooting Guide

Long-term cell culture experiments with small molecule inhibitors like this compound can present several challenges. This guide addresses potential issues, their likely causes, and actionable solutions.

Issue Potential Cause Recommended Solution
Loss of Inhibitory Effect Over Time - Compound Degradation: this compound may not be stable in culture medium at 37°C for extended periods. - Cellular Metabolism: Cells may metabolize and inactivate the compound.- Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol 1). - Perform partial media changes with freshly prepared this compound every 24-48 hours to maintain a consistent concentration.
Increased Cytotoxicity in Long-Term Cultures - Compound Accumulation: Repeated dosing without adequate media changes can lead to toxic concentrations. - Off-Target Effects: At higher concentrations or with prolonged exposure, this compound can induce off-target effects, such as mitochondrial membrane depolarization and inhibition of respiratory chain complex II, leading to cell death.[1][2][3]- Perform a long-term cytotoxicity assay to determine the optimal, non-toxic working concentration for your specific cell line and experiment duration (see Experimental Protocol 2). - Keep the final concentration of the solvent (e.g., DMSO) as low as possible (typically below 0.5%).[2] - Include a vehicle control (media with the same concentration of solvent) in all experiments.[2]
Inconsistent or Irreproducible Results - Inconsistent Compound Concentration: Infrequent media changes or compound degradation can lead to fluctuating effective concentrations. - Variable Cell Density: Changes in cell confluency can alter the cell-to-drug ratio and metabolic activity.- Adhere to a strict media and compound replenishment schedule based on the compound's stability and cell proliferation rate. - Maintain a consistent cell density by subculturing cells at regular intervals.[4]
Observed Phenotype is an Off-Target Effect - High Compound Concentration: Off-target effects are more prominent at higher concentrations.[1][2] - Compound Specificity: While this compound is a potent MCU inhibitor, it can affect other mitochondrial functions.[3]- Use the lowest effective concentration of this compound that elicits the desired on-target effect. - Validate key findings using a structurally different MCU inhibitor or by genetic knockdown (e.g., siRNA) of the MCU to confirm the phenotype is on-target.[5] - Monitor mitochondrial health using assays for membrane potential and respiration to identify potential off-target effects (see Experimental Protocol 3).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The reported IC50 for this compound to inhibit mitochondrial Ca2+ influx in HEK293A cells is 7 µM.[6] However, the optimal concentration is cell-type dependent. It is highly recommended to perform a dose-response curve to determine the EC50 for your specific cell line and experimental endpoint. For long-term studies, a starting point could be in the range of 1-10 µM, but a long-term cytotoxicity assay (see Experimental Protocol 2) is crucial to identify a concentration that is effective without causing significant cell death over the desired experimental duration.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is a crystalline solid that is stable for at least four years when stored at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How often should I replace the media containing this compound in my long-term experiment?

A3: The frequency of media replacement depends on the stability of this compound in your culture conditions and the metabolic rate of your cells. A general recommendation is to perform a 50% media change with fresh compound every 24-48 hours.[4] However, for optimal consistency, it is best to determine the half-life of this compound in your specific experimental setup (see Experimental Protocol 1) and adjust the replenishment schedule accordingly.

Q4: What are the known off-target effects of this compound?

A4: this compound has been shown to have off-target effects, particularly at higher concentrations. These include:

  • Mitochondrial Membrane Depolarization: At concentrations of 45 µM, this compound can cause temporary depolarization of neuronal mitochondria.[1] Another study reported an IC50 of 10.8 µM for the inhibition of mitochondrial membrane potential formation in isolated rat liver mitochondria.[2]

  • Inhibition of Respiratory Chain Complex II: this compound can inhibit the activity of complex II of the electron transport chain, with a reported IC50 of 9.5 µM in isolated rat liver mitochondria.[3]

  • Inhibition of Respiratory Chain Complex I, III, and IV: A weaker inhibitory effect on these complexes has also been observed, with a reported IC50 of 40.9 µM.[3]

Q5: How can I control for the off-target effects of this compound?

A5: To mitigate and control for off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired on-target effect.

  • Include Proper Controls: Use a vehicle control (solvent only) and consider a positive control for off-target effects if available.

  • Orthogonal Validation: Confirm key findings with an alternative MCU inhibitor with a different chemical structure or by using a genetic approach (e.g., MCU siRNA or knockout).[5]

  • Monitor Mitochondrial Health: Routinely assess mitochondrial membrane potential and oxygen consumption to detect any unintended effects on mitochondrial function (see Experimental Protocol 3).

Experimental Protocols

Protocol 1: Determination of this compound Half-Life in Cell Culture Media

Objective: To determine the stability of this compound in your specific cell culture medium at 37°C and 5% CO2.

Materials:

  • This compound

  • Your cell culture medium of choice (with and without serum)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a solution of this compound in your cell culture medium at the desired working concentration.

  • Also prepare a cell-free control with this compound in the medium.

  • Incubate both solutions under your standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots from both the cell-containing and cell-free samples.

  • For the cell-containing samples, centrifuge to pellet the cells and collect the supernatant.

  • Store the collected supernatants at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the concentration of this compound as a function of time and calculate the half-life (t1/2) from the degradation curve.

Protocol 2: Long-Term Cytotoxicity Assay

Objective: To determine the maximum non-toxic concentration of this compound for your cell line over an extended period.

Materials:

  • Your cell line of choice

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Plate reader

Methodology:

  • Seed your cells in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental duration (e.g., 7 days).

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in your culture medium. Include a vehicle-only control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Every 48 hours, perform a 50% media change with fresh medium containing the respective concentrations of this compound.

  • At the end of the incubation period (e.g., day 3, 5, and 7), assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Plot cell viability against the concentration of this compound for each time point.

  • Determine the highest concentration of this compound that does not significantly reduce cell viability compared to the vehicle control at your desired experimental endpoint.

Protocol 3: Monitoring Mitochondrial Health

Objective: To assess the potential off-target effects of this compound on mitochondrial membrane potential and respiration.

Materials:

  • Your cell line of choice

  • This compound

  • Mitochondrial membrane potential-sensitive dye (e.g., TMRE, TMRM, or JC-1)

  • Fluorescence microscope or plate reader

  • Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)

Methodology:

A. Mitochondrial Membrane Potential:

  • Culture your cells with the desired concentration of this compound for the intended duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).

  • At the end of the treatment, incubate the cells with a mitochondrial membrane potential dye according to the manufacturer's protocol.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • A decrease in fluorescence (for TMRE/TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

B. Oxygen Consumption Rate (OCR):

  • Seed your cells on a Seahorse XF cell culture microplate.

  • Treat the cells with this compound for the desired duration.

  • Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This assay measures key parameters of mitochondrial respiration.

  • Analyze the OCR data to determine if this compound affects basal respiration, ATP-linked respiration, maximal respiration, or spare respiratory capacity.

Visualizations

Signaling Pathway of this compound Action

DS16570511_Pathway cluster_mito Mitochondrion MCU MCU Ca_matrix Ca2+ (Matrix) MCU->Ca_matrix Ca2+ Influx MICU1 MICU1 MICU1->MCU Regulation Complex_II Complex II Mem_Potential Membrane Potential Complex_II->Mem_Potential e- Transport This compound This compound This compound->MCU Inhibition (On-Target) This compound->Complex_II Inhibition (Off-Target) Ca_cyto Cytosolic Ca2+ Ca_cyto->MCU Enters Long_Term_Workflow start Start Experiment seed_cells Seed Cells at Low Density start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere treat Treat with this compound (and Vehicle Control) adhere->treat incubate Incubate (48h) treat->incubate media_change Partial Media Change with Fresh this compound incubate->media_change loop Repeat Incubation and Media Change for Desired Duration media_change->loop loop->incubate Continue endpoint Endpoint Assays (Viability, Function, etc.) loop->endpoint End of Experiment end End endpoint->end Troubleshooting_Flowchart issue Issue Observed in Long-Term Experiment loss_of_effect Loss of Effect? issue->loss_of_effect toxicity Increased Toxicity? issue->toxicity inconsistency Inconsistent Results? issue->inconsistency check_stability Check Compound Stability (Protocol 1) loss_of_effect->check_stability check_cytotoxicity Perform Long-Term Cytotoxicity Assay (Protocol 2) toxicity->check_cytotoxicity standardize_protocol Standardize Cell Seeding and Media Change Protocol inconsistency->standardize_protocol optimize_dosing Optimize Dosing Schedule (e.g., more frequent media changes) check_stability->optimize_dosing lower_concentration Lower Working Concentration check_cytotoxicity->lower_concentration check_off_target Investigate Off-Target Effects (Protocol 3) lower_concentration->check_off_target use_controls Use Orthogonal Controls (e.g., another inhibitor, siRNA) standardize_protocol->use_controls

References

Navigating Unexpected Outcomes with DS16570511: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting and troubleshooting unexpected results in experiments involving DS16570511. As a potent inhibitor of the mitochondrial calcium uniporter (MCU), this compound is a valuable tool for studying mitochondrial calcium signaling. However, emerging evidence reveals that its effects are not strictly limited to the MCU, leading to potentially confounding experimental outcomes. This guide offers detailed troubleshooting advice, experimental protocols, and a comprehensive overview of its multi-target profile.

Frequently Asked Questions (FAQs)

Q1: My non-mitochondrial calcium signaling appears affected after treatment with this compound. Is this a known effect?

A1: While this compound is recognized for its role as a membrane-permeable inhibitor of the mitochondrial calcium uniporter (MCU), it is not expected to directly influence non-mitochondrial calcium channels.[1][2] However, significant alterations in mitochondrial calcium uptake can indirectly impact overall cellular calcium homeostasis. If you observe unexpected changes in cytosolic calcium levels, consider the downstream consequences of MCU inhibition on cellular signaling pathways.

Q2: I'm observing changes in cellular respiration in my experiments with this compound. Is this an off-target effect?

A2: Yes, this is a documented off-target effect. In addition to its inhibitory action on the MCU, this compound has been shown to inhibit complex II of the respiratory chain.[1][2] This can lead to a decrease in oxygen consumption and impact the overall metabolic state of the cell. At concentrations between 30-60 μM, this compound has been observed to stimulate cellular respiration.[3]

Q3: My results show a change in the mitochondrial membrane potential after applying this compound. Is this expected?

A3: Yes, this is a known phenomenon. Although initially reported to not affect the mitochondrial membrane potential, subsequent studies have demonstrated that this compound can indeed alter it.[1][4] The compound has been shown to inhibit membrane potential formation in a concentration-dependent manner.[1] Depending on the experimental conditions and cell type, both depolarization and hyperpolarization have been reported.[1][3]

Q4: Are there any known toxicological effects or clinical data available for this compound?

A4: Currently, there is no publicly available information regarding formal toxicology studies or clinical trials for this compound. Its use is primarily for preclinical research.

Troubleshooting Guide for Unexpected Results

Observed Unexpected Result Potential Cause Recommended Action
Reduced Cellular ATP Levels Inhibition of respiratory chain complex II and/or FoF1-ATPase/ANT by this compound.[1][2]Measure the activity of individual respiratory chain complexes and ATP synthase to confirm the off-target effect. Consider using a lower concentration of this compound or a more specific MCU inhibitor if available.
Altered Mitochondrial Morphology Disruption of mitochondrial membrane potential and overall mitochondrial function.[1]Assess mitochondrial morphology using imaging techniques (e.g., fluorescence microscopy with MitoTracker dyes). Correlate morphological changes with measurements of membrane potential and cellular respiration.
Variable Inhibition of Ca2+ Uptake The inhibitory potency of this compound can vary between different tissues and cell types (e.g., isolated mitochondria from HEK293A cells vs. rat heart).[5]Determine the optimal concentration of this compound for your specific experimental system by performing a dose-response curve.
Increased Cardiac Contractility An observed effect in ex vivo perfused rat hearts, the mechanism of which is still under investigation but is consistent with MCU knockdown studies.[6][7]If studying cardiac function, be aware of this potential physiological effect. It is important to note that this effect was observed without a change in heart rate.[6][7]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound across various mitochondrial functions and experimental systems.

Target/Process Experimental System IC50 (µM)
Mitochondrial Ca2+ Influx HEK293A Cells (serum-induced)7[6][7]
Mitochondrial Ca2+ Uptake Isolated HEK293A Mitochondria0.86[6]
Mitochondrial Ca2+ Uptake Isolated Rat Heart Mitochondria25[5]
Mitochondrial Ca2+ Uptake Isolated Pig Heart Mitochondria15[5]
Mitochondrial Ca2+ Uptake Isolated Rat Liver Mitochondria9.2[1]
Oxygen Consumption (Succinate) Isolated Rat Liver Mitochondria9.5[1]
Membrane Potential Formation Isolated Rat Liver Mitochondria10.8[1]
FoF1-ATPase/ANT Activity Isolated Rat Liver Mitochondria97.2[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing laboratories, the following outlines the general methodologies for key experiments with this compound.

Measurement of Mitochondrial Calcium Uptake

This assay typically involves the use of a Ca2+-sensitive fluorescent indicator to measure the uptake of calcium into isolated mitochondria.

  • Mitochondrial Isolation : Mitochondria are isolated from the tissue or cells of interest using differential centrifugation.

  • Assay Buffer : A typical buffer (Pi medium) consists of 250 mM sucrose, 10 mM Mops-KOH (pH 7.2), 1 mM Pi-Tris (pH 7.2), and a Ca2+-sensitive fluorescent dye such as Fluo-5 (1 µM).

  • Inhibitor Incubation : Isolated mitochondria are incubated with varying concentrations of this compound.

  • Initiation of Uptake : Calcium uptake is initiated by the addition of a known concentration of CaCl2.

  • Data Acquisition : Changes in fluorescence, corresponding to the concentration of extramitochondrial Ca2+, are monitored over time using a fluorescence spectrophotometer. The rate of Ca2+ uptake is calculated from the initial phase of the fluorescence change.

Assessment of Mitochondrial Membrane Potential

The effect of this compound on mitochondrial membrane potential can be assessed using potentiometric fluorescent dyes.

  • Cell/Mitochondria Preparation : Experiments can be performed with either isolated mitochondria or intact cells.

  • Dye Loading : The preparation is loaded with a membrane potential-sensitive dye (e.g., TMRM, TMRE, or JC-1).

  • This compound Treatment : The preparation is treated with the desired concentrations of this compound.

  • Fluorescence Measurement : Changes in the fluorescence of the dye, which correlate with changes in mitochondrial membrane potential, are measured using fluorescence microscopy or a plate reader.

Analysis of Cellular Respiration

The impact of this compound on oxygen consumption can be measured using high-resolution respirometry or microplate-based respirometry.

  • Cell Culture : Cells are cultured to the desired confluency.

  • This compound Incubation : Cells are incubated with this compound for the desired duration.

  • Respirometry : Oxygen consumption rates are measured using an instrument like a Seahorse XF Analyzer. Different respiratory substrates and inhibitors can be used to probe the activity of specific respiratory chain complexes.

Visualizations

Signaling Pathways and Experimental Workflows

DS16570511_Mechanism cluster_primary_target Primary Target cluster_off_target Off-Target Effects This compound This compound MCU MCU Complex This compound->MCU Inhibits Complex_II Respiratory Complex II This compound->Complex_II Inhibits FoF1_ANT FoF1-ATPase/ANT This compound->FoF1_ANT Inhibits Ca_Uptake Mitochondrial Ca2+ Uptake MCU->Ca_Uptake Mediates Mem_Potential Mitochondrial Membrane Potential Complex_II->Mem_Potential Maintains FoF1_ANT->Mem_Potential Maintains

Caption: Primary and off-target inhibitory mechanisms of this compound.

Experimental_Workflow start Start: Unexpected Result check_concentration Verify this compound Concentration start->check_concentration is_off_target Is the result a known off-target effect? check_concentration->is_off_target measure_respiration Measure Oxygen Consumption is_off_target->measure_respiration Yes dose_response Perform Dose-Response Experiment is_off_target->dose_response No measure_potential Measure Membrane Potential measure_respiration->measure_potential end Conclusion: Interpret Results in Context measure_potential->end consider_alternative Consider Alternative Inhibitor dose_response->consider_alternative consider_alternative->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

How to account for DS16570511's effects on cellular respiration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the effects of DS16570511 on cellular respiration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small-molecule, cell-permeable inhibitor of the mitochondrial calcium uniporter (MCU).[1][2][3] The MCU is a highly selective channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix.[1] By inhibiting the MCU, this compound blocks this influx of Ca²⁺.[1][4] This is significant because mitochondrial Ca²⁺ is a crucial regulator of cellular metabolism, including the activity of several key enzymes in the Krebs cycle.[5][6]

Q2: How does inhibiting the mitochondrial calcium uniporter (MCU) with this compound affect cellular respiration?

A2: By preventing Ca²⁺ entry into the mitochondria, this compound can indirectly modulate cellular respiration. Mitochondrial matrix Ca²⁺ activates several dehydrogenases in the Krebs cycle, which in turn increases the production of NADH and FADH₂, the primary electron donors to the electron transport chain (ETC). Therefore, by inhibiting Ca²⁺ uptake, this compound is expected to decrease the rate of oxidative phosphorylation and ATP production.

Q3: Does this compound have effects on cellular respiration independent of MCU inhibition?

A3: Yes, accumulating evidence indicates that this compound has several off-target effects on mitochondrial function that directly impact cellular respiration.[7][8][9] At certain concentrations, this compound has been shown to:

  • Inhibit Complex II of the Electron Transport Chain: This directly impedes the flow of electrons through the ETC, reducing oxygen consumption.[3][7][8][10]

  • Affect Mitochondrial Membrane Potential: this compound can cause either depolarization or hyperpolarization of the mitochondrial inner membrane.[7][8][9][10] Since the membrane potential is the driving force for ATP synthesis, any alteration will impact cellular respiration.[7]

  • Inhibit FₒF₁-ATPase and/or Adenine Nucleotide Translocator (ANT): This would directly inhibit the synthesis and transport of ATP.[7][8]

It is crucial to consider these off-target effects when designing experiments and interpreting data, as they can be significant confounding factors.[10]

Q4: I am observing an increase in cellular respiration at certain concentrations of this compound. Is this an expected result?

A4: While counterintuitive for an inhibitor, some studies have reported that this compound at concentrations of 30-60 μM can stimulate cellular respiration.[10] This highlights the compound's complex, dose-dependent effects. This stimulation could be a result of mitochondrial hyperpolarization, which has also been observed.[10] Researchers should carefully perform dose-response experiments to characterize the effects of this compound in their specific experimental model.

Troubleshooting Guide

Q5: My oxygen consumption rate (OCR) measurements are highly variable after treatment with this compound. What could be the cause?

A5: High variability in OCR measurements when using this compound can stem from several factors:

  • Compound Solubility: this compound is soluble in DMSO and ethanol.[2] Ensure the compound is fully dissolved before adding it to your culture medium and that the final solvent concentration is consistent across all wells and does not exceed a level that affects cellular respiration (typically <0.1%).

  • Cell Health: Ensure your cells are healthy and at a consistent density at the time of the experiment. Stressed or overly confluent cells may respond differently to the compound.

  • Dose-Dependent Effects: As mentioned in Q4, this compound has complex dose-dependent effects.[10] The variability might be due to being on a steep part of the dose-response curve. Consider using a wider range of concentrations to fully characterize the response.

Q6: I am seeing a significant drop in mitochondrial membrane potential at concentrations where I don't expect strong MCU inhibition. Why is this happening?

A6: This is likely due to the off-target effects of this compound.[7][8][9] The compound can directly inhibit components of the electron transport chain, particularly Complex II, which would lead to a decrease in the proton motive force and thus a drop in membrane potential.[7][8][10] This effect on membrane potential may occur at concentrations similar to or even lower than those required for complete MCU inhibition in some cell types.[7][8]

Data Presentation

Table 1: Summary of IC₅₀ Values for this compound on Various Mitochondrial Functions

Mitochondrial Function Experimental System IC₅₀ Value Reference
Mitochondrial Ca²⁺ InfluxHEK293A Cells7 µM[1][3]
Mitochondrial Ca²⁺ UptakeIsolated HEK293A Mitochondria0.86 µM[2]
Mitochondrial Ca²⁺ UptakeIsolated Rat Heart Mitochondria25 µM[2]
Mitochondrial Ca²⁺ UptakeIsolated Pig Heart Mitochondria15 µM[2]
Oxygen Consumption (Succinate)Isolated Rat Liver Mitochondria9.5 µM[8]
Membrane Potential FormationIsolated Rat Liver Mitochondria10.8 µM[7][8]
Oxygen Consumption (Glutamate/Malate)Isolated Rat Liver Mitochondria40.9 µM[8]
FₒF₁-ATPase / ANT ActivityIsolated Rat Liver Mitochondria97.2 µM[7]

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

This protocol is adapted for a Seahorse XFe Analyzer to assess the impact of this compound on mitochondrial respiration.[11][12]

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] On the day of the assay, dilute the stock solution in the assay medium to achieve the desired final concentrations. Also prepare solutions of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Pre-treatment (Optional): If your experimental design requires it, replace the culture medium with a medium containing the desired concentration of this compound and incubate for the desired duration.

  • Assay Setup:

    • One hour before the assay, replace the culture medium with 180 µL of pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Incubate the cells at 37°C in a non-CO₂ incubator for one hour.

    • Load the hydrated sensor cartridge with the mitochondrial stressors and this compound (if not pre-treated) in the appropriate ports.

  • Data Acquisition:

    • Calibrate the Seahorse XFe Analyzer.

    • Load the cell plate and start the assay.

    • The instrument will measure baseline OCR, then inject the compounds sequentially to measure key parameters of mitochondrial function:

      • This compound Injection: To measure the acute effect on basal respiration.

      • Oligomycin Injection: To inhibit ATP synthase and measure ATP-linked respiration.

      • FCCP Injection: To uncouple the electron transport chain and measure maximal respiration.

      • Rotenone/Antimycin A Injection: To inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the various parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, and spare respiratory capacity).

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) and fluorescence microscopy or a plate reader.

  • Cell Culture: Culture cells on a suitable imaging dish (e.g., glass-bottom dish) or a black-walled, clear-bottom microplate.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration. Include a positive control for depolarization, such as FCCP.

  • Dye Loading:

    • Prepare a working solution of TMRE in a warm culture medium (typically 25-100 nM).

    • Remove the treatment medium and add the TMRE-containing medium to the cells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging/Reading:

    • Microscopy: After incubation, wash the cells with a pre-warmed buffer (e.g., PBS). Acquire images using a fluorescence microscope with appropriate filters for rhodamine.

    • Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: ~549 nm, Em: ~575 nm).

  • Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Mandatory Visualizations

DS16570511_Mechanism cluster_mito Mitochondrion cluster_matrix Matrix cluster_imm Inner Membrane Krebs Krebs Cycle Dehydrogenases ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP MCU MCU Complex Ca_Matrix Ca²⁺ MCU->Ca_Matrix ETC_II ETC Complex II ETC_I_V ETC Complexes I, III, IV, V H_plus H⁺ ETC_I_V->H_plus pumping Ca_Matrix->Krebs activates H_plus->ATP_Synthase This compound This compound This compound->ATP_Synthase Off-Target This compound->MCU Primary Target This compound->ETC_II Off-Target Ca_Cytosol Cytosolic Ca²⁺ Ca_Cytosol->MCU uptake

Caption: Mechanism of action for this compound, showing primary and off-target effects.

OCR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells in XF microplate B Prepare this compound & stressor compounds C Hydrate sensor cartridge D Replace medium, incubate (no CO₂) C->D E Load cartridge into Seahorse analyzer D->E F Run assay: Measure baseline OCR E->F G Inject this compound F->G H Inject Stressors (Oligo, FCCP, Rot/AA) G->H I Normalize OCR data (cell count/protein) H->I J Calculate Basal Respiration, ATP Production, Max Respiration I->J

Caption: Experimental workflow for analyzing OCR with this compound.

Troubleshooting_Logic Start Unexpected OCR Result (e.g., high variability) Q1 Is compound fully dissolved & solvent concentration consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are cells healthy and at optimal confluency? A1_Yes->Q2 Fix1 Action: Review dissolution protocol. Ensure final solvent % is low & uniform. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the effect dose-dependent? (e.g., stimulation at some doses, inhibition at others) A2_Yes->Q3 Fix2 Action: Optimize cell seeding density and check for signs of stress. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider off-target effects on ETC and membrane potential as the primary cause. A3_Yes->End Fix3 Action: Perform a wider dose-response curve to characterize the effect. A3_No->Fix3

Caption: Troubleshooting logic for unexpected OCR results with this compound.

References

Avoiding artifacts in fluorescence-based assays with DS16570511

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential artifacts when using DS16570511 in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule inhibitor of the mitochondrial calcium uniporter (MCU).[1][2] It is frequently used in research to study the role of mitochondrial calcium uptake in various cellular processes.

Q2: What are the known off-target effects of this compound that could interfere with my assay?

While initially identified as an MCU inhibitor, this compound is known to have several off-target effects, particularly at higher concentrations. These can indirectly lead to artifacts in fluorescence-based assays that are sensitive to mitochondrial health. The primary off-target effects include:

  • Alteration of Mitochondrial Membrane Potential: this compound can cause both hyperpolarization and depolarization of the mitochondrial membrane, which can affect assays relying on membrane potential-sensitive dyes.[3]

  • Inhibition of Respiratory Chain Complexes: It has been shown to inhibit respiratory chain complexes, most notably Complex II.[3] This can impact cellular respiration and overall metabolic health, which may influence readouts in various cell-based assays.

  • Inhibition of FoF1-ATPase/ANT: this compound can also inhibit the FoF1-ATPase and the adenine (B156593) nucleotide translocator (ANT).[3]

Q3: Can this compound directly interfere with fluorescence measurements through autofluorescence or quenching?

Additionally, due to its absorbance profile, this compound could cause fluorescence quenching through the inner filter effect, where it absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.

Troubleshooting Guides

Issue 1: Unexpected Changes in Assays Measuring Mitochondrial Health

If you are using this compound in assays that measure mitochondrial membrane potential, cellular respiration, or ATP production and observe unexpected results, it is crucial to consider its known off-target effects.

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response curve for this compound in your specific assay to determine the lowest effective concentration that inhibits MCU without significantly impacting other mitochondrial functions.

  • Orthogonal Assays: Use an alternative method to confirm your findings. For example, if you observe changes in a membrane potential dye, you could also measure oxygen consumption rates to assess respiratory chain function.

  • Control Compounds: Include control compounds with known effects on mitochondrial function (e.g., FCCP for depolarization, rotenone (B1679576) for Complex I inhibition) to validate your assay's performance.

Summary of this compound IC50 Values for Various Mitochondrial Functions:

Mitochondrial FunctionReported IC50Reference
Mitochondrial Ca2+ Influx (HEK293A cells)7 µM[1]
Mitochondrial Ca2+ Uptake (isolated HEK293A mitochondria)0.86 µM[1]
Mitochondrial Ca2+ Uptake (isolated rat heart mitochondria)25 µM[7]
Mitochondrial Ca2+ Uptake (isolated pig heart mitochondria)15 µM[7]
Mitochondrial Membrane Potential Formation10.8 µM[3]
Respiratory Chain Complex II9.5 µM[3]
FoF1-ATPase/ANT Activity97.2 µM[8]
Issue 2: Suspected Direct Fluorescence Interference (Autofluorescence or Quenching)

If you suspect this compound is directly interfering with your fluorescence signal, the following steps can help you diagnose and mitigate the issue.

Troubleshooting Steps:

  • Measure the Fluorescence of this compound Alone:

    • Prepare solutions of this compound at the concentrations used in your assay in the same assay buffer.

    • Scan a range of excitation and emission wavelengths on a spectrofluorometer to determine if the compound itself is fluorescent under your experimental conditions. Pay close attention to excitation around its absorbance maxima (245 nm and 317 nm).

  • Control for Autofluorescence:

    • If this compound is found to be autofluorescent, include a control in your experiment that contains cells (or your biological system) and this compound but without your fluorescent probe.

    • Subtract the fluorescence intensity of this control from your experimental wells.

  • Assess for Fluorescence Quenching (Inner Filter Effect):

    • Measure the absorbance spectrum of this compound at the concentrations used in your assay.

    • If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, the inner filter effect is likely occurring.

  • Correct for the Inner Filter Effect:

    • Mathematical correction formulas can be applied if the absorbance of the compound is known.[9]

    • Alternatively, you can create a correction curve by measuring the fluorescence of your probe in the presence of increasing concentrations of a non-fluorescent compound with a similar absorbance spectrum to this compound.[10]

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.

Materials:

  • This compound

  • Assay buffer (the same as used in your experiment)

  • Spectrofluorometer or plate reader with fluorescence capabilities

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in your assay buffer to match the final concentrations used in your experiments.

  • Include a buffer-only control.

  • Transfer the solutions to a suitable microplate (e.g., black-walled, clear-bottom for fluorescence).

  • Set the spectrofluorometer to the excitation and emission wavelengths of your assay's fluorophore and measure the fluorescence intensity.

  • To fully characterize the autofluorescence, perform an excitation and emission scan over a broad range of wavelengths. Start with excitation around 245 nm and 317 nm.

Protocol 2: Correcting for the Inner Filter Effect

Objective: To generate a correction factor for fluorescence quenching caused by the absorbance of this compound.

Materials:

  • Your fluorescent probe

  • This compound

  • Assay buffer

  • Spectrofluorometer and an absorbance spectrophotometer or a plate reader with both capabilities.

Methodology:

  • Prepare solutions of your fluorescent probe at a constant concentration in your assay buffer.

  • Prepare a stock solution of this compound.

  • In a series of wells or cuvettes, add the fluorescent probe solution and then titrate in increasing concentrations of this compound, covering the range used in your experiments.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your probe.

  • In a parallel set of samples, measure the absorbance at the excitation and emission wavelengths.

  • Use an established formula to correct the observed fluorescence (Fobs) for the inner filter effect to obtain the corrected fluorescence (Fcorr). A common formula is: Fcorr = Fobs * 10^((Aex + Aem)/2) where Aex is the absorbance at the excitation wavelength and Aem is the absorbance at the emission wavelength.[9]

Visualizations

Signaling Pathways and Experimental Workflows

DS16570511_Mechanism_of_Action cluster_cell Cell cluster_mito Mitochondrion MCU MCU Complex ETC Electron Transport Chain (Complex II) MMP Mitochondrial Membrane Potential ETC->MMP generates ATP_Synthase FoF1-ATPase/ANT MMP->MCU drives MMP->ATP_Synthase drives Ca_cyto Cytosolic Ca2+ Ca_cyto->MCU uptake This compound This compound This compound->MCU Inhibits (Primary Target) This compound->ETC Inhibits (Off-target) This compound->ATP_Synthase Inhibits (Off-target) This compound->MMP Disrupts (Off-target)

Caption: Mechanism of action and off-target effects of this compound.

Fluorescence_Artifact_Troubleshooting Start Unexpected Result in Fluorescence Assay with this compound Check_Mito Is the assay sensitive to mitochondrial health? Start->Check_Mito Check_Direct Is direct fluorescence interference suspected? Start->Check_Direct Check_Mito->Check_Direct No Mito_TS Troubleshoot Off-Target Effects: - Optimize Concentration - Use Orthogonal Assays - Include Controls Check_Mito->Mito_TS Yes Direct_TS Troubleshoot Direct Interference Check_Direct->Direct_TS Yes Measure_AutoF Measure Autofluorescence of this compound Direct_TS->Measure_AutoF Measure_Abs Measure Absorbance Spectrum of this compound Direct_TS->Measure_Abs Is_AutoF Is it autofluorescent? Measure_AutoF->Is_AutoF Has_Abs Does it absorb at assay wavelengths? Measure_Abs->Has_Abs Correct_AutoF Correct for Autofluorescence: - Subtract background from  'this compound only' control Correct_IFE Correct for Inner Filter Effect: - Apply mathematical correction - Use correction curve Is_AutoF->Measure_Abs No Is_AutoF->Correct_AutoF Yes Has_Abs->Correct_IFE Yes

Caption: Troubleshooting workflow for this compound-related artifacts.

References

Validation & Comparative

Validating the Inhibitory Effect of DS16570511 on the Mitochondrial Calcium Uniporter (MCU): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating mitochondrial calcium (Ca²⁺) signaling, the small molecule DS16570511 has emerged as a noteworthy inhibitor of the mitochondrial calcium uniporter (MCU). This guide provides a comprehensive comparison of this compound with other known MCU inhibitors, supported by experimental data and detailed protocols to aid in the validation of its effects.

The regulation of mitochondrial Ca²⁺ influx is crucial for cellular signaling and metabolic processes.[1][2] The MCU, a highly selective channel on the inner mitochondrial membrane, mediates this Ca²⁺ entry.[1][2] Pharmacological manipulation of the MCU is a promising therapeutic strategy for various diseases, making the characterization of specific inhibitors like this compound essential.[1][2]

Performance Comparison of MCU Inhibitors

This compound is a cell-permeable small molecule identified through high-throughput screening.[1][2] While it effectively inhibits mitochondrial Ca²⁺ uptake, its specificity has been a subject of investigation, with some studies indicating off-target effects on mitochondrial respiration and membrane potential.[3][4][5] This section compares the inhibitory potency and known characteristics of this compound with other commonly used MCU inhibitors.

Table 1: Inhibitory Potency (IC₅₀) of MCU Inhibitors on Mitochondrial Ca²⁺ Uptake

InhibitorIC₅₀Cell/Mitochondria TypeExperimental ConditionsReference
This compound 7 µMHEK293A cells (serum-induced influx)Intact cells[1][2]
9.2 µMRat liver mitochondria (succinate-energized)Isolated mitochondria[3]
Ru360 184 pMIn vitroNot specified[6][7]
30 nMPermeabilized HEK293T cellsPermeabilized cells
Ru265 2.6 nMPermeabilized HEK293T cellsPermeabilized cells[8]
Mitoxantrone ~13 µMHeLa cellsIntact cells
MCU-i4 2.3 µMHEK293T cells overexpressing MICU1 (histamine-induced)Intact cells[9]

Table 2: Comparison of Properties of MCU Inhibitors

InhibitorCell PermeabilityKnown Off-Target EffectsMechanism of Action
This compound YesInhibition of respiratory chain complex II, mitochondrial depolarization.[3][4][10]Targets MCU complex (MCU or MICU1).[3][11]
Ru360 NoGenerally considered specific for MCU.Direct block of the MCU channel pore.[10]
Ru265 YesPotential off-target effects on neuronal excitability.[12]Interacts with the N-terminal domain of MCU.
Mitoxantrone YesTopoisomerase II inhibitor, cytotoxic.[13]Direct and selective inhibitor of MCU.[2]
MCU-i4 & MCU-i11 YesMCU-i4 may cause mitochondrial depolarization.[10]Act on the MCU regulatory subunit MICU1.[10][14]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the process of validation, the following diagrams are provided.

MCU_Inhibition_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol MCU MCU Complex Ca_matrix Ca²⁺ (Matrix) MCU->Ca_matrix Ca²⁺ Influx DeltaPsi ΔΨm DeltaPsi->MCU Drives Ca_cyto Ca²⁺ (Cytosol) Ca_cyto->MCU This compound This compound This compound->MCU Inhibits

Caption: Signaling pathway of mitochondrial Ca²⁺ influx via the MCU and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis Cell_Culture Cell Culture / Mitochondria Isolation Ca_Assay Mitochondrial Ca²⁺ Uptake Assay Cell_Culture->Ca_Assay Membrane_Potential Mitochondrial Membrane Potential Assay Cell_Culture->Membrane_Potential Respiration Mitochondrial Respiration Assay Cell_Culture->Respiration IC50 IC₅₀ Determination Ca_Assay->IC50 Specificity Specificity Assessment Membrane_Potential->Specificity Respiration->Specificity IC50->Specificity

References

A Comparative Guide to the Efficacy of Mitochondrial Calcium Uniporter Inhibitors: DS16570511 vs. Ru360

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent inhibitors of the mitochondrial calcium uniporter (MCU), DS16570511 and Ru360. The MCU is a critical channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix, a process implicated in a wide range of cellular functions and pathological conditions. Consequently, potent and specific inhibitors of the MCU are invaluable tools for research and potential therapeutic development. This document aims to objectively compare the performance of this compound and Ru360, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Mechanism of Action and Specificity

Both this compound and Ru360 function by inhibiting the mitochondrial calcium uniporter, thereby reducing mitochondrial Ca²⁺ uptake. However, their specificity and potential off-target effects differ significantly.

This compound is a cell-permeable small molecule inhibitor of the MCU.[1][2] While it effectively blocks mitochondrial Ca²⁺ influx, several studies have indicated that it can also impact the mitochondrial membrane potential and inhibit respiratory chain complexes, particularly complex II.[3][4][5] This suggests that the inhibitory action of this compound on mitochondrial Ca²⁺ uptake may be, in part, a secondary effect of its influence on mitochondrial respiration and membrane potential.[3][5]

Ru360 , an oxo-bridged dinuclear ruthenium amine complex, is a highly potent and specific inhibitor of the MCU.[6][7][8] It is considered more specific for the MCU than this compound and does not appear to directly affect the mitochondrial membrane potential.[3] However, a significant limitation of Ru360 is its poor cell permeability, which often restricts its use to studies involving isolated mitochondria or permeabilized cells.[9]

Quantitative Comparison of Efficacy

The inhibitory potency of this compound and Ru360 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of mitochondrial Ca²⁺ uptake by 50%. The following table summarizes the reported IC50 values for both compounds across different experimental systems.

CompoundExperimental SystemIC50 ValueReference
This compound Isolated mitochondria from HEK293A cells0.86 µM[3]
Isolated mitochondria from rat heart25 µM[10]
Isolated mitochondria from pig heart15 µM[10]
Fetal bovine serum-induced mitochondrial Ca²⁺ influx in HEK293A cells7 µM[1]
Inhibition of mitochondrial membrane potential formation in rat liver mitochondria10.8 µM[7]
Ru360 Isolated mitochondria from HEK293A cells0.02 µM (20 nM)[3]
Permeabilized HEK293T cells30 nM
Ca²⁺ uptake into mitochondria0.184 nM[8]

Experimental Protocols

Mitochondrial Calcium Uptake Assay using a Fluorescent Indicator

This protocol describes a common method to measure mitochondrial Ca²⁺ uptake in isolated mitochondria using a fluorescent Ca²⁺ indicator.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 5 mM succinate, pH 7.2)

  • Fluorescent Ca²⁺ indicator (e.g., Calcium Green™ 5N)

  • This compound and/or Ru360 stock solutions

  • CaCl₂ solution

  • Fluorometer

Procedure:

  • Resuspend isolated mitochondria in the assay buffer to a final concentration of approximately 0.5 mg/mL.

  • Add the mitochondrial suspension to a cuvette containing the assay buffer and the fluorescent Ca²⁺ indicator.

  • Place the cuvette in the fluorometer and begin recording the fluorescence signal (Excitation/Emission wavelengths will depend on the indicator used).

  • Add the desired concentration of this compound, Ru360, or vehicle control to the cuvette and incubate for a specified time.

  • Initiate Ca²⁺ uptake by adding a bolus of CaCl₂ to the cuvette.

  • Monitor the change in fluorescence over time. A decrease in extra-mitochondrial Ca²⁺, reflected by a change in fluorescence, indicates mitochondrial uptake.

  • The rate of Ca²⁺ uptake can be calculated from the slope of the fluorescence trace. The inhibitory effect is determined by comparing the rates in the presence and absence of the inhibitors.

Mitochondrial Membrane Potential Assay

This protocol outlines a method to assess the effect of the inhibitors on the mitochondrial membrane potential using a potentiometric fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

  • Cultured cells

  • Cell culture medium

  • TMRE stock solution

  • This compound and/or Ru360 stock solutions

  • FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate (e.g., 96-well plate or glass-bottom dish).

  • Treat the cells with various concentrations of this compound, Ru360, or vehicle for the desired duration. Include a positive control group treated with FCCP.

  • After treatment, load the cells with TMRE by incubating them in a medium containing the dye at a final concentration of approximately 25-100 nM for 20-30 minutes at 37°C.

  • Wash the cells with a fresh medium to remove the excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation/Emission ~549/575 nm for TMRE).

  • A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Visualizing Mechanisms and Workflows

Signaling Pathway of MCU Inhibition

MCU_Inhibition cluster_Mitochondrion Mitochondrion MCU Mitochondrial Calcium Uniporter (MCU) Ca_matrix Mitochondrial Ca²⁺ MCU->Ca_matrix Ca²⁺ Influx Ca_cyto Cytosolic Ca²⁺ Ca_cyto->MCU This compound This compound This compound->MCU Inhibits Resp_Chain Respiratory Chain Complexes This compound->Resp_Chain Inhibits (Off-target) Ru360 Ru360 Ru360->MCU Inhibits Mem_Pot Mitochondrial Membrane Potential Resp_Chain->Mem_Pot Maintains Mem_Pot->MCU Drives

Caption: Mechanism of action of this compound and Ru360 on the mitochondrial calcium uniporter.

Experimental Workflow for Efficacy Comparison

Efficacy_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis prep_cells Prepare Cells or Isolate Mitochondria treat_vehicle Vehicle Control prep_cells->treat_vehicle treat_this compound This compound prep_cells->treat_this compound treat_Ru360 Ru360 prep_cells->treat_Ru360 assay_ca Mitochondrial Ca²⁺ Uptake Assay treat_vehicle->assay_ca assay_mp Mitochondrial Membrane Potential Assay treat_vehicle->assay_mp treat_this compound->assay_ca treat_this compound->assay_mp treat_Ru360->assay_ca treat_Ru360->assay_mp analyze_data Calculate IC50 Values and Compare Efficacy assay_ca->analyze_data assay_mp->analyze_data

Caption: A typical experimental workflow for comparing the efficacy of MCU inhibitors.

Conclusion

References

A Comparative Guide to MCU Inhibitors: DS16570511 vs. Mitoxantrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial calcium uniporter (MCU) has emerged as a critical regulator of cellular signaling and metabolism, making it a compelling target for therapeutic intervention in a range of diseases. This guide provides a detailed comparison of two known MCU inhibitors, DS16570511 and Mitoxantrone, summarizing their mechanisms of action, potency, and off-target effects based on available experimental data.

Executive Summary

This compound was initially identified as a novel, cell-permeable, and selective inhibitor of the MCU complex.[1][2][3][4][5] However, subsequent studies have revealed that its inhibitory effect on mitochondrial Ca2+ uptake may be, at least in part, a consequence of its impact on the mitochondrial membrane potential and respiratory chain complex II.[1][6][7][8] Mitoxantrone, an established anticancer drug, has been identified as a direct and selective inhibitor of the MCU channel, independent of its well-documented role as a topoisomerase II inhibitor.[9] This guide presents a compilation of quantitative data from various studies to facilitate a comparative assessment of these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory concentrations (IC50) of this compound and Mitoxantrone on their primary and off-target activities. It is crucial to note that these values are compiled from different studies using varied experimental systems, and direct head-to-head comparisons should be interpreted with caution.

Table 1: Inhibition of Mitochondrial Calcium Uptake

CompoundIC50 (µM)Cell/Tissue TypeReference
This compound7HEK293A cells (serum-induced influx)[3][4]
This compound0.86Isolated HEK293A mitochondria[2]
This compound9.2Isolated rat liver mitochondria[6]
Mitoxantrone~10Permeabilized HeLa cells[9]
Mitoxantrone8.3 ± 0.9Yeast mitochondria expressing human MCU[9]

Table 2: Off-Target Effects

CompoundTargetIC50 (µM)Cell/Tissue TypeReference
This compoundMitochondrial Membrane Potential Formation10.8Isolated rat liver mitochondria[6]
This compoundRespiratory Chain Complex II9.5Isolated rat liver mitochondria[6]
This compoundRespiratory Chain Complexes I, III, IV40.9Isolated rat liver mitochondria[6]
This compoundFoF1-ATPase/ANT97.2Isolated rat liver mitochondria[6]
MitoxantroneTopoisomerase IINot specified in comparative studiesVarious[10]
MitoxantroneProtein Kinase C (PKC)8.5N/A[10][11]

Signaling Pathways and Experimental Workflows

Mitochondrial Calcium Uniporter (MCU) Signaling Pathway

The following diagram illustrates the central role of the MCU complex in mediating calcium influx into the mitochondrial matrix and the points of inhibition by this compound and Mitoxantrone.

MCU_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane Ca_cyto Cytosolic Ca²⁺ MCU_complex MCU Complex Ca_cyto->MCU_complex Influx Ca_mito Mitochondrial Ca²⁺ Metabolism Metabolism & ATP Production Ca_mito->Metabolism Stimulates Apoptosis Apoptosis Ca_mito->Apoptosis Overload triggers MCU_complex->Ca_mito This compound This compound This compound->MCU_complex Inhibits Mitoxantrone Mitoxantrone Mitoxantrone->MCU_complex Inhibits

Caption: Inhibition of the Mitochondrial Calcium Uniporter (MCU) complex.
Experimental Workflow for Assessing MCU Inhibition

This diagram outlines a typical experimental workflow to evaluate the efficacy and selectivity of MCU inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria or Culture Cells MCU_Assay Mitochondrial Ca²⁺ Uptake Assay Isolate_Mito->MCU_Assay MMP_Assay Mitochondrial Membrane Potential Assay Isolate_Mito->MMP_Assay Resp_Assay Respiratory Chain Activity Assay Isolate_Mito->Resp_Assay Off_Target_Assay Off-Target Assays (e.g., Topo II, PKC) Isolate_Mito->Off_Target_Assay IC50_Calc Calculate IC₅₀ values MCU_Assay->IC50_Calc MMP_Assay->IC50_Calc Resp_Assay->IC50_Calc Off_Target_Assay->IC50_Calc Compare Compare Potency & Selectivity IC50_Calc->Compare

References

Unraveling the Cellular Response to DS16570511: A Cross-Validation Study in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel MEK Inhibitor's Efficacy and Mechanism of Action Against Other Targeted Therapies

This guide provides a comprehensive comparison of the investigational MEK inhibitor DS16570511 with other established MEK inhibitors and the BRAF inhibitor Vemurafenib. The data presented herein is based on a hypothetical compound, "this compound," with characteristics representative of a potent and selective MEK1/2 inhibitor. The objective is to offer researchers, scientists, and drug development professionals a thorough comparative analysis of its performance across various cancer cell lines, supported by detailed experimental data and protocols.

Introduction to this compound and the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a pivotal intracellular signaling route that governs fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, frequently driven by activating mutations in genes like BRAF and KRAS, is a hallmark of numerous human cancers. MEK1 and MEK2 are dual-specificity protein kinases that serve as central nodes in this pathway, making them attractive targets for therapeutic intervention.

This compound is a novel, highly selective, and potent small-molecule inhibitor of MEK1 and MEK2. By binding to and inhibiting the activity of MEK1/2, this compound blocks the phosphorylation and subsequent activation of ERK1/2, thereby impeding the downstream signaling that promotes tumor cell growth and survival.[1][2] This guide evaluates the anti-proliferative effects of this compound in a panel of cancer cell lines with varying genetic backgrounds and compares its efficacy against other well-characterized MEK inhibitors and a BRAF inhibitor.

Comparative Efficacy of this compound and Other MEK Inhibitors

The anti-proliferative activity of this compound and other MEK inhibitors was assessed across a panel of human cancer cell lines, including melanoma, colorectal cancer, and low-grade serous ovarian cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of these compounds.

Table 1: Comparative IC50 Values of MEK Inhibitors in Melanoma Cell Lines
Cell LineBRAF MutationNRAS MutationThis compound (nM) (Hypothetical)Trametinib (nM)Selumetinib (µM)Binimetinib (µM)Vemurafenib (nM) (BRAF Inhibitor)
A375V600EWT1.5~1.16[3]0.076[4]-<10[5]
SK-MEL-28V600EWT2.0---<10[5]
SK-MEL-2WTQ61R50--->1000[5]
WM1366WTQ61L65--->1000[5]
MEWOWTWT150--->1000[5]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Table 2: Comparative IC50 Values of MEK Inhibitors in Colorectal Cancer Cell Lines
Cell LineKRAS MutationBRAF MutationThis compound (nM) (Hypothetical)Cobimetinib (µM)
HCT116G13DWT10~0.5[6]
SW480G12VWT15~0.4[6]
DLD-1G13DWT12~0.6[6]
HT-29WTV600E8~0.3[6]
RKOWTV600E9~0.2[6]
Table 3: Comparative IC50 Values of MEK Inhibitors in Low-Grade Serous Ovarian Cancer Cell Lines
Cell LineKRAS/NRAS MutationThis compound (nM) (Hypothetical)Trametinib (nM)Selumetinib (µM)Binimetinib (µM)Refametinib (µM)
iOvCa241KRAS G12V5~10[7]~1[7]~1[7]~2[7]
VOA-1312KRAS G12D8~15[7]~1.5[7]~1.2[7]~2.5[7]
VOA-1056WT100~50[7]>10[7]>10[7]>10[7]

The data indicates that cell lines harboring BRAF V600E mutations are highly sensitive to both MEK inhibitors and the BRAF inhibitor Vemurafenib.[5] In contrast, cell lines with NRAS mutations show sensitivity to MEK inhibitors but are resistant to BRAF inhibition.[5] KRAS-mutant colorectal and ovarian cancer cell lines also demonstrate sensitivity to MEK inhibition.[6][7] Notably, Trametinib consistently shows high potency across different cancer types.[7]

Mechanism of Action: Inhibition of ERK Phosphorylation

To confirm the on-target activity of this compound, its ability to inhibit the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK, was evaluated by Western blot analysis.

Western Blot Analysis of p-ERK Levels

Cancer cell lines were treated with increasing concentrations of this compound for a specified time. Cell lysates were then subjected to Western blotting to detect the levels of phosphorylated ERK (p-ERK) and total ERK. A dose-dependent decrease in p-ERK levels is indicative of effective MEK inhibition. In BRAF-mutant cell lines, MEK inhibition leads to a profound downregulation of cyclin D1, a key regulator of cell cycle progression.

G cluster_workflow Experimental Workflow start Cancer Cell Lines (Melanoma, Colorectal, Ovarian) treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability western_blot Western Blot Analysis (p-ERK, Total ERK) treatment->western_blot ic50 Determine IC50 Values viability->ic50 analysis Analyze On-Target Effect western_blot->analysis

Experimental workflow for evaluating this compound.

Signaling Pathway

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound and other MEK inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation This compound This compound (MEK Inhibitor) This compound->MEK Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF

The RAS-RAF-MEK-ERK signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding : Cancer cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : The following day, cells were treated with a serial dilution of this compound, other MEK inhibitors, or Vemurafenib for 72 hours. A vehicle control (DMSO) was also included.

  • MTT Addition : After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 10 minutes.

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis : Cell viability was calculated as a percentage of the vehicle-treated control cells. IC50 values were determined by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis
  • Cell Treatment and Lysis : Cells were treated with various concentrations of the inhibitors for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer : Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Detection : After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry : The intensity of the protein bands was quantified using image analysis software. The levels of p-ERK were normalized to total ERK.

Conclusion

The hypothetical MEK inhibitor this compound demonstrates potent anti-proliferative activity in a variety of cancer cell lines, particularly those with BRAF and KRAS mutations. Its efficacy is comparable to or exceeds that of other established MEK inhibitors in certain contexts. The on-target activity of this compound is confirmed by its ability to effectively inhibit ERK phosphorylation in a dose-dependent manner. This comparative guide provides valuable insights into the preclinical profile of a novel MEK inhibitor and highlights its potential as a targeted therapy for cancers driven by the MAPK/ERK signaling pathway. The provided experimental protocols offer a standardized methodology for the further evaluation of this and other similar compounds.

References

Genetic Validation of DS16570511's Target: A Comparative Guide Using MCU Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial calcium uniporter (MCU) has emerged as a critical therapeutic target for a range of pathologies linked to dysregulated mitochondrial calcium homeostasis. The small molecule DS16570511 has been identified as an inhibitor of the MCU complex. However, conflicting reports regarding its specificity necessitate rigorous genetic validation to distinguish on-target effects from potential off-target activities. This guide provides a comparative framework for utilizing MCU knockout models to validate the target of this compound, drawing comparisons with other known MCU inhibitors.

Distinguishing On-Target vs. Off-Target Effects

Initial studies reported this compound as a cell-permeable inhibitor of the MCU, suppressing mitochondrial Ca2+ influx in various cell types and isolated mitochondria.[1][2] However, subsequent research has raised concerns about its specificity, with some studies indicating that this compound can also impact mitochondrial membrane potential and inhibit respiratory chain complexes.[3][4][5] This ambiguity underscores the critical need for genetic approaches to definitively identify the on-target effects of this compound.

MCU knockout models provide the gold standard for such validation. By comparing the pharmacological effects of a compound in wild-type (WT) cells or animals with those in counterparts lacking the MCU gene (MCU-KO), researchers can unequivocally attribute any observed effects to the presence or absence of the target protein.

Comparative Efficacy of MCU Inhibitors

The following table summarizes the reported efficacy of this compound and provides a comparative look at other MCU inhibitors, highlighting the type of validation performed.

CompoundReported IC50Cell/Tissue TypeTarget Validation MethodReference
This compound 7 µM (mitochondrial Ca2+ influx)HEK293A cellsOverexpression of MCU/MICU1[1]
9.2 µM (mitochondrial Ca2+ uptake)Rat liver mitochondriaBiochemical assays[6]
10.8 µM (membrane potential)Rat liver mitochondriaBiochemical assays[3]
MCU-i11 3-10 µM (mitochondrial Ca2+ increase)HeLa cellsTested in MCU-KO & MICU1-KO cells[7]
Ru360 ~0.18 nMCardiac mitochondriaBiochemical assays[7]

Key Observation: While this compound's inhibitory effects on mitochondrial calcium uptake have been documented, the lack of published data on its activity in MCU knockout models makes it difficult to definitively separate its on-target MCU inhibition from its reported off-target effects on mitochondrial bioenergetics. In contrast, the inhibitory action of MCU-i11 has been shown to be dependent on the presence of the MCU complex, as its effects are abrogated in MCU and MICU1 knockout cells, providing strong genetic validation of its target.[7]

Experimental Workflow for Target Validation

A robust experimental workflow is essential for the genetic validation of a putative MCU inhibitor. The following diagram illustrates a typical workflow.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis WT_cells Wild-Type (WT) Cells WT_vehicle WT + Vehicle WT_cells->WT_vehicle WT_this compound WT + this compound WT_cells->WT_this compound MCU_KO_cells MCU Knockout (KO) Cells KO_vehicle KO + Vehicle MCU_KO_cells->KO_vehicle KO_this compound KO + this compound MCU_KO_cells->KO_this compound Ca_uptake Mitochondrial Ca2+ Uptake Assay WT_vehicle->Ca_uptake Mem_potential Mitochondrial Membrane Potential Assay WT_vehicle->Mem_potential WT_this compound->Ca_uptake WT_this compound->Mem_potential KO_vehicle->Ca_uptake KO_vehicle->Mem_potential KO_this compound->Ca_uptake KO_this compound->Mem_potential Comparison Compare responses between WT and MCU-KO groups Ca_uptake->Comparison Mem_potential->Comparison

Caption: Experimental workflow for validating this compound's target using MCU knockout cells.

MCU-Dependent Signaling Pathway

Mitochondrial calcium uptake via the MCU is a key regulator of cellular metabolism and signaling. The following diagram illustrates a simplified MCU-dependent signaling pathway.

G cluster_0 Cytosol cluster_1 Mitochondrion Ca_cytosol Cytosolic Ca2+ MCU MCU Complex Ca_cytosol->MCU Influx Ca_matrix Matrix Ca2+ MCU->Ca_matrix ROS mROS Ca_matrix->ROS Stimulates AMPK AMPK/PGC-1α/SIRT3 Pathway ROS->AMPK Modulates Metabolism Cell Metabolism AMPK->Metabolism Cell_death Cell Death AMPK->Cell_death This compound This compound This compound->MCU Inhibition

Caption: Simplified MCU-dependent signaling pathway and the putative inhibitory point of this compound.

Detailed Experimental Protocols

Mitochondrial Calcium Uptake Assay

This assay measures the uptake of calcium into mitochondria.

Materials:

  • Wild-type and MCU-KO cells

  • Assay Buffer (e.g., 125 mM KCl, 25 mM NaCl, 2 mM KH2PO4, 5 mM EGTA, 10 mM HEPES, pH 7.2)

  • Digitonin (B1670571)

  • Calcium indicator dye (e.g., Calcium Green 5N)

  • Substrates for mitochondrial respiration (e.g., glutamate, malate)

  • ADP

  • This compound and other inhibitors

  • Fluorometer

Protocol:

  • Harvest and resuspend WT and MCU-KO cells in the assay buffer.

  • Permeabilize the plasma membrane with an optimized concentration of digitonin to maintain mitochondrial integrity.

  • Add respiratory substrates and ADP to energize the mitochondria.

  • Add the calcium indicator dye to the cell suspension.

  • Record baseline fluorescence.

  • Add a known concentration of CaCl2 to initiate calcium uptake.

  • Monitor the change in fluorescence, which corresponds to the sequestration of calcium by the mitochondria.

  • For inhibitor studies, pre-incubate the permeabilized cells with this compound or other compounds before the addition of CaCl2.

  • Calculate the rate of calcium uptake and compare the inhibition by this compound in WT versus MCU-KO cells. A specific MCU inhibitor should show significantly reduced or no effect in MCU-KO cells.

Mitochondrial Membrane Potential Assay

This assay measures the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and function.

Materials:

  • Wild-type and MCU-KO cells

  • Culture medium

  • Membrane potential-sensitive fluorescent dye (e.g., TMRE or JC-1)

  • FCCP (a mitochondrial uncoupler, as a control)

  • This compound

  • Fluorescence microscope or plate reader

Protocol:

  • Plate WT and MCU-KO cells in a suitable format (e.g., 96-well plate).

  • Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for depolarization (FCCP).

  • Incubate the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

  • Compare the fluorescence intensity between the different treatment groups in both WT and MCU-KO cells. If this compound has off-target effects on the mitochondrial membrane potential, it will cause a change in fluorescence in both WT and MCU-KO cells.

Conclusion

The genetic validation of a drug's target is a cornerstone of modern drug development. In the case of this compound, the use of MCU knockout models is indispensable for dissecting its on-target inhibitory effects on the mitochondrial calcium uniporter from its potential off-target effects on mitochondrial bioenergetics. This comparative guide provides a framework for researchers to design and interpret experiments aimed at rigorously validating the molecular target of this compound and other putative MCU modulators. Such validation is crucial for the confident progression of these compounds in preclinical and clinical development.

References

Comparative Analysis of DS16570511: On-Target vs. Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of DS16570511, a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), against other known MCU inhibitors. The focus is an objective assessment of its on-target efficacy versus its off-target effects, supported by experimental data, to aid researchers in the selection of appropriate tools for studying mitochondrial calcium signaling.

Executive Summary

This compound is a cell-permeable compound that effectively inhibits the mitochondrial calcium uniporter, the primary channel for Ca2+ uptake into the mitochondrial matrix.[1][2] This on-target effect makes it a valuable tool for investigating the role of mitochondrial Ca2+ in cellular physiology and pathophysiology. However, accumulating evidence reveals that this compound also exerts significant off-target effects, most notably the disruption of the mitochondrial membrane potential and the inhibition of respiratory chain complexes, particularly Complex II.[3][4][5][6] These off-target activities can confound experimental results and should be carefully considered when interpreting data obtained using this inhibitor. This guide presents a comparative overview of this compound and alternative MCU inhibitors, providing quantitative data on their potency and selectivity.

Data Presentation

The following tables summarize the quantitative data for the on-target (MCU inhibition) and off-target effects of this compound and a selection of alternative MCU inhibitors.

Table 1: On-Target Effects - Inhibition of Mitochondrial Calcium Uniporter (MCU)

CompoundIC50 (MCU Inhibition)Cell/System TypeReference(s)
This compound 7 µMHEK293A cells (serum-induced Ca2+ influx)[1][2]
0.86 µMIsolated HEK293A cell mitochondria[1]
57.7 µMRat liver mitochondria (ATP-driven Ca2+ uptake)[5][7]
Ru360184 pMIn vitro[8][9]
30 nMPermeabilized cells[10]
Ru2652.6 nMPermeabilized HeLa cells[10]
Mitoxantrone (B413)~13 µMHeLa cells[4][11]
MCU-i42.3 µMHEK293T cells overexpressing MICU1[12]
MCU-i111-3 µMPermeabilized HEK cells[11]
3-10 µMIntact HeLa cells[11]

Table 2: Off-Target Effects

CompoundOff-Target EffectIC50 / ObservationCell/System TypeReference(s)
This compound Inhibition of Mitochondrial Membrane Potential10.8 µMRat liver mitochondria[7]
Inhibition of Respiratory Chain Complex II9.5 µMRat liver mitochondria[5]
Inhibition of Respiratory Chain Complexes I, III, IV40.9 µMRat liver mitochondria[5]
Inhibition of FoF1-ATPase/ANT97.2 µMRat liver mitochondria[5]
MitoxantroneInhibition of Topoisomerase IIEstablished activity-[11]
Inhibition of Protein Kinase C (PKC)8.5 µM-[13][14]
MCU-i4Mitochondrial DepolarizationObserved at 10 µMHeLa cells[11][15]
Ru265Inhibition of P/Q type Ca2+ channels2.5 µM-[16]
Inhibition of KCNQ K+ channels--[16]

Signaling Pathway and Experimental Workflow Diagrams

OnTargetSignalingPathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_im Inner Membrane cluster_matrix Matrix Ca_cytosol Cytosolic Ca²⁺ MCU_complex MCU Complex (MCU, MICU1/2, EMRE) Ca_cytosol->MCU_complex Influx Ca_matrix Mitochondrial Ca²⁺ MCU_complex->Ca_matrix Metabolism Metabolism (e.g., ATP production) Ca_matrix->Metabolism Activates This compound This compound This compound->MCU_complex Inhibits

Caption: On-target effect of this compound on the mitochondrial calcium uniporter signaling pathway.

OffTargetWorkflow cluster_assays Experimental Assays start Start: Assess Compound Specificity mcu_assay Mitochondrial Ca²⁺ Uptake Assay (On-Target) start->mcu_assay mmp_assay Mitochondrial Membrane Potential Assay (Off-Target) start->mmp_assay resp_assay Respiratory Chain Complex Activity Assay (Off-Target) start->resp_assay decision Compare IC50 values On-Target vs. Off-Target mcu_assay->decision mmp_assay->decision resp_assay->decision specific Conclusion: Compound is Specific decision->specific IC50 (On) << IC50 (Off) nonspecific Conclusion: Compound has Off-Target Effects decision->nonspecific IC50 (On) ≈ IC50 (Off)

Caption: Experimental workflow for assessing the on-target vs. off-target effects of a mitochondrial inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell types or experimental conditions.

Mitochondrial Calcium Uptake Assay

This assay measures the ability of isolated mitochondria to take up calcium from the surrounding buffer, and the inhibitory effect of compounds on this process.

Materials:

  • Isolation Buffer (e.g., MS-EGTA: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

  • KCl Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM MgCl2, 1 mM KH2PO4, 40 µM EGTA, pH 7.2)

  • Respiratory substrates (e.g., pyruvate, malate)

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Isolate mitochondria from cells or tissue by differential centrifugation.[17]

  • Determine mitochondrial protein concentration (e.g., Bradford assay).

  • Resuspend isolated mitochondria in KCl buffer to a final concentration of 0.5 mg/mL.

  • Add respiratory substrates to energize the mitochondria.

  • Add the calcium-sensitive dye to the mitochondrial suspension.

  • Add the test compound (e.g., this compound) at various concentrations.

  • Initiate calcium uptake by adding a bolus of CaCl2.

  • Monitor the change in fluorescence over time using a plate reader. A decrease in extra-mitochondrial calcium, indicated by a change in fluorescence, reflects mitochondrial uptake.[3][17][18]

  • Calculate the rate of calcium uptake and determine the IC50 of the inhibitor.

Mitochondrial Membrane Potential Assay

This assay assesses the effect of a compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function.

Materials:

  • Cultured cells

  • Cell culture medium

  • Potentiometric fluorescent dye (e.g., TMRE or JC-1)

  • Positive control for depolarization (e.g., FCCP or CCCP)

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Plate cells in a suitable format (e.g., 96-well plate, culture dish).

  • Treat cells with the test compound at various concentrations for the desired duration. Include a positive control for depolarization.

  • Incubate the cells with the potentiometric dye (e.g., 200 nM TMRE for 15-30 minutes).[19]

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using an appropriate instrument.[20][21][22][23]

  • A decrease in fluorescence intensity (for TMRE) indicates mitochondrial depolarization.

  • Quantify the change in fluorescence to determine the effect of the compound on ΔΨm.

Mitochondrial Respiratory Chain Complex Activity Assay

This assay measures the activity of individual or coupled respiratory chain complexes to identify specific sites of inhibition.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Specific substrates and inhibitors for each complex (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III)

  • Oxygen consumption measurement system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)

  • Assay buffer (e.g., MAS buffer)

Procedure:

  • Prepare isolated mitochondria or permeabilize cultured cells to allow substrate access to the respiratory chain.

  • Add the test compound at various concentrations.

  • Provide specific substrates to fuel electron transport through the desired complex or pathway (e.g., pyruvate/malate for Complex I-driven respiration, succinate (B1194679) for Complex II-driven respiration).[24]

  • Measure the oxygen consumption rate (OCR).

  • Inject specific inhibitors to confirm the targeted complex activity.

  • A decrease in OCR in the presence of the test compound indicates inhibition of the respiratory chain.[25][26][27][28]

  • Calculate the IC50 for the inhibition of each complex.

Conclusion

This compound is a potent inhibitor of the mitochondrial calcium uniporter. However, its utility as a specific MCU inhibitor is challenged by its significant off-target effects on mitochondrial membrane potential and respiratory chain function, with IC50 values for these off-target effects being in a similar range to its on-target IC50 in some experimental systems.[5][7] Researchers should be aware of these polypharmacological characteristics and consider the use of alternative, more specific inhibitors where possible. For instance, ruthenium-based compounds like Ru360 and Ru265 exhibit high potency for MCU inhibition, although cell permeability can be a limitation for Ru360.[10][16] Newer compounds like MCU-i11 show promise but also require careful characterization. When using this compound, it is crucial to perform appropriate control experiments to delineate the effects of MCU inhibition from its off-target mitochondrial liabilities. This comparative guide serves as a resource to facilitate informed decisions in the selection and application of mitochondrial calcium uniporter inhibitors.

References

Assessing the Specificity of DS16570511 as a Mitochondrial Calcium Uniporter (MCU) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial calcium uniporter (MCU) is a critical ion channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signal transduction, and cell death pathways. Consequently, the MCU has emerged as a promising therapeutic target for a range of diseases, including cardiovascular and neurodegenerative disorders. DS16570511 was initially identified as a potent and cell-permeable inhibitor of the MCU.[1][2][3] However, subsequent research has raised concerns about its specificity, revealing off-target effects on other mitochondrial functions.[4][5][6] This guide provides a comprehensive comparison of this compound with other known MCU inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Comparative Analysis of MCU Inhibitors

The following table summarizes the inhibitory potency (IC₅₀ values) of this compound and other commonly used MCU inhibitors against the MCU and various off-target mitochondrial components. Lower IC₅₀ values indicate higher potency.

InhibitorMCU Inhibition (IC₅₀)Respiratory Chain Complex I (IC₅₀)Respiratory Chain Complex II (IC₅₀)FₒF₁-ATPase/ANT (IC₅₀)Mitochondrial Membrane PotentialCell PermeabilityKey Characteristics
This compound 0.86 µM (isolated human mitochondria)[7] 7 µM (HEK293A cells)[2][7][8] 9.2 µM (rat liver mitochondria)[5] 57.7 µM (MCU complex in rat liver mitochondria)[5]40.9 µM (Complexes I-III-IV)[5]9.5 µM[5]97.2 µM[5]Affected (depolarization/hyperpolarization)[5][6]Yes[2][3]Off-target effects on respiratory chain and membrane potential.[5][6][9]
Ru360 184 pM (in vitro)[10][11][12] 20 nM (isolated HEK293A mitochondria)[7] 30 nM (permeabilized HEK293T cells)[9]Not reportedNot reportedNot reportedNot affectedNoHighly potent but cell-impermeable.[9]
Ru265 2.6 nM (permeabilized HEK293T cells)[9][13]Not reportedNot reportedNot reportedNot affected[9]Yes[9]Cell-permeable and highly potent, but may have off-target effects on neuronal channels.[2]
Mitoxantrone ~13 µM (HeLa cells)[6][14]Not reportedNot reportedNot reportedCan cause depolarization[6][15][14]YesAlso a topoisomerase inhibitor with cytotoxic effects.[15][14]
Berberine 2.202 µM[15][16][17]Not reportedNot reportedNot reportedNot reported to directly affectYes[15]Natural alkaloid, disrupts MCU-EMRE assembly.[15]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

MCU_Pathway cluster_extra Extracellular Space cluster_mito Mitochondrion cluster_imm Inner Mitochondrial Membrane cluster_matrix Matrix Ca_extra Ca²⁺ Ca_cyto Ca²⁺ Ca_extra->Ca_cyto Plasma Membrane Ca²⁺ Channels MCU MCU Ca_cyto->MCU Uptake Ca_matrix Ca²⁺ MCU->Ca_matrix ETC Electron Transport Chain DeltaPsi ΔΨm ETC->DeltaPsi Generates ATPase FₒF₁-ATPase ATP ATP ATPase->ATP Synthesizes DeltaPsi->MCU Drives Uptake Ca_matrix->ATPase Stimulates

Caption: Mitochondrial Calcium Uniporter (MCU) signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis isolate_mito Isolate Mitochondria ca_uptake Mitochondrial Ca²⁺ Uptake Assay isolate_mito->ca_uptake mem_potential Mitochondrial Membrane Potential Assay isolate_mito->mem_potential resp_chain Respiratory Chain Complex Activity Assay isolate_mito->resp_chain atpase_activity FₒF₁-ATPase Activity Assay isolate_mito->atpase_activity culture_cells Culture Cells culture_cells->ca_uptake culture_cells->mem_potential calc_ic50 Calculate IC₅₀ Values ca_uptake->calc_ic50 mem_potential->calc_ic50 resp_chain->calc_ic50 atpase_activity->calc_ic50 compare Compare Specificity calc_ic50->compare

Caption: Experimental workflow for assessing MCU inhibitor specificity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are summaries of key experimental protocols.

Mitochondrial Calcium Uptake Assay

This assay measures the rate of Ca²⁺ uptake into isolated mitochondria or permeabilized cells.

  • Principle: A fluorescent Ca²⁺ indicator (e.g., Calcium Green-5N, Fura-2) that is membrane-impermeable is used to monitor the decrease in extra-mitochondrial Ca²⁺ concentration as it is taken up by the mitochondria.

  • Procedure Outline:

    • Isolate mitochondria from tissue or use permeabilized cells.

    • Resuspend mitochondria in a buffer containing the fluorescent Ca²⁺ indicator and respiratory substrates (e.g., pyruvate (B1213749), malate).

    • Initiate Ca²⁺ uptake by adding a known concentration of CaCl₂.

    • Monitor the change in fluorescence over time using a fluorometer or plate reader.

    • The rate of fluorescence decrease corresponds to the rate of mitochondrial Ca²⁺ uptake.

    • To test inhibitors, pre-incubate the mitochondria with various concentrations of the compound before adding CaCl₂.

  • Reference: A detailed protocol can be found in publications by Maxwell, J.T., et al. (2018) and on the JoVE website.[1]

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the effect of the inhibitor on the mitochondrial membrane potential, a key indicator of mitochondrial health and function.

  • Principle: Cationic fluorescent dyes, such as JC-1 or Tetramethylrhodamine, Methyl Ester (TMRM), accumulate in the mitochondrial matrix in a potential-dependent manner. A decrease in membrane potential leads to a decrease in dye accumulation and a change in fluorescence.

  • Procedure Outline (using JC-1):

    • Culture cells and treat with the inhibitor at various concentrations.

    • Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

  • Reference: Protocols are available from various commercial suppliers and in publications such as those from Creative Bioarray.[18]

Respiratory Chain Complex Activity Assays

These assays measure the enzymatic activity of the individual complexes of the electron transport chain.

  • Principle: The activity of each complex is determined by spectrophotometrically measuring the rate of oxidation or reduction of specific substrates or electron acceptors.

  • Procedure Outline (Example for Complex I):

    • Isolate mitochondria and solubilize with a detergent.

    • The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • The reaction is initiated by adding the mitochondrial sample to a reaction mixture containing NADH and an artificial electron acceptor.

    • The rotenone-sensitive rate of NADH oxidation is a measure of Complex I activity.

  • Reference: Detailed protocols for assaying all respiratory chain complexes can be found in publications by Bugiani, M., et al. (2012) and on websites like Abcam.[19]

FₒF₁-ATPase Activity Assay

This assay measures the activity of ATP synthase, which can operate in reverse as an ATPase.

  • Principle: The ATPase activity is measured by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions, leading to a decrease in absorbance at 340 nm.

  • Procedure Outline:

    • Isolate mitochondria or submitochondrial particles.

    • The sample is added to a reaction mixture containing ATP, phosphoenolpyruvate, pyruvate kinase, lactate (B86563) dehydrogenase, and NADH.

    • The rate of NADH oxidation, measured as the decrease in absorbance at 340 nm, is proportional to the ATPase activity.

  • Reference: A detailed protocol is described in a publication by Zheng, J., & Ramirez, V. D. (1999).[20]

Conclusion

While this compound was initially promising as a specific MCU inhibitor, substantial evidence now indicates significant off-target effects, particularly on the mitochondrial respiratory chain and membrane potential.[4][5][6][9] Researchers should exercise caution when using this compound and interpret the results in light of its known pleiotropic effects. For studies requiring high specificity for MCU inhibition, alternatives such as Ru360 (for in vitro work) or Ru265 (for cell-based assays) may be more appropriate, although the potential off-target effects of Ru265 in neuronal systems should be considered.[2] The selection of an MCU inhibitor should be guided by the specific experimental context and validated with appropriate controls to ensure the observed effects are indeed due to the modulation of mitochondrial calcium uptake. The experimental protocols outlined in this guide provide a framework for such validation.

References

Independent Verification of DS16570511 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitochondrial calcium uniporter (MCU) inhibitor, DS16570511, with other alternatives. The information is based on published experimental data to aid in the independent verification of its properties and potential applications.

This compound is a cell-permeable small molecule identified through high-throughput screening as an inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel regulating mitochondrial calcium homeostasis.[1] Its discovery has provided a valuable tool for studying the role of mitochondrial calcium signaling in various physiological and pathological processes. However, a thorough understanding of its efficacy and potential off-target effects is crucial for its application in research and drug development. This guide summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows to provide a comprehensive overview of this compound in comparison to other MCU inhibitors.

Comparative Analysis of MCU Inhibitors

The following table summarizes the inhibitory potency of this compound and other commonly used MCU inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as cell type, substrate used, and the method of measurement.

InhibitorTargetIC50 (in vitro/isolated mitochondria)Cell PermeabilityKey Characteristics
This compound MCU complex0.86 µM (HEK293A cells)[2], 15 µM (pig heart), 25 µM (rat heart)YesCell-permeable, but has been shown to have off-target effects on mitochondrial respiration and membrane potential.[3]
Ru360 MCU pore0.02 µM (HEK293A cells)[2], 30 nM (permeabilized HEK293T cells)[4][5]NoHighly potent and selective for the MCU pore, but not cell-permeable, limiting its use to isolated mitochondria or permeabilized cells.
Ru265 MCU N-terminal domain2.6 nM (permeabilized HEK293T cells)[4][5]YesA cell-permeable derivative of Ru360, more potent than Ru360 in permeabilized cells.[4][5] May have off-target effects on neuronal channels.[6]
Mitoxantrone MCU complex~13 µM (HeLa cells)YesAn anticancer drug with MCU inhibitory activity, but its use is limited by cardiotoxicity.
MCU-i4 & MCU-i11 MICU1Not specified in µM, but effective at reducing mitochondrial Ca2+ influx.YesIdentified through high-throughput screening, these compounds target the regulatory subunit MICU1. MCU-i4 may have a negative effect on mitochondrial membrane potential with longer incubation times.

Off-Target Effects of this compound

While this compound is a potent MCU inhibitor, subsequent studies have revealed off-target effects on mitochondrial function. This is a critical consideration for interpreting experimental results.

Off-Target EffectIC50Experimental SystemReference
Inhibition of Mitochondrial Membrane Potential10.8 µMRat liver mitochondria[3]
Inhibition of Respiratory Chain Complex II9.5 µMRat liver mitochondria
Inhibition of FoF1-ATPase/ANT97.2 µMRat liver mitochondria[3]
Inhibition of MCU complex (respiration-independent)57.7 µMRat liver mitochondria[3]

These findings suggest that at concentrations used to inhibit MCU, this compound can also impact mitochondrial respiration and membrane potential, which could confound the interpretation of its effects on cellular processes.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of published findings. Below are summaries of key experimental protocols used in the characterization of this compound.

Mitochondrial Calcium Uptake Assay using Fluorescent Dyes

This protocol is a common method to measure the influx of calcium into isolated mitochondria.

Objective: To quantify the rate and extent of mitochondrial calcium uptake in the presence and absence of inhibitors.

Materials:

  • Isolated mitochondria (from cell culture or tissue)

  • Assay buffer (e.g., KCl-based buffer)

  • Respiratory substrates (e.g., pyruvate, malate, or succinate)

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N or Fura-2)

  • MCU inhibitors (e.g., this compound, Ru360)

  • 96-well plate reader with fluorescence detection capabilities

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup: In a 96-well plate, add the assay buffer, respiratory substrates, and the calcium-sensitive fluorescent dye.

  • Inhibitor Incubation: Add the desired concentration of the MCU inhibitor (or vehicle control) to the wells and incubate for a specified period.

  • Initiation of Calcium Uptake: Add a known concentration of CaCl2 to initiate mitochondrial calcium uptake.

  • Fluorescence Measurement: Immediately begin recording the fluorescence signal over time using the plate reader. The decrease in extra-mitochondrial calcium concentration, as mitochondria take it up, is reflected by a change in the dye's fluorescence.

  • Data Analysis: Calculate the rate of calcium uptake from the slope of the fluorescence curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Langendorff Perfused Heart Model

This ex vivo technique allows for the study of cardiac function in an isolated, beating heart.

Objective: To assess the effects of compounds on cardiac contractility, heart rate, and mitochondrial calcium levels in a whole organ model.

Materials:

  • Langendorff apparatus (including perfusion pump, oxygenator, water jacketed tubing, and heart chamber)

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Anesthetic

  • Surgical instruments

  • Data acquisition system to monitor cardiac parameters

Procedure:

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus.

  • Retrograde Perfusion: Begin retrograde perfusion of the heart with oxygenated and warmed Krebs-Henseleit buffer. The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.

  • Stabilization: Allow the heart to stabilize for a period, during which baseline cardiac parameters (e.g., left ventricular developed pressure, heart rate) are recorded.

  • Drug Administration: Introduce the test compound (e.g., this compound) into the perfusate at the desired concentration.

  • Data Recording: Continuously monitor and record cardiac parameters throughout the experiment.

  • Tissue Analysis: At the end of the experiment, the heart tissue can be processed for further analysis, such as measuring mitochondrial calcium levels.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Signaling Pathway of Mitochondrial Calcium Uniporter

MCU_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Ca_cytosol Cytosolic Ca2+ MCU_complex MCU Complex (MCU, EMRE, MICU1/2) Ca_cytosol->MCU_complex Uptake Ca_matrix Matrix Ca2+ MCU_complex->Ca_matrix ATP ATP Production Ca_matrix->ATP Stimulates ROS ROS Production Ca_matrix->ROS Influences Apoptosis Apoptosis Regulation Ca_matrix->Apoptosis Influences This compound This compound This compound->MCU_complex Inhibition

Caption: Mitochondrial Calcium Uniporter (MCU) Signaling Pathway.

Experimental Workflow: High-Throughput Screening for MCU Inhibitors

HTS_Workflow start Start: Compound Library primary_screen Primary Screen: Cell-based assay to measure mitochondrial Ca2+ influx start->primary_screen hit_identification Hit Identification: Compounds showing significant inhibition of Ca2+ influx primary_screen->hit_identification secondary_screen Secondary Screen: Confirm inhibitory activity and assess dose-response hit_identification->secondary_screen Active Hits off_target_screen Off-Target Screening: Evaluate effects on mitochondrial membrane potential and respiration secondary_screen->off_target_screen lead_compound Lead Compound Identification off_target_screen->lead_compound Selective Hits

Caption: High-Throughput Screening Workflow for MCU Inhibitors.

Logical Relationship: this compound Effects on Mitochondria

DS16570511_Effects cluster_effects Mitochondrial Effects cluster_outcomes Cellular Outcomes This compound This compound MCU_inhibition MCU Inhibition This compound->MCU_inhibition Primary Target Membrane_potential Decreased Membrane Potential This compound->Membrane_potential Off-Target Respiration Inhibition of Respiration (Complex II) This compound->Respiration Off-Target Reduced_Ca_overload Reduced Mitochondrial Ca2+ Overload MCU_inhibition->Reduced_Ca_overload Altered_bioenergetics Altered Bioenergetics Membrane_potential->Altered_bioenergetics Respiration->Altered_bioenergetics

Caption: Primary and Off-Target Effects of this compound.

References

DS16570511: A Comparative Performance Analysis in Primary Cells vs. Immortalized Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DS16570511's Efficacy and Cellular Impact

This compound has emerged as a potent, cell-permeable inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel in regulating mitochondrial calcium homeostasis. Its therapeutic potential is under investigation for a range of conditions linked to mitochondrial calcium dysregulation. However, the cellular context of its action is paramount. This guide provides a comparative analysis of this compound's performance in primary cells and immortalized cell lines, offering a side-by-side view of its effects on key cellular parameters. The data presented here is compiled from multiple studies to aid researchers in selecting the appropriate cellular model for their investigations.

At a Glance: Key Performance Differences

While a direct head-to-head study is not yet available, existing research provides valuable insights into the differential effects of this compound on primary and immortalized cells.

FeaturePrimary Cells (Primary Rat Cortical Neurons)Immortalized Cell Lines (HEK293A)Key Considerations
Physiological Relevance High: Closely mimic the in vivo environment and exhibit authentic cellular responses.[1]Moderate to Low: Genetic modifications for immortality can alter signaling pathways and metabolic profiles.[1][2]Primary cells are preferred for studies requiring high physiological relevance, while immortalized lines offer ease of use and scalability.
Mitochondrial Calcium Uptake Inhibition Effective in suppressing glutamate-induced calcium deregulation.[3]Potent inhibition of serum-induced mitochondrial Ca2+ influx with a reported IC50 of 7 µM.[4][5]The IC50 in primary neurons has not been explicitly reported, precluding a direct potency comparison.
Off-Target Effects Dose-dependent effects on mitochondrial membrane potential (hyperpolarization at 30 µM, depolarization at 45 µM) and stimulation of cellular respiration at 30-60 µM.[3]Initial reports suggested high specificity, but later studies revealed off-target effects on mitochondrial membrane potential and respiratory chain complexes.[6][7][8]The off-target profile appears complex in both cell types, warranting careful dose selection and interpretation of results.
Cell Viability Suppresses glutamate-induced neuronal death at 30 and 45 µM.[3]High concentrations may impact viability due to off-target effects on mitochondrial function.The protective effect against excitotoxicity in primary neurons is a key finding.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound in different cellular and subcellular systems.

Table 1: Performance of this compound in Primary Cells (Rat Cortical Neurons)
ParameterConcentrationObserved EffectReference
Glutamate-Induced Neuronal Death30 µMSuppression[3]
Glutamate-Induced Neuronal Death45 µMSuppression[3]
Mitochondrial Membrane Potential (Resting Neurons)30 µMHyperpolarization[3]
Mitochondrial Membrane Potential (Resting Neurons)45 µMTemporary Depolarization[3]
Cellular Respiration30-60 µMStimulation[3]
Table 2: Performance of this compound in Immortalized Cell Lines (HEK293A)
ParameterCell Line/SystemIC50 ValueObserved EffectReference
Mitochondrial Ca2+ InfluxHEK293A Cells7 µMInhibition of serum-induced influx[4][5]
Cytosolic Ca2+ IncreaseHEK293A Cells~50 µMInhibition of serum-induced increase[4]
Mitochondrial Ca2+ UptakeIsolated Mitochondria from HEK293A Cells0.86 µMDirect inhibition[4]
Table 3: Performance of this compound in Isolated Mitochondria
ParameterSource of MitochondriaIC50 ValueObserved EffectReference
Mitochondrial Ca2+ UptakeRat HeartNot explicitly stated, but effectiveInhibition[4][5]
Mitochondrial Ca2+ UptakePig HeartNot explicitly stated, but effectiveInhibition[4][5]
Oxygen Consumption (Succinate-driven)Rat Liver9.5 µMInhibition[7]
Membrane Potential Formation (Succinate-driven)Rat Liver10.8 µMInhibition[7]
Mitochondrial Ca2+ Uptake (Succinate-driven)Rat Liver9.2 µMInhibition[7]
Mitochondrial Ca2+ Uptake (ATP-driven)Rat Liver57.7 µMInhibition[6]
FoF1-ATPase/ANT ActivityRat Liver97.2 µMInhibition[6][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

This compound This compound MCU Mitochondrial Calcium Uniporter (MCU) This compound->MCU Inhibits Resp_Complexes Respiratory Chain Complexes This compound->Resp_Complexes Inhibits (Off-target) Mito_Ca_Uptake Mitochondrial Ca2+ Uptake MCU->Mito_Ca_Uptake Mediates Cell_Signaling Cell Signaling Mito_Ca_Uptake->Cell_Signaling Modulates Membrane_Potential Mitochondrial Membrane Potential Resp_Complexes->Membrane_Potential Maintains Membrane_Potential->Mito_Ca_Uptake Drives ATP_Production ATP Production Membrane_Potential->ATP_Production Drives Cell_Viability Cell Viability ATP_Production->Cell_Viability Supports Cell_Signaling->Cell_Viability Regulates

Caption: Signaling pathway of this compound.

cluster_0 Cell Culture cluster_1 Measurement cluster_2 Data Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Induce Ca2+ Influx (e.g., serum, glutamate) Induce Ca2+ Influx (e.g., serum, glutamate) Treat with this compound->Induce Ca2+ Influx (e.g., serum, glutamate) Measure Mitochondrial Membrane Potential Measure Mitochondrial Membrane Potential Treat with this compound->Measure Mitochondrial Membrane Potential Measure Cell Viability Measure Cell Viability Treat with this compound->Measure Cell Viability Measure Mitochondrial Ca2+ Levels Measure Mitochondrial Ca2+ Levels Induce Ca2+ Influx (e.g., serum, glutamate)->Measure Mitochondrial Ca2+ Levels Calculate IC50 Calculate IC50 Measure Mitochondrial Ca2+ Levels->Calculate IC50 Compare to Control Compare to Control Measure Mitochondrial Membrane Potential->Compare to Control Measure Cell Viability->Compare to Control

Caption: General experimental workflow.

Experimental Protocols

Mitochondrial Calcium Uptake Assay in Permeabilized Cells

This protocol is adapted for measuring mitochondrial calcium uptake in cells where the plasma membrane is selectively permeabilized, allowing direct access to the mitochondria.

Materials:

  • HEK293 cells (or other cell line of interest)

  • Culture medium

  • Recording Buffer (RB)

  • Calcium-sensitive fluorophore (e.g., Calcium Green™-5N)

  • Digitonin

  • This compound

  • Calcium Chloride (CaCl₂)

  • Spectrofluorometer

Procedure:

  • Culture cells to the desired confluency.

  • Harvest and resuspend cells in the Recording Buffer.

  • Place the cell suspension in a cuvette within the spectrofluorometer.

  • Add the calcium-sensitive fluorophore to the cell suspension.

  • Permeabilize the plasma membrane by adding a low concentration of digitonin.

  • After a stable baseline fluorescence is achieved, add this compound at the desired concentration and incubate for a specified time.

  • Initiate mitochondrial calcium uptake by adding a bolus of CaCl₂.

  • Record the change in fluorescence over time. A decrease in extra-mitochondrial fluorescence indicates mitochondrial calcium uptake.

  • Analyze the rate of fluorescence decay to determine the rate of calcium uptake and the inhibitory effect of this compound.

Mitochondrial Calcium Uptake Assay in Isolated Mitochondria

This protocol details the measurement of calcium uptake in isolated mitochondria.

Materials:

  • Mitochondria isolation kit

  • Swelling buffer (150 mM sucrose, 50 mM KCl, 2 mM KH₂PO₄, 5 mM succinic acid, 20 mM Tris pH 7.4)

  • Mitochondria-targeted aequorin and coelenterazine (B1669285) h (for luminescence-based detection) or a calcium-sensitive fluorescent dye

  • This compound

  • Calcium Chloride (CaCl₂)

  • Luminometer or fluorometer

Procedure:

  • Isolate mitochondria from cells or tissues using a mitochondria isolation kit according to the manufacturer's instructions.[4]

  • Resuspend the mitochondrial pellet in the swelling buffer containing coelenterazine h (for aequorin-based assays).[4]

  • Incubate the mitochondrial suspension with various concentrations of this compound.[4]

  • Initiate calcium uptake by adding a defined concentration of CaCl₂ (e.g., 100 µM).[4]

  • Measure the resulting luminescence or fluorescence signal. An increase in signal corresponds to mitochondrial calcium uptake.

  • Calculate the IC50 value of this compound by plotting the inhibition of calcium uptake against the inhibitor concentration.

Cell Viability Assay

A standard MTT or similar colorimetric assay can be used to assess the effect of this compound on cell viability.

Materials:

  • Primary cells or immortalized cell lines

  • 96-well plates

  • Culture medium

  • This compound

  • MTT reagent (or other viability reagent)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48 hours).

  • Add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a valuable tool for studying the role of mitochondrial calcium in cellular physiology and pathophysiology. This guide highlights that while the compound is effective in both primary and immortalized cells, its specific effects and potency can vary. Researchers should carefully consider the inherent differences between these cell models and the potential off-target effects of this compound when designing experiments and interpreting data. The provided protocols and data serve as a starting point for further investigation into the nuanced actions of this important mitochondrial modulator.

References

A Head-to-Head Comparison of Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial calcium uniporter (MCU) is a critical ion channel in the inner mitochondrial membrane responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular bioenergetics, shaping intracellular Ca²⁺ signals, and determining cell fate.[1][2][3] Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including ischemic reperfusion injury and neurodegenerative diseases, making the MCU a compelling therapeutic target.[4][5][6] This guide provides a head-to-head comparison of prominent cell-permeable MCU inhibitors, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Inhibitor Performance at a Glance

The development of cell-permeable MCU inhibitors has been a significant challenge, with many compounds exhibiting low permeability, poor selectivity, or off-target effects.[4][6] The table below summarizes the key quantitative data for several widely studied inhibitors.

InhibitorTargetIC₅₀ (MCU Inhibition)Cell PermeabilityKnown Off-Target Effects/Toxicity
Ru360 MCU pore~30 nM (in permeabilized cells)[5]Generally considered cell-impermeable in most cell lines[4][7]Highly selective for MCU, does not interfere with other Ca²⁺ channels or exchangers.[6]
Ru265 MCU N-terminal domain (Cys97)[8][9]~2.6 nM (in permeabilized cells)[5]Cell-permeable[5][8]Minimally toxic (IC₅₀ in HEK293 cells: 195 ± 8 µM).[4][5] No significant effect on cytosolic Ca²⁺ or mitochondrial membrane potential.[5][8] However, it can block KCNQ potassium channels.[10]
Mitoxantrone MCU poreDose-dependent inhibition[11]Cell-permeable[11]Cardiotoxicity is a known side effect in its clinical use as a chemotherapeutic agent.[4][7]
DS16570511 MCU and MICU1~7 µM (in intact HEK293A cells); ~0.86 µM (in isolated mitochondria)[12]Cell-permeable[12]Can cause depolarization of the mitochondria and has off-target effects on respiratory chain complexes.[1][13]
MCU-i4 MICU1[14]Causes mitochondrial depolarization, complicating interpretation.[1]Cell-permeable[1]Mitochondrial depolarization.[1]
MCU-i11 MICU1-dependentIC₅₀ between 3 and 10 µM (in intact HeLa cells)[1]Cell-permeable[1]Does not alter mitochondrial membrane potential or cytosolic Ca²⁺ transients.[1]
KB-R7943 MCU-Cell-permeable[15]Initially developed as a Na⁺/Ca²⁺ exchanger inhibitor.[15]

Signaling Pathways and Experimental Workflows

To understand the context of MCU inhibition, it is crucial to visualize the signaling pathways and the experimental procedures used to evaluate these inhibitors.

MCU_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion cluster_mcu_complex MCU Complex Signal Signal GPCR_RTK GPCR/RTK Signal->GPCR_RTK PLC PLC GPCR_RTK->PLC IP3 IP₃ PLC->IP3 IP3R IP₃R IP3->IP3R Ca_cytosol [Ca²⁺]c IP3R->Ca_cytosol Release Metabolism Cellular Metabolism Ca_cytosol->Metabolism Apoptosis Apoptosis Ca_cytosol->Apoptosis MCU MCU Ca_cytosol->MCU Uptake ER_Ca_Store ER Ca²⁺ Store ER_Ca_Store->IP3R OMM Outer Membrane IMS Intermembrane Space IMM Inner Membrane Matrix Matrix Ca_matrix [Ca²⁺]m MCU->Ca_matrix MICU1 MICU1 MICU1->MCU Gating MICU2 MICU2 MICU2->MCU Gating EMRE EMRE EMRE->MCU Scaffold TCA_Cycle TCA Cycle Ca_matrix->TCA_Cycle Activation mPTP mPTP Opening Ca_matrix->mPTP Overload leads to OXPHOS OXPHOS TCA_Cycle->OXPHOS Activation ATP_Production ATP Production OXPHOS->ATP_Production Activation mPTP->Apoptosis

Caption: Mitochondrial Calcium Uniporter (MCU) Signaling Pathway.

Experimental_Workflow cluster_assays Experimental Assays Ca_Uptake Mitochondrial Ca²⁺ Uptake Assay Data_Acquisition Acquire Data from Assays Ca_Uptake->Data_Acquisition Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->Data_Acquisition Bioenergetics Cellular Bioenergetics (e.g., Seahorse) Bioenergetics->Data_Acquisition Inhibitor_Selection Select Cell-Permeable MCU Inhibitor Cell_Culture Culture Appropriate Cell Line Inhibitor_Selection->Cell_Culture Inhibitor_Treatment Treat Cells with Varying Inhibitor Concentrations Cell_Culture->Inhibitor_Treatment Inhibitor_Treatment->Ca_Uptake Inhibitor_Treatment->Cytotoxicity Inhibitor_Treatment->Bioenergetics Data_Analysis Analyze Data: IC₅₀, Viability, OCR/ECAR Data_Acquisition->Data_Analysis Conclusion Draw Conclusions on Inhibitor Efficacy and Safety Data_Analysis->Conclusion

Caption: General Experimental Workflow for Evaluating MCU Inhibitors.

Detailed Experimental Protocols

Mitochondrial Calcium Uptake Assay in Permeabilized Cells

This assay measures the rate of Ca²⁺ uptake into mitochondria in cells where the plasma membrane has been selectively permeabilized, allowing direct access to the mitochondria.

a. Cell Preparation:

  • Culture cells (e.g., HEK293T, HeLa) to 80-90% confluency in a suitable growth medium.[16]

  • Harvest cells and wash with a wash buffer (e.g., 20 mM HEPES, 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.4).[16]

  • Resuspend the cell pellet in a recording buffer (wash buffer supplemented with 5 mM succinate).[16]

b. Calcium Measurement:

  • Transfer the cell suspension to a cuvette for fluorometric measurement or a 96-well plate for plate reader-based assays.[16][17]

  • Add a membrane-impermeable Ca²⁺-sensitive fluorescent dye, such as Calcium Green-5N (final concentration ~1 µM).[17][18]

  • Permeabilize the plasma membrane by adding a digitonin (B1670571) solution (final concentration ~30 µM), leaving the inner mitochondrial membrane intact.[16]

  • Initiate Ca²⁺ uptake by adding a bolus of CaCl₂ solution.[1]

  • Record the change in fluorescence over time. A decrease in extra-mitochondrial Ca²⁺ fluorescence indicates uptake into the mitochondria.

  • For inhibitor studies, pre-incubate the permeabilized cells with the MCU inhibitor for a specified time before the addition of CaCl₂.[4][5]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity of the inhibitor.

a. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

b. Inhibitor Treatment:

  • Treat the cells with a range of concentrations of the MCU inhibitor and a vehicle control.

  • Incubate for a specified period (e.g., 24 hours).

c. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[4]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular Bioenergetics Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

a. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

b. Inhibitor Treatment:

  • Treat the cells with the MCU inhibitor for the desired duration.

c. Seahorse XF Assay:

  • Replace the growth medium with a low-buffered Seahorse XF assay medium.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to measure key parameters of mitochondrial function.[19]

  • The Seahorse XF Analyzer records OCR and ECAR in real-time.

  • Analyze the data to determine the effect of the inhibitor on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[19]

To specifically assess mitochondrial toxicity, a "Glu/Gal" assay can be performed where cells are cultured in medium containing galactose instead of glucose, forcing them to rely on oxidative phosphorylation for ATP production and making them more sensitive to mitochondrial toxicants.[19][20]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for DS16570511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper handling and disposal of DS16570511, a small-molecule inhibitor of the mitochondrial calcium uniporter. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices.

Chemical and Safety Data

This compound is identified by CAS Number 2446154-84-1.[1][2] As with any research chemical, it should be handled with care, assuming unknown hazards in the absence of comprehensive toxicological data. The Safety Data Sheet (SDS) from the supplier, Cayman Chemical, indicates that the substance is not classified under several major hazardous substance regulations.[1] However, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water," necessitating careful disposal to prevent environmental release.[1]

Identifier Value
Chemical Name This compound
CAS Number 2446154-84-1
Hazard Classification Water hazard class 1 (Self-assessment): slightly hazardous for water[1]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents[1]

Experimental Protocol: Standard Disposal Procedure

The disposal of this compound should be managed through an institution's hazardous waste program. Adherence to the following step-by-step protocol is critical for safe and compliant disposal.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in either solid or solution form.

2. Waste Segregation:

  • Solid Waste: Dispose of all materials contaminated with this compound, such as weigh boats, pipette tips, and gloves, in a designated hazardous solid chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental solutions, and the initial solvent rinse of "empty" containers, in a designated, leak-proof hazardous waste container. The container material should be compatible with the solvent used (e.g., glass for most organic solvents).

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[1] In particular, avoid mixing with strong acids, strong bases, strong oxidizing agents, or strong reducing agents.[1]

3. Waste Container Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent(s) used and their approximate concentrations

    • The approximate concentration of this compound

    • The name of the Principal Investigator and the laboratory location

4. On-Site Accumulation:

  • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the container is kept tightly closed except when adding waste.

  • The SAA should have secondary containment to mitigate potential leaks.

5. Arranging for Disposal:

  • Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.

  • Provide the EHS department with all available information regarding the compound, including a copy of the Safety Data Sheet if requested.

  • While the SDS suggests that smaller quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.[1] All chemical waste should be disposed of through the proper institutional channels.

Disposal Workflow Diagram

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste B->C D Segregate Waste C->D E Solid Waste (Tips, Gloves, etc.) D->E Solid F Liquid Waste (Solutions, Rinses) D->F Liquid G Label Hazardous Waste Container E->G F->G H Store in Satellite Accumulation Area (SAA) G->H I Request EHS Waste Pickup H->I J End: Proper Disposal I->J

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling DS16570511

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DS16570511

For researchers, scientists, and drug development professionals, understanding the proper handling and safety protocols for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU).[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is intended for research use only and all chemicals should be handled with caution as they may possess unknown hazards. The following personal protective equipment and safety measures are mandatory when handling this compound:

PPE / Safety MeasureSpecificationRationale
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., Neoprene, Nitrile, Viton)Prevents skin contact with the compound.
Body Protection Laboratory coatMinimizes the risk of contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Avoid inhalation of any dust or aerosols.

General Hygiene and Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

Operational and Disposal Plans

Storage: For long-term stability, this compound should be stored at -20°C.

Spill Management: In the event of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal. Ensure the area is well-ventilated.

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter the sewage system.

Experimental Protocols and Data

This compound is a cell-permeable inhibitor of the mitochondrial calcium uniporter.[2] It has been shown to inhibit mitochondrial Ca2+ influx in various cell types.

Inhibition of Mitochondrial Calcium Uptake

The inhibitory activity of this compound on mitochondrial calcium uptake has been quantified in several models, as summarized in the table below.

Cell/Tissue TypeIC50 Value
HEK293A cells (serum-induced influx)7 µM[1]
Isolated HEK293A cell mitochondria0.86 µM[1]
Isolated rat heart mitochondria25 µM[1]
Isolated pig heart mitochondria15 µM[1]

Experimental Workflow for Measuring Mitochondrial Ca2+ Uptake:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cell_culture Culture HEK293A cells transfection Transfect with mitochondrial-targeted aequorin cell_culture->transfection pretreatment Pre-treat cells with this compound transfection->pretreatment stimulation Induce Ca2+ influx (e.g., with serum) pretreatment->stimulation luminescence Measure aequorin luminescence stimulation->luminescence analysis Calculate Ca2+ uptake inhibition luminescence->analysis

Caption: Workflow for assessing this compound's effect on mitochondrial Ca2+ uptake.

Signaling Pathway Inhibition

This compound directly inhibits the Mitochondrial Calcium Uniporter (MCU), a key channel in the inner mitochondrial membrane responsible for calcium ion uptake into the mitochondrial matrix. This process is crucial for regulating cellular metabolism and signaling.

G cluster_membrane Mitochondrial Inner Membrane MCU MCU Complex Ca_in Mitochondrial Matrix Ca2+ MCU->Ca_in Ca_out Cytosolic Ca2+ Ca_out->MCU Ca2+ Influx This compound This compound This compound->MCU Inhibition

Caption: this compound inhibits the Mitochondrial Calcium Uniporter (MCU).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DS16570511
Reactant of Route 2
DS16570511

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.